Methyl 3-amino-4,5-dimethoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-4,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-13-8-5-6(10(12)15-3)4-7(11)9(8)14-2/h4-5H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDURWSKEQGIEJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290461 | |
| Record name | Methyl 3-amino-4,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148546-85-4 | |
| Record name | Methyl 3-amino-4,5-dimethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148546-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-4,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Methyl Amino-dimethoxybenzoate Isomers
This guide provides a comprehensive technical overview of the physical and chemical properties of Methyl Amino-dimethoxybenzoate, with a primary focus on the commercially significant isomer, Methyl 2-amino-4,5-dimethoxybenzoate . It is designed for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in complex organic synthesis.
A critical point of clarification is the isomeric position of the amino group on the benzoate ring. While the user query specified "Methyl 3-amino-4,5-dimethoxybenzoate," the vast majority of published data, commercial availability, and research applications refer to Methyl 2-amino-4,5-dimethoxybenzoate (CAS No. 26759-46-6) . This guide will therefore concentrate on this well-documented isomer, as it is the most relevant for practical laboratory applications. We will also briefly address other related isomers to provide a comprehensive landscape.
This document moves beyond a simple recitation of data, delving into the causality behind experimental choices for property determination and providing actionable protocols grounded in established laboratory practice.
Compound Identity and Core Physicochemical Properties
Methyl 2-amino-4,5-dimethoxybenzoate is an aromatic amine and a benzoate ester. Its structure, featuring an amino group and two methoxy groups on the benzene ring, makes it a versatile building block, notably as an intermediate in the synthesis of pharmaceuticals like Gefitinib.[1] The electron-donating nature of the amino and methoxy groups influences the molecule's reactivity, polarity, and ultimately, its physical properties.
Summary of Physical Properties
The core physical properties of Methyl 2-amino-4,5-dimethoxybenzoate are summarized in the table below. These values are critical for predicting the compound's behavior in various solvents, reaction conditions, and purification procedures.
| Property | Value | Source(s) |
| CAS Number | 26759-46-6 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃NO₄ | [1][3][4] |
| Molecular Weight | 211.21 g/mol | [1][4] |
| Appearance | White to light yellow/orange powder or crystalline solid. | [1][5][6] |
| Melting Point | 128-133 °C | [1][5][6] |
| Boiling Point | 343.1 ± 37.0 °C (Predicted) | [1][5][6] |
| Density | 1.189 ± 0.06 g/cm³ (Predicted) | [1][5][6] |
| pKa | 2.68 ± 0.10 (Predicted) | [1][5] |
| Storage Conditions | Room temperature, in a dark place under an inert atmosphere. | [1][5][6] |
Note: Predicted values are computationally derived and should be used as an estimation pending experimental verification.
Experimental Characterization Workflows
Verifying the identity and purity of a chemical intermediate like Methyl 2-amino-4,5-dimethoxybenzoate is a cornerstone of reliable drug development. The following section details the standard workflows for determining its key physical and structural properties.
Workflow for Compound Identity and Purity Verification
The logical flow for characterizing a newly synthesized or procured batch of this compound involves a multi-pronged approach, starting with basic physical property measurements and progressing to more definitive spectroscopic analysis.
Caption: Standard workflow for the characterization of Methyl 2-amino-4,5-dimethoxybenzoate.
Protocol: Melting Point Determination
Rationale: The melting point is a rapid and effective indicator of purity. A sharp melting range close to the literature value (128-133 °C) suggests a high-purity sample, while a broad or depressed melting range indicates the presence of impurities.[1][6]
Methodology:
-
Sample Preparation: Place a small, dry amount of the crystalline powder into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.
-
Apparatus: Use a standard melting point apparatus (e.g., Mel-Temp or similar).
-
Measurement:
-
Set a rapid heating rate to quickly approach the expected melting point (e.g., 10-15 °C/minute to ~115 °C).
-
Reduce the heating rate to 1-2 °C/minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
-
Validation: A pure sample should exhibit a sharp melting range of < 2 °C.
Protocol: Spectroscopic Analysis for Structural Confirmation
Rationale: While physical properties suggest purity, only spectroscopic methods can definitively confirm the chemical structure. NMR provides detailed information about the carbon-hydrogen framework, IR identifies functional groups, and MS confirms the molecular weight.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Prep: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; the compound must be fully soluble.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups, the amine protons, and the methyl ester group. The integration and splitting patterns (multiplicity) are key to confirming the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments, including the carbonyl carbon of the ester and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy:
-
Sample Prep: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a direct solid-state measurement.
-
Analysis: Key vibrational bands to look for include:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ are characteristic of a primary amine.
-
C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (methyl) C-H stretches are just below 3000 cm⁻¹.[7]
-
C=O stretching: A strong, sharp absorption around 1680-1710 cm⁻¹ is indicative of the ester carbonyl group.
-
C-O stretching: Bands in the 1200-1300 cm⁻¹ region correspond to the ester and ether C-O bonds.
-
-
-
Mass Spectrometry (MS):
-
Sample Prep: Dissolve a minute quantity of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis: Use an ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI). The resulting mass spectrum should show a prominent molecular ion peak ([M]+ or [M+H]+) corresponding to the compound's molecular weight (211.21).[1]
-
Synthesis and Solubility Insights
Synthetic Route
Understanding the synthesis provides context for potential impurities. Methyl 2-amino-4,5-dimethoxybenzoate is typically synthesized via the reduction of its nitro precursor, Methyl 4,5-dimethoxy-2-nitrobenzoate.[5]
Caption: Common synthetic pathway to Methyl 2-amino-4,5-dimethoxybenzoate.
Common impurities may include the starting material or by-products from incomplete reduction. The choice of a palladium-on-carbon catalyst in a solvent like methanol is a standard, effective method for this transformation.[5]
Solubility Profile
-
Organic Solvents: As an organic compound with ester and ether functionalities, it is generally soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane.[8]
-
Aqueous Solvents: Its solubility in water is expected to be low. The presence of the amino group may slightly increase solubility in acidic aqueous solutions due to the formation of the corresponding ammonium salt.
This solubility profile is crucial for selecting appropriate solvents for reactions, extractions, and chromatographic purification (e.g., TLC and column chromatography).
Safety, Handling, and Storage
As a laboratory chemical, proper handling is paramount to ensure user safety.
-
Hazard Identification: This compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][6][9]
-
Handling Precautions:
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][5] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential degradation from oxidation over time.
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Pharmaffiliates. CAS No : 26759-46-6 | Product Name : Methyl 2-amino-4,5-dimethoxybenzoate. [Link]
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iChemical. methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6. [Link]
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PubChem. Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074. [Link]
- Google Patents. US4908470A - Process for the methyl-4-(dimethylamino)
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ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... [Link]
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Methyl 3-amino-4,5-dimethoxybenzoate chemical structure and analysis
An In-depth Technical Guide to Methyl 3-amino-4,5-dimethoxybenzoate for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold
Methyl 3-amino-4,5-dimethoxybenzoate is a polysubstituted aromatic compound derived from gallic acid, a natural product found in various plants.[1][2] Its structure, featuring an amino group, two methoxy groups, and a methyl ester on a benzene ring, presents multiple reaction sites. This strategic arrangement of functional groups makes it a highly valuable and versatile building block, or scaffold, in medicinal chemistry and organic synthesis. The electron-donating properties of the methoxy and amino groups activate the aromatic ring, while the ester and amine functionalities provide handles for a wide array of chemical transformations. This guide provides a comprehensive overview of its chemical structure, detailed analytical methodologies for its characterization, and its applications as a key intermediate in the synthesis of complex therapeutic agents.
Molecular Structure and Chemical Identity
A thorough understanding of the molecule's fundamental properties is the cornerstone of its effective application in synthesis and analysis.
Key Identifiers
| Property | Value |
| IUPAC Name | methyl 3-amino-4,5-dimethoxybenzoate |
| CAS Number | 148546-85-4[3] |
| Molecular Formula | C₁₀H₁₃NO₄ |
| Molecular Weight | 211.22 g/mol [4] |
| Synonyms | 3-Amino-4,5-dimethoxybenzoic acid methyl ester |
Structural Elucidation
The arrangement of substituents on the benzene ring dictates the molecule's reactivity and its spectroscopic signature. The amine group is positioned at C3, with methoxy groups at C4 and C5, and the methyl carboxylate group at C1. This substitution pattern is critical for its role as a precursor in multi-step syntheses.
Caption: 2D Structure of Methyl 3-amino-4,5-dimethoxybenzoate.
Synthesis and Purification
The reliable synthesis and purification of this intermediate are critical for ensuring the quality and yield of subsequent products in a drug development pipeline. The most common routes involve the modification of readily available starting materials like gallic acid or its derivatives.
Synthetic Workflow: Reduction of a Nitro Intermediate
A prevalent laboratory and industrial synthesis involves the reduction of the corresponding nitro compound, Methyl 4,5-dimethoxy-2-nitrobenzoate. This precursor is often prepared from veratric acid. The reduction of the nitro group to an amine is a high-yielding and clean transformation.
Caption: General workflow for the synthesis via catalytic hydrogenation.
Experimental Protocol: Synthesis
This protocol is a representative example for the reduction of Methyl 4,5-dimethoxy-2-nitrobenzoate.
-
Setup: To a round-bottomed flask, add Methyl 4,5-dimethoxy-2-nitrobenzoate (1.0 eq) and a suitable solvent such as methanol or ethyl acetate (approx. 20 mL per gram of starting material).[5]
-
Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 0.1 eq by weight) to the mixture.[5]
-
Reaction: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or 15 psi) at room temperature.[5]
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional solvent.[5]
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.[5]
Purification and Impurity Profile
Achieving high purity is essential for regulatory compliance and for preventing side reactions in subsequent synthetic steps.
-
Common Impurities: The primary impurities can include unreacted starting material (the nitro compound), partially reduced intermediates (hydroxylamines), or byproducts from the synthesis of the nitro precursor. Phenolic compounds, if present due to demethylation, can lead to colored impurities upon oxidation.[6]
-
Purification Methods:
-
Recrystallization: This is an effective method for removing small amounts of impurities if a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) can be found.[6]
-
Column Chromatography: For separating mixtures with closely related polarities, column chromatography on silica gel is the most robust method. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.[5][6]
-
Analytical Characterization
A multi-technique approach is required for unambiguous structural confirmation and purity assessment. The following sections detail the expected analytical data and the rationale behind the interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule in solution.
-
¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The electron-donating effects of the amino and methoxy groups cause the aromatic protons to appear at relatively high field (lower ppm).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic H (C2-H) | ~7.1-7.3 | Singlet (s) | 1H | Singlet due to no adjacent protons. |
| Aromatic H (C6-H) | ~6.3-6.5 | Singlet (s) | 1H | Shifted upfield due to strong donating effect of adjacent NH₂ and OCH₃ groups. |
| NH₂ | ~4.0-5.0 | Broad Singlet (br s) | 2H | Chemical shift is variable and peak is often broad due to exchange and hydrogen bonding. |
| OCH₃ (C4, C5) | ~3.8-3.9 | Singlet (s) | 6H | Two magnetically equivalent methoxy groups give a single peak. |
| COOCH₃ | ~3.7-3.8 | Singlet (s) | 3H | Typical chemical shift for methyl ester protons. |
-
¹³C NMR Analysis: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | ~167-170 | Typical for an ester carbonyl carbon. |
| Aromatic C (C4, C5) | ~145-155 | Carbons attached to oxygen are significantly downfield. |
| Aromatic C (C3) | ~135-140 | Carbon attached to the amino group. |
| Aromatic C (C1) | ~120-125 | Carbon attached to the ester group. |
| Aromatic C (C2, C6) | ~100-115 | Shielded carbons of the aromatic ring. |
| OCH₃ (C4, C5) | ~55-60 | Typical for methoxy group carbons. |
| COOCH₃ | ~50-55 | Typical for a methyl ester carbon. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300-3500 | Two distinct, medium-intensity sharp peaks. |
| C-H (Aromatic) | Stretch | 3000-3100 | Weak to medium peaks. |
| C-H (Aliphatic, CH₃) | Stretch | 2850-3000 | Medium intensity peaks.[7] |
| C=O (Ester) | Stretch | ~1700-1725 | Strong, sharp peak.[8] |
| C=C (Aromatic) | Stretch | 1580-1620 | Medium to strong peaks. |
| C-O (Ester & Ether) | Stretch | 1100-1300 | Strong, broad absorptions.[8] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation, which aids in structural confirmation.
-
Molecular Ion (M⁺): In Electron Ionization (EI) MS, the molecule is expected to show a prominent molecular ion peak at m/z = 211.
-
Fragmentation Pattern: Key fragmentation pathways involve the loss of stable neutral fragments or radicals from the functional groups.
Caption: Common EI-MS fragmentation pathways for the title compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for determining the purity of the compound and for quantifying it in reaction mixtures or final products.
-
Scientific Rationale: Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is ideal for separating this moderately polar molecule from nonpolar and highly polar impurities. UV detection is highly effective due to the strong absorbance of the substituted benzene ring.
-
Protocol: Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: Start with a high percentage of A (e.g., 95%) and linearly increase B over 10-15 minutes. For example: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength of maximum absorbance (e.g., ~254 nm or ~290 nm, determined by a UV scan).
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
-
Applications in Drug Discovery and Development
The true value of Methyl 3-amino-4,5-dimethoxybenzoate lies in its role as a versatile starting material for constructing complex, biologically active molecules.
A Key Building Block for Heterocyclic Systems
This compound is an excellent precursor for synthesizing substituted quinazolines, a class of heterocyclic compounds found in numerous approved drugs, particularly in oncology.[1] For instance, the core structure is related to intermediates used in the synthesis of tyrosine kinase inhibitors like Gefitinib.[2][9] The synthetic strategy often involves:
-
Reaction at the Amine: The amino group can be acylated or reacted with other electrophiles to build out a side chain.
-
Cyclization: The newly introduced side chain can then react with the ester group (after hydrolysis to a carboxylic acid) or an adjacent position on the ring to form a new heterocyclic ring system.
Utility in Medicinal Chemistry Programs
The distinct functional groups allow for systematic modification in a medicinal chemistry campaign:
-
The amino group can be converted into a wide range of amides, sulfonamides, or ureas to explore structure-activity relationships (SAR).
-
The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then form amides with an amine library, or it can be reduced to an alcohol for further derivatization.
-
The methoxy groups , while often retained for their electronic and solubility properties, could potentially be demethylated to reveal phenols, providing additional points for diversification.
This flexibility makes Methyl 3-amino-4,5-dimethoxybenzoate a valuable intermediate for generating compound libraries aimed at discovering novel therapeutic agents.[10]
Conclusion
Methyl 3-amino-4,5-dimethoxybenzoate is more than a simple chemical reagent; it is a strategically designed scaffold for innovation in drug discovery. Its well-defined structure, predictable spectroscopic signature, and versatile reactivity make it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, purification, and comprehensive analytical characterization—as detailed in this guide—is fundamental to leveraging its full potential in the development of next-generation therapeutics.
References
- Google Patents. US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
-
PubMed. Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector. Available from: [Link]
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PubChem. Methyl 3-hydroxy-4,5-dimethoxybenzoate. Available from: [Link]
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National Institutes of Health (NIH). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Available from: [Link]
- Google Patents. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
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National Institutes of Health (NIH). Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074 - PubChem. Available from: [Link]
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NIST WebBook. Methyl 3-amino-4-hydroxybenzoate. Available from: [Link]
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Chemsrc. Methyl 2-amino-4,5-dimethoxybenzoate | CAS#:26759-46-6. Available from: [Link]
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Scilit. high-performance liquid chromatographic method for the determination ofp-aminobenzoic acid and some of its metabolites. Available from: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Available from: [Link]
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National Institutes of Health (NIH). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. Available from: [Link]
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PubMed. Novel simultaneous analysis of 18 types of glycosaminoglycan-derived disaccharides using 4-aminobenzoic acid ethyl ester derivatization by HPLC with fluorescence detection. Available from: [Link]
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ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Available from: [Link]
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NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Available from: [Link]
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ResearchGate. (PDF) Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy). Available from: [Link]
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Scilit. Thermal Studies on Some Substituted Aminobenzoic Acids. Available from: [Link]
-
ResearchGate. Methyl 3,4,5-trimethoxybenzoate | Request PDF. Available from: [Link]
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ResearchGate. Synthesis of methyl 2-amino-4,5-dimethoxybenzoate.. Available from: [Link]
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MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]
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National Institutes of Health (NIH). Methyl 3-amino-4-butanamido-5-methylbenzoate. Available from: [Link]
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National Institutes of Health (NIH). Assigning methyl resonances for protein solution-state NMR studies. Available from: [Link]
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DiVA. Assignment of heteronuclear methyl-NMR spectrum of the 44 kDa protein MALT1 Casp-IgL3. Available from: [Link]688661/FULLTEXT01.pdf)
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An In-depth Technical Guide to Key Intermediates in Pharmaceutical Research
A Note on CAS Number 26759-46-6
An initial review of the provided CAS number, 26759-46-6, identifies the compound as Methyl 2-amino-4,5-dimethoxybenzoate . While this chemical is a valuable intermediate in organic synthesis, the broader context of the request for an in-depth guide for drug development professionals suggests a possible interest in a more functionally diverse scaffold. The properties and uses associated with advanced pharmaceutical research, such as those involving the imidazo[1,2-a]pyridine core, are more aligned with the likely intent of this query.
Therefore, this guide is structured in two parts. Part 1 provides a concise technical overview of Methyl 2-amino-4,5-dimethoxybenzoate (CAS 26759-46-6) . Part 2 offers a comprehensive, in-depth guide to 2-(4-Bromophenyl)imidazo[1,2-a]pyridine (CAS 34658-66-7) , a compound whose versatile applications and "privileged structure" status in medicinal chemistry warrant a detailed exploration for researchers, scientists, and drug development professionals.
Part 1: Technical Overview of Methyl 2-amino-4,5-dimethoxybenzoate (CAS 26759-46-6)
Introduction and Chemical Properties
Methyl 2-amino-4,5-dimethoxybenzoate is an organic compound characterized by a benzoic acid methyl ester backbone substituted with an amino group and two methoxy groups.[1] It typically appears as a white to off-white solid and is soluble in organic solvents.[1] The presence of the amino group imparts basic properties, while the methoxy groups influence its polarity and reactivity.[1] This compound is primarily utilized in research and development settings.[2]
| Property | Value | Source |
| CAS Number | 26759-46-6 | [1][3][4] |
| Molecular Formula | C₁₀H₁₃NO₄ | [4][5] |
| Molecular Weight | 211.22 g/mol | [4][5] |
| Appearance | White to light yellow/orange powder/crystal | [1][5] |
| Synonyms | Methyl 4,5-dimethoxyanthranilate, 2-Amino-4,5-dimethoxybenzoic acid methyl ester, Methyl 6-aminoveratrate | [3][5][6] |
| Purity | >98.0% (GC)(T) | [5] |
Applications in Synthesis
The primary utility of Methyl 2-amino-4,5-dimethoxybenzoate lies in its role as a building block in the synthesis of more complex molecules. Its structure, featuring multiple functional groups, allows for a variety of chemical transformations. It is noted as a key intermediate in the synthesis of Gefitinib, an EGFR inhibitor used in cancer therapy.[6]
Caption: Synthesis of 2-(4-bromophenyl)imidazo[1,2-a]pyridine.
Applications in Drug Development and Beyond
The utility of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine spans multiple scientific domains, driven by the reactivity of its bromophenyl group and the biological relevance of its imidazo[1,2-a]pyridine core.
-
Pharmaceutical Development: It is a key intermediate in the synthesis of novel therapeutics, particularly in the fields of oncology and neurology. [7][8]The imidazo[1,2-a]pyridine scaffold has been explored for developing covalent inhibitors for challenging targets like KRAS G12C in cancer. [9]Furthermore, derivatives have shown potent activity against various cancers by inducing cell cycle arrest and apoptosis through pathways like AKT/mTOR. [10][11]* Antituberculosis Research: The imidazo[1,2-a]pyridine class is a focus of antituberculosis drug discovery, with some derivatives showing significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. [12][13]* Materials Science: The compound is investigated for creating advanced materials, such as organic semiconductors and sensors, which could improve the performance of electronic devices. [7]* Agrochemicals: It is used in the formulation of pesticides and herbicides, contributing to the development of effective agricultural products. [7]
Mechanistic Insights: Targeting Kinase Pathways
The imidazo[1,2-a]pyridine scaffold is frequently employed in the design of kinase inhibitors. For instance, novel derivatives have been shown to inhibit the AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. [10]Inhibition of this pathway can lead to cell cycle arrest and apoptosis, making it a prime target for anticancer therapies.
Caption: Inhibition of the AKT/mTOR pathway.
References
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- Kaur, R., & Singh, R. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994.
- Singh, V., Kumar, K., de Sousa, P. C. P., & de Souza, M. V. N. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Omega.
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Worldwide Life Sciences. (n.d.). Methyl 2-amino-4-5-dimethoxybenzoate-10g. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Chemical Properties and Applications of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine. Retrieved from [Link]
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Semantic Scholar. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Bromophenyl)imidazo[1,2-a]pyridine. Retrieved from [Link]
- Allen, S., et al. (2008). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters.
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Inno Pharmchem. (n.d.). The Role of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine in Pharmaceutical Innovation. Retrieved from [Link]
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XiXisys. (n.d.). GHS SDS for Methyl 4,5-dimethoxyanthranilate. Retrieved from [Link]
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LookChem. (n.d.). MANUFACTURER of Chemical METHYL 2-AMINO-4,5-DIMETHOXYBENZOATE. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]
- De Clercq, E., et al. (2001). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. Journal of Medicinal Chemistry, 44(26), 4510-4522.
- Al-Suwaidan, I. A., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Molecules, 27(19), 6529.
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PubChem. (n.d.). 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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MDPI. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Retrieved from [Link]
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RSC Publishing. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
- Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 699-707.
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PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]
- Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 790-816.
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ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
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Nanomaterials Chemistry. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of Methyl 3-amino-4,5-dimethoxybenzoate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 3-amino-4,5-dimethoxybenzoate, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data for this specific compound, this document establishes a foundational understanding based on its physicochemical properties and the fundamental principles of solubility. Furthermore, a detailed, field-proven experimental protocol for determining equilibrium solubility is provided to empower researchers in generating precise and reliable data tailored to their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvent systems.
Introduction: The Significance of Solubility
Methyl 3-amino-4,5-dimethoxybenzoate is a substituted aromatic compound incorporating amine, ester, and ether functional groups. Its structural complexity makes it a valuable building block in the synthesis of a wide range of pharmacologically active molecules. Understanding its solubility in organic solvents is paramount for several critical aspects of drug development and chemical synthesis, including:
-
Reaction Kinetics and Yield: The rate and efficiency of chemical reactions often depend on the ability of reactants to dissolve and interact in a solvent.
-
Purification: Processes such as crystallization and chromatography, which are essential for isolating and purifying reaction products, are fundamentally governed by solubility differences.
-
Formulation: For a compound to be developed into a viable drug product, it must be formulated in a suitable delivery system, a process that is heavily reliant on its solubility characteristics.
This guide will first deconstruct the molecular features of methyl 3-amino-4,5-dimethoxybenzoate to predict its solubility behavior and then provide a robust methodology for its empirical determination.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is primarily dictated by its molecular structure and the nature of the solvent. The principle of "like dissolves like" serves as a useful heuristic, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents[1].
Molecular Structure Analysis
The structure of methyl 3-amino-4,5-dimethoxybenzoate contains several key functional groups that influence its overall polarity and hydrogen bonding capabilities:
-
Amino Group (-NH2): The primary amine is a polar group capable of acting as a hydrogen bond donor.
-
Ester Group (-COOCH3): The methyl ester is also polar and can act as a hydrogen bond acceptor.
-
Methoxy Groups (-OCH3): The two methoxy groups are moderately polar ethers that can also accept hydrogen bonds.
-
Benzene Ring: The aromatic ring is non-polar.
The combination of these groups results in a molecule with a moderate overall polarity. The presence of both hydrogen bond donors and acceptors suggests that it will interact favorably with solvents that have similar capabilities.
Caption: Molecular structure of methyl 3-amino-4,5-dimethoxybenzoate.
Predicted Qualitative Solubility
Based on the structural analysis, a qualitative solubility profile in common organic solvents can be predicted:
-
High Solubility: Expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). These solvents can engage in hydrogen bonding with the amine and ester groups.
-
Moderate Solubility: Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane. These solvents can interact with the polar functional groups but are less effective at solvating the molecule than highly polar solvents.
-
Low to Insoluble: Expected in non-polar solvents like hexane, toluene, and diethyl ether. The non-polar nature of these solvents will not favorably interact with the polar functional groups of the molecule.
The following table provides a template for recording experimentally determined solubility values.
Table 1: Template for Experimentally Determined Solubility of Methyl 3-amino-4,5-dimethoxybenzoate
| Organic Solvent | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| Methanol | 6.6 | HPLC/UV-Vis | ||||
| Ethanol | 5.2 | HPLC/UV-Vis | ||||
| Acetone | 5.1 | HPLC/UV-Vis | ||||
| Dichloromethane | 3.4 | HPLC/UV-Vis | ||||
| Ethyl Acetate | 4.4 | HPLC/UV-Vis | ||||
| Toluene | 2.4 | HPLC/UV-Vis | ||||
| Hexane | 0.0 | HPLC/UV-Vis | ||||
| DMSO | 7.2 | HPLC/UV-Vis |
Experimental Protocol: Determination of Equilibrium Solubility
The shake-flask method is a globally recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent[2]. This protocol outlines the necessary steps to accurately measure the solubility of methyl 3-amino-4,5-dimethoxybenzoate.
Materials and Equipment
-
Methyl 3-amino-4,5-dimethoxybenzoate (high purity, >98%)
-
Selected organic solvents (analytical or HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Temperature-controlled orbital shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of methyl 3-amino-4,5-dimethoxybenzoate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached[2].
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time[2].
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter (0.22 µm) into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Analysis (using UV-Vis Spectrophotometry as an example):
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of methyl 3-amino-4,5-dimethoxybenzoate in each solvent by scanning a dilute solution across a range of UV-Vis wavelengths[3].
-
Calibration Curve: Prepare a series of standard solutions of known concentrations in the solvent of interest. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration. The resulting linear equation (from the Beer-Lambert law) will be used to determine the concentration of the unknown samples[2].
-
Sample Analysis: Accurately dilute the filtered saturated solution with the corresponding solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.
-
-
Calculation of Solubility:
-
Use the equation from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L).
-
Conclusion
References
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A Technical Guide to the Spectroscopic Characterization of Methyl 3-amino-4,5-dimethoxybenzoate
Introduction
Methyl 3-amino-4,5-dimethoxybenzoate is a substituted aromatic compound with significant potential in medicinal chemistry and materials science. As with any novel compound, unequivocal structural elucidation is paramount for its application and further development. This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 3-amino-4,5-dimethoxybenzoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering not only the predicted spectral data but also the underlying principles and experimental considerations for its characterization.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.
Figure 1: Chemical structure of Methyl 3-amino-4,5-dimethoxybenzoate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for Methyl 3-amino-4,5-dimethoxybenzoate in a standard deuterated solvent like CDCl₃ are summarized below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.3 | s | 1H | Ar-H (H-2) |
| ~ 6.3 - 6.5 | s | 1H | Ar-H (H-6) |
| ~ 4.0 - 4.5 | br s | 2H | -NH₂ |
| ~ 3.9 | s | 3H | -OCH₃ (at C-5) |
| ~ 3.85 | s | 3H | -OCH₃ (at C-4) |
| ~ 3.8 | s | 3H | -COOCH₃ |
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of a solid organic compound is as follows:
-
Sample Preparation: Accurately weigh 5-10 mg of Methyl 3-amino-4,5-dimethoxybenzoate and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. The final sample height should be around 4-5 cm.
-
Instrument Setup: Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.
-
Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters to set include the number of scans, spectral width, and relaxation delay. For a routine spectrum, 8 to 16 scans are typically sufficient.
-
Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Figure 2: Workflow for acquiring a ¹H NMR spectrum.
Interpretation of the Predicted ¹H NMR Spectrum
-
Aromatic Protons: The two aromatic protons (H-2 and H-6) are in different chemical environments and are expected to appear as singlets due to the lack of adjacent protons for coupling. The proton at the C-2 position is deshielded by the adjacent ester group and shielded by the amino group, while the proton at C-6 is shielded by the adjacent methoxy group. This will result in two distinct singlets in the aromatic region (typically δ 6.5-8.0 ppm).
-
Amino Protons: The two protons of the amino group (-NH₂) will likely appear as a broad singlet. The chemical shift of these protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
-
Methoxy and Ester Methyl Protons: The three methyl groups (two methoxy and one ester) are chemically non-equivalent and are expected to appear as three sharp singlets. The chemical shifts will be influenced by their respective electronic environments.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectral data for Methyl 3-amino-4,5-dimethoxybenzoate are presented below.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 167 | -C =O (Ester) |
| ~ 150 - 155 | Ar-C -O (C-4, C-5) |
| ~ 135 - 140 | Ar-C -N (C-3) |
| ~ 120 - 125 | Ar-C -CO (C-1) |
| ~ 105 - 115 | Ar-C H (C-2, C-6) |
| ~ 55 - 60 | -OC H₃ (Methoxy) |
| ~ 52 | -COOC H₃ (Ester) |
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:
-
Sample Concentration: A higher concentration of the sample (20-50 mg) is generally required due to the low natural abundance of the ¹³C isotope.
-
Acquisition Time: Longer acquisition times and a greater number of scans are necessary to achieve a good signal-to-noise ratio.
-
Decoupling: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.
-
Aromatic Carbons: The six aromatic carbons will give rise to six distinct signals. The carbons attached to the electronegative oxygen and nitrogen atoms (C-3, C-4, C-5) will be significantly downfield compared to the other aromatic carbons. The quaternary carbons (C-1, C-3, C-4, C-5) will generally have lower intensities than the protonated carbons (C-2, C-6).
-
Methyl Carbons: The three methyl carbons from the methoxy and ester groups will appear as distinct signals in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
The predicted key IR absorption bands for Methyl 3-amino-4,5-dimethoxybenzoate are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (methyl) |
| ~ 1700 | Strong, Sharp | C=O stretch (ester) |
| 1620 - 1580 | Medium | C=C stretch (aromatic ring) |
| ~ 1250 | Strong | C-O stretch (aryl ether, asymmetric) |
| ~ 1100 | Strong | C-O stretch (ester) |
Experimental Protocol: IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.
-
Instrument Background: A background spectrum of the clean ATR crystal is collected to account for any atmospheric and instrumental absorptions.
-
Sample Application: A small amount of the solid Methyl 3-amino-4,5-dimethoxybenzoate is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is lowered to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: The IR spectrum is then recorded.
-
Cleaning: The ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) after the measurement.
Figure 3: Workflow for acquiring an IR spectrum using ATR.
Interpretation of the Predicted IR Spectrum
-
N-H Stretching: The presence of the primary amine group will be indicated by a characteristic doublet in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.
-
C=O Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is a clear indicator of the ester carbonyl group.
-
C-H Stretching: Bands for aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.
-
C-O Stretching: Strong absorptions in the fingerprint region, typically around 1250 cm⁻¹ and 1100 cm⁻¹, will correspond to the C-O stretching vibrations of the aryl ether and ester functionalities, respectively.
-
Aromatic C=C Stretching: Medium intensity peaks in the 1620-1580 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Predicted Mass Spectrum Data
For Methyl 3-amino-4,5-dimethoxybenzoate (Molecular Formula: C₁₀H₁₃NO₄), the predicted key ions in an electron ionization (EI) mass spectrum are as follows:
| m/z | Ion |
| 211 | [M]⁺˙ (Molecular Ion) |
| 196 | [M - CH₃]⁺ |
| 180 | [M - OCH₃]⁺ |
| 152 | [M - COOCH₃]⁺ |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺˙).
-
Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, charged and neutral pieces.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Figure 4: Workflow for Electron Ionization Mass Spectrometry.
Interpretation of the Predicted Mass Spectrum
-
Molecular Ion Peak: The molecular ion peak ([M]⁺˙) at m/z 211 confirms the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation pattern provides valuable structural information. The loss of a methyl radical (CH₃) from one of the methoxy groups would result in a fragment at m/z 196. The loss of a methoxy radical (OCH₃) would lead to a peak at m/z 180. A significant fragment at m/z 152 would correspond to the loss of the carbomethoxy group (COOCH₃). Analyzing these fragmentation pathways helps to confirm the connectivity of the different functional groups.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of Methyl 3-amino-4,5-dimethoxybenzoate. By combining the information from these complementary spectroscopic techniques, a confident structural elucidation can be achieved. The provided experimental protocols offer a standardized approach for acquiring high-quality data. This guide serves as a valuable resource for researchers working with this compound, enabling its unambiguous identification and facilitating its use in various scientific applications.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
University of Colorado Boulder, Department of Chemistry and Biochemistry: IR Spectroscopy Tutorial. [Link]
-
University of Wyoming, Department of Chemistry: Basic Experiment Setup and Basic NMR Spectrometer Operation. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
An In-depth Technical Guide to the Stability and Storage of Methyl 3-amino-4,5-dimethoxybenzoate
Executive Summary
Methyl 3-amino-4,5-dimethoxybenzoate is a pivotal chemical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its molecular architecture, featuring an aromatic amine and a methyl ester, offers versatile reactivity for building molecular scaffolds. However, these same functional groups render the molecule susceptible to specific degradation pathways. This guide provides an in-depth analysis of the chemical stability of Methyl 3-amino-4,5-dimethoxybenzoate, detailing the primary factors that influence its degradation. We will explore the mechanistic underpinnings of its instability and provide field-proven protocols for optimal storage, handling, and stability assessment. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding to ensure the integrity and purity of this critical reagent in their workflows.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of Methyl 3-amino-4,5-dimethoxybenzoate is essential for its proper handling and application.
| Property | Value | Source |
| CAS Number | 148546-85-4 | [1] |
| Molecular Formula | C₁₀H₁₃NO₄ | [2][3] |
| Molecular Weight | 211.22 g/mol | [3] |
| Appearance | White to light yellow/orange powder or crystal | [2][3] |
| Melting Point | 128-133 °C | [2] |
| pKa (Predicted) | 2.68 ± 0.10 | [2] |
Core Chemical Stability Profile
The stability of Methyl 3-amino-4,5-dimethoxybenzoate is intrinsically linked to the reactivity of its primary functional groups: the aromatic amine and the methyl ester. Understanding these groups is key to predicting and preventing degradation.
-
Aromatic Amine Moiety: The primary amino group attached to the benzene ring is an electron-donating group. This makes the aromatic ring susceptible to electrophilic attack and, more critically, makes the amine itself prone to oxidation. Aromatic amines can be oxidized to form a variety of colored products, which is often the first visual indicator of degradation.[4][5]
-
Methyl Ester Moiety: The ester functional group is susceptible to nucleophilic attack, most commonly through hydrolysis. This reaction can be catalyzed by both acid and base, cleaving the ester bond to form the corresponding carboxylic acid (3-amino-4,5-dimethoxybenzoic acid) and methanol.[6]
The interplay of these functionalities dictates the compound's overall stability profile and informs the necessary storage and handling precautions.
Primary Degradation Pathways and Influencing Factors
Degradation is rarely a spontaneous event; it is driven by external energetic factors. The following sections detail the most common degradation pathways for Methyl 3-amino-4,5-dimethoxybenzoate. These insights are derived from established chemical principles and forced degradation studies, which are designed to accelerate decomposition to understand a molecule's liabilities.[7][8][9]
Oxidative Degradation
Oxidation is a primary concern for compounds containing aromatic amines.[5]
-
Mechanism: The process is often initiated by atmospheric oxygen and can be significantly accelerated by exposure to light (photo-oxidation) or the presence of trace metal ions. The amino group can undergo oxidation to form nitroso, nitro, or polymeric impurities, often resulting in a visible color change of the material from white/off-white to yellow, brown, or black.
-
Mitigation Strategy: The most effective preventative measure is the exclusion of oxygen. Storing the compound under an inert atmosphere, such as nitrogen or argon, is highly recommended for long-term stability.
Hydrolytic Degradation
The ester linkage is a potential point of failure, especially in the presence of moisture.
-
Mechanism:
-
Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and methanol. This process is generally faster and irreversible compared to acid-catalyzed hydrolysis.
-
-
Mitigation Strategy: Meticulous exclusion of moisture is critical. Containers must be tightly sealed. For highly sensitive applications, storage in a desiccator may be warranted. Avoid contact with strong acids and bases.
Photodegradation
Aromatic systems, particularly those with electron-donating substituents like amino groups, can absorb UV light.
-
Mechanism: The absorption of photons can excite the molecule to a higher energy state, making it more reactive and prone to degradation, including accelerated oxidation.[5] Photosensitive groups common in pharmaceuticals include carbonyls and nitroaromatics.[8]
-
Mitigation Strategy: The compound must be protected from light at all times. Use of amber glass vials or opaque containers is mandatory. Storage should be in a dark place, such as a cabinet or refrigerator.
Thermal Degradation
Heat acts as a catalyst for other degradation processes.
-
Mechanism: Increased temperature provides the activation energy needed to overcome reaction barriers, accelerating both oxidation and hydrolysis rates. At very high temperatures, thermal decomposition can lead to more complex degradation profiles.[4][8]
-
Mitigation Strategy: Adherence to recommended storage temperatures is crucial. Avoid exposing the material to excessive heat or temperature cycling.
The primary degradation pathways are visualized in the diagram below.
Caption: Primary degradation pathways for Methyl 3-amino-4,5-dimethoxybenzoate.
Recommended Storage and Handling Protocols
Based on the chemical liabilities of the molecule, a multi-faceted approach to storage is required to ensure its long-term stability and purity.
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature.[2][3] For long-term storage, consider refrigeration (2-8 °C). | Reduces the rate of all chemical degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon). | Prevents oxidative degradation of the sensitive aromatic amine group. |
| Light | Keep in a dark place.[2] Use amber or opaque containers. | Prevents photo-initiated degradation and oxidation. |
| Moisture | Keep container tightly closed in a dry and well-ventilated place.[10] | Prevents ingress of moisture, which can cause ester hydrolysis. |
| Handling | Handle in a well-ventilated area.[10] Use appropriate personal protective equipment (PPE), including gloves and eye protection.[10] | Ensures operator safety and minimizes contamination. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. | These substances will directly react with and degrade the compound. |
Framework for Stability Assessment: Forced Degradation Studies
To empirically validate the stability of Methyl 3-amino-4,5-dimethoxybenzoate and to develop stability-indicating analytical methods, a forced degradation (or stress testing) study is essential.[7][8] This involves subjecting the compound to harsh conditions to intentionally induce degradation.[9] The goal is to achieve 5-20% degradation to identify likely degradation products and pathways.[7]
Step-by-Step Protocol for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of Methyl 3-amino-4,5-dimethoxybenzoate in a suitable solvent (e.g., acetonitrile/water) at a known concentration (typically ~1 mg/mL).[4]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a predetermined time (e.g., 2, 4, 8, 24 hours). Cool and neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or slightly elevated temperature (e.g., 40°C) for a set time. Cool and neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature and protected from light for a set time.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C) for a set period (e.g., 24-48 hours).[4] Also, reflux the stock solution for a set time.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method.
Analytical Techniques for Stability Monitoring
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability testing.[11] A validated reverse-phase HPLC method with UV detection can separate the parent compound from its degradation products, allowing for quantification of purity and impurity levels.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used to identify the structures of the degradation products observed in the HPLC analysis.[12] By determining the mass-to-charge ratio of the impurities, their molecular formulas and structures can be elucidated, confirming the degradation pathways.[6]
The workflow for conducting a forced degradation study is outlined below.
Caption: Experimental workflow for a forced degradation study.
Conclusion
The integrity of Methyl 3-amino-4,5-dimethoxybenzoate is paramount for its successful use in research and development. While its functional groups are key to its synthetic utility, they are also the source of its instability. The primary degradation risks are oxidation of the aromatic amine and hydrolysis of the methyl ester, which are accelerated by oxygen, moisture, light, and heat. By implementing the rigorous storage and handling protocols outlined in this guide—namely, storing the compound under an inert, dry, dark, and cool environment—researchers can significantly mitigate these risks. Furthermore, the application of forced degradation studies provides a robust framework for understanding the specific liabilities of the molecule and for developing analytical methods that can assure its quality over time. Adherence to these principles will ensure the reliability of experimental outcomes and the successful progression of drug development programs.
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An In-depth Technical Guide to the Safe Handling of Methyl 3-amino-4,5-dimethoxybenzoate
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Methyl 3-amino-4,5-dimethoxybenzoate (CAS No: 26759-46-6). It is intended for researchers, chemists, and drug development professionals who handle this compound in a laboratory or manufacturing setting. The protocols described herein are designed to ensure user safety, maintain experimental integrity, and comply with established laboratory safety standards.
Executive Summary & Hazard Overview
Methyl 3-amino-4,5-dimethoxybenzoate is a solid organic compound, typically appearing as a white to light yellow powder or crystal[1]. While extensive toxicological data is not available, it is classified as an irritant.[2][3][4] The primary risks associated with this chemical are irritation to the skin, eyes, and respiratory system.[2][4] Adherence to proper handling procedures, use of appropriate personal protective equipment (PPE), and implementation of engineering controls are critical to mitigate these risks.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its hazards.
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Skin Irritation | 2 | H315: Causes skin irritation[2][3][4] | GHS07 (Exclamation Mark)[2] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[2][4] | GHS07 (Exclamation Mark)[2] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[4][5] | GHS07 (Exclamation Mark)[2] |
Chemical and Physical Identity
Proper identification is the first step in chemical safety. Confirm the identity of the material using the information below before proceeding with any handling.
| Identifier | Value |
| CAS Number | 26759-46-6[1][2][4][6][7][8][9][10] |
| Molecular Formula | C₁₀H₁₃NO₄[6][7][8][10] |
| Molecular Weight | 211.22 g/mol [8][10] |
| Synonyms | Methyl 2-amino-4,5-dimethoxybenzoate, 2-Amino-4,5-dimethoxybenzoic acid methyl ester, 6-Aminoveratric acid methyl ester, Methyl 4,5-dimethoxyanthranilate[8][10] |
| Appearance | White to light yellow/orange powder or crystal[1] |
| Melting Point | 128-133 °C[1][4] |
Hazard Identification and Risk Assessment
The hazards of Methyl 3-amino-4,5-dimethoxybenzoate stem from its irritant properties. Understanding the causality behind these hazards is key to effective risk mitigation.
-
Skin Irritation: As a substituted aniline derivative, this compound can be absorbed by the skin. Its chemical nature allows it to interact with proteins and lipids in the epidermis, leading to an inflammatory response characterized by redness, itching, and potential blistering upon prolonged contact.[11]
-
Eye Irritation: The eyes are particularly sensitive to chemical exposure. Direct contact with the solid powder or its dust can cause significant irritation, redness, watering, and pain.[11] It is crucial to prevent any eye contact through the mandatory use of appropriate eye protection.
-
Respiratory Irritation: The compound is a fine powder that can easily become airborne.[1] Inhalation of this dust can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.[11]
While no specific data on carcinogenicity or long-term toxicity is available from major regulatory bodies like IARC, NTP, or OSHA, the chemical and toxicological properties have not been fully investigated. Therefore, it is prudent to treat this compound with a high degree of caution and minimize all potential routes of exposure.
Standard Operating Procedure (SOP) for Safe Handling
This SOP provides a self-validating workflow designed to minimize exposure and ensure safety during the handling of Methyl 3-amino-4,5-dimethoxybenzoate.
Caption: Safe Handling Workflow for Methyl 3-amino-4,5-dimethoxybenzoate.
Step-by-Step Protocol:
-
Preparation:
-
Always handle this compound within a certified chemical fume hood or a powder containment enclosure to ensure adequate ventilation.[3][6]
-
Assemble all necessary PPE before handling begins. This includes, at a minimum, a lab coat, nitrile gloves, and chemical splash goggles.[2][6]
-
Prepare all necessary equipment, such as spatulas, weigh paper/boats, and labeled waste containers, within the handling area to minimize movement.
-
-
Weighing and Transfer:
-
Post-Handling Decontamination:
-
Wipe down all surfaces, spatulas, and external container surfaces with a suitable solvent (e.g., 70% ethanol) and a disposable towel.
-
Dispose of all contaminated disposables (gloves, weigh boats, towels) in a clearly labeled hazardous waste container.[7]
-
-
Personal Hygiene:
Engineering Controls, PPE, and Hygiene
A multi-layered approach to safety involves engineering controls as the first line of defense, followed by appropriate PPE.
-
Engineering Controls: The primary engineering control is to ensure adequate ventilation.[3][6][12] This is best achieved using a chemical fume hood. The airflow of the hood will draw airborne powder away from the user's breathing zone.
-
Personal Protective Equipment (PPE): The selection of PPE is critical for preventing direct contact.
Caption: PPE Selection Logic based on task-specific risk.
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3][5] | Protects against airborne dust and accidental splashes. |
| Skin | Chemical-resistant gloves (e.g., Nitrile) and a fully buttoned lab coat.[6] | Prevents skin contact and irritation. Gloves must be inspected before use.[6] |
| Respiratory | For tasks with high dust potential, a NIOSH-approved N95 dust mask or a respirator is required.[3] | Prevents inhalation of irritant powder. |
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][5] Wash hands before breaks and immediately after handling the product.[11]
Storage and Incompatibility
Proper storage is essential for maintaining chemical stability and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[3][6][11][12] The storage area should be secure and locked.[5][6][7][11] Some suppliers recommend protection from light and storage under an inert atmosphere.[1][9]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[11][12] Contact with these substances could lead to vigorous, exothermic reactions.
Emergency Protocols
Preparedness is key to managing any accidental exposure, spill, or fire. All personnel must be familiar with these procedures and the location of emergency equipment.
Caption: Emergency Response Decision Tree.
First Aid Measures
-
Inhalation: Move the exposed person to fresh air at once.[6][11][13] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[6][11] Seek immediate medical attention.[2][12][13]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[11][13] If skin irritation occurs or persists, get medical advice.[2]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][13] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.[2][11]
-
Ingestion: Do NOT induce vomiting.[7][11] Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person.[7][11] Call a physician or Poison Control Center immediately.[7]
Accidental Release Measures
-
Personal Precautions: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[2][6][11] Keep unprotected personnel away.
-
Environmental Precautions: Prevent the spill from entering drains, soil, or other waterways.[2][6][11]
-
Containment and Cleanup: Carefully sweep or vacuum up the spilled material, avoiding dust generation.[3][11] Place the material into a suitable, labeled container for disposal.[3][11]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2][6][11]
-
Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3][11]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[3][6][11]
Waste Disposal
All waste materials must be handled as hazardous waste.
-
Product Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7] Do not allow the material to enter sewer systems.[7]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[7] Otherwise, dispose of them as hazardous waste.
Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[7][12]
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Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
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Maybridge. (2023). Safety Data Sheet - Methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3-methylbenzoate. PubChem. Retrieved from [Link]
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The Synthetic Versatility of Methyl 3-amino-4,5-dimethoxybenzoate: A Technical Guide for Chemical Researchers
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
Methyl 3-amino-4,5-dimethoxybenzoate is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its structure, featuring a nucleophilic amino group, an electron-rich dimethoxy-substituted benzene ring, and a methyl ester, provides multiple reaction sites for a diverse array of chemical transformations. The strategic positioning of these functional groups makes it a key intermediate in the construction of various heterocyclic systems, most notably quinazolines, which are a prominent scaffold in numerous approved therapeutic agents.[1] This guide provides an in-depth exploration of the reactivity profile of Methyl 3-amino-4,5-dimethoxybenzoate, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Core Reactivity Profile: A Multifaceted Building Block
The reactivity of Methyl 3-amino-4,5-dimethoxybenzoate is governed by the interplay of its three primary functional groups: the aromatic amine, the methyl ester, and the electron-rich aromatic ring. The electron-donating nature of the two methoxy groups and the amino group activates the aromatic ring towards electrophilic substitution, while the amino group itself is a potent nucleophile.
Synthesis of Methyl 3-amino-4,5-dimethoxybenzoate
The most common and practical synthesis of Methyl 3-amino-4,5-dimethoxybenzoate involves a two-step process starting from a suitable benzoate precursor: nitration followed by reduction. A plausible synthetic route begins with Methyl 3,4-dimethoxybenzoate.
Experimental Protocol: Synthesis via Nitration and Reduction
Step 1: Nitration of Methyl 3,4-dimethoxybenzoate
-
In a flask cooled to 0-5 °C, dissolve Methyl 3,4-dimethoxybenzoate in a suitable solvent such as concentrated sulfuric acid or a mixture of acetic acid and acetic anhydride.[2]
-
Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature to control the exothermic reaction.[3]
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the nitro product.
-
Collect the solid by filtration, wash with cold water until neutral, and dry to yield Methyl 3-nitro-4,5-dimethoxybenzoate.
Step 2: Reduction of the Nitro Group
The reduction of the nitro group to the corresponding amine can be achieved through various methods, with catalytic hydrogenation being a common and high-yielding approach.[4][5]
-
In a hydrogenation vessel, dissolve the synthesized Methyl 3-nitro-4,5-dimethoxybenzoate in a suitable solvent like methanol or ethyl acetate.[4]
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 15-50 psi) and stir the mixture at room temperature for several hours (typically 16-24 hours).[4]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain Methyl 3-amino-4,5-dimethoxybenzoate, which can be further purified by recrystallization or column chromatography.[4]
| Reaction Step | Key Reagents | Typical Yield | Reference |
| Nitration | HNO₃, H₂SO₄ | Good to Excellent | [2][3] |
| Reduction | H₂, 10% Pd/C | 88-97% | [4][5] |
Key Reactions of the Amino Group
The primary amino group is the most reactive site for a variety of transformations, making it a versatile handle for molecular elaboration.
N-Acylation
The amino group readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This reaction is fundamental for introducing a wide range of substituents and is a key step in the synthesis of many biologically active molecules.[6]
Experimental Protocol: General N-Acylation
-
Dissolve Methyl 3-amino-4,5-dimethoxybenzoate in an aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a base, such as triethylamine or pyridine, to scavenge the acid byproduct.
-
Cool the mixture to 0 °C and slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous work-up to remove the base and any water-soluble byproducts.
-
Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.
N-Alkylation
N-alkylation of the amino group can be achieved using alkyl halides or through reductive amination. Direct alkylation can sometimes lead to overalkylation, so reductive amination is often the preferred method for controlled mono-alkylation.
Experimental Protocol: Reductive Amination
-
Dissolve Methyl 3-amino-4,5-dimethoxybenzoate and an aldehyde or ketone in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Stir the reaction at room temperature until the formation of the secondary amine is complete (monitored by TLC).
-
Quench the reaction with water or a mild acid.
-
Extract the product into an organic solvent, dry, and purify as needed.
Diazotization and Subsequent Reactions
The aromatic amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[7][8] This highly reactive intermediate can then undergo a variety of transformations, including:
-
Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using copper(I) salts.
-
Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF₄).
-
Gomberg-Bachmann Reaction: Arylation via coupling with another aromatic ring.
-
Azo Coupling: Reaction with an activated aromatic compound to form an azo dye.[9]
These reactions provide a powerful platform for introducing a diverse range of functional groups onto the aromatic ring that would be difficult to install directly.
Pivotal Role in Heterocyclic Synthesis: The Gateway to Quinazolines
A significant application of Methyl 3-amino-4,5-dimethoxybenzoate and its analogs is in the synthesis of quinazolines and quinazolinones, which are privileged scaffolds in medicinal chemistry.[1][10] The general strategy involves the reaction of the aminobenzoate with a one-carbon source to form the pyrimidine ring of the quinazoline system.
Experimental Protocol: Quinazolinone Synthesis
This protocol is adapted from the synthesis of related quinazolinones and illustrates a common cyclization strategy.[3][11]
-
A mixture of Methyl 3-amino-4,5-dimethoxybenzoate and an excess of formamide or formamidine acetate is heated to a high temperature (e.g., 150-160 °C).[3][11]
-
A catalytic amount of an acid, such as formic acid, can be added to facilitate the cyclization.[3]
-
The reaction is stirred at this temperature for several hours, with progress monitored by TLC.
-
After cooling, the reaction mixture is poured into water to precipitate the quinazolinone product.
-
The solid is collected by filtration, washed, and can be purified by recrystallization.
Caption: Synthetic pathway to quinazolinones from Methyl 3-amino-4,5-dimethoxybenzoate.
Applications in Drug Development
The utility of aminobenzoate scaffolds is well-established in pharmaceutical synthesis.[12] For instance, the structurally related Methyl 3-amino-4-methylbenzoate is a key intermediate in the synthesis of targeted cancer therapies like Nilotinib and Imatinib.[12] The reactivity profile of Methyl 3-amino-4,5-dimethoxybenzoate makes it an equally attractive starting material for the development of novel therapeutic agents, particularly those targeting kinases and other enzymes where the quinazoline core is a known pharmacophore.[13][14] The dimethoxy substitution pattern can also influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
Conclusion
Methyl 3-amino-4,5-dimethoxybenzoate is a versatile and valuable building block for synthetic and medicinal chemists. Its well-defined reactivity, centered around the nucleophilic amino group and the activated aromatic ring, provides a reliable platform for constructing complex molecular architectures. The demonstrated utility of this and closely related analogs in the synthesis of quinazolines underscores its importance in drug discovery programs. This guide has outlined the core reactivity and provided foundational protocols to enable researchers to harness the full synthetic potential of this important intermediate in the quest for novel therapeutic agents.
References
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ResearchGate. (n.d.). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker | Request PDF. Retrieved from [Link]
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Molbase. (n.d.). Synthesis of methyl 4-(5-amino-1-methylindol-3-ylmethyl)-3-methoxybenzoate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]
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MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
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ScienceDirect. (n.d.). Quinazolines annelated at the N(3)-C(4) bond: Synthesis and biological activity. Retrieved from [Link]
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ResearchGate. (2014). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. Retrieved from [Link]
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Potential applications of Methyl 3-amino-4,5-dimethoxybenzoate in medicinal chemistry
An In-Depth Technical Guide to the Potential Applications of Methyl 3-amino-4,5-dimethoxybenzoate in Medicinal Chemistry
Abstract
Methyl 3-amino-4,5-dimethoxybenzoate is a versatile scaffold in medicinal chemistry, poised for the development of novel therapeutic agents. As a derivative of the naturally occurring gallic acid, its unique substitution pattern—an amino group flanked by two methoxy groups on a benzoate core—offers a rich landscape for chemical modification and exploration of diverse biological activities. This guide provides an in-depth analysis of the synthesis, potential applications, and experimental evaluation of this compound and its derivatives. By examining the extensive research on structurally related aminobenzoates and trimethoxyphenyl compounds, we extrapolate the promising potential of Methyl 3-amino-4,5-dimethoxybenzoate as a foundational element for the discovery of next-generation kinase inhibitors, anticancer agents, and anti-inflammatory drugs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their therapeutic discovery programs.
Introduction: The Strategic Value of the 3-Amino-4,5-dimethoxybenzoyl Scaffold
The pursuit of novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. The selection of a core scaffold is a critical decision that influences the physicochemical properties, biological activity, and synthetic accessibility of a drug discovery campaign. Methyl 3-amino-4,5-dimethoxybenzoate emerges as a compelling starting point due to its structural heritage and inherent chemical functionalities.
Derived from gallic acid, a ubiquitous natural product with known antioxidant and antimicrobial properties, this scaffold is adorned with functionalities that are amenable to a wide array of chemical transformations.[1] The amino group serves as a versatile handle for the introduction of diverse substituents through acylation, alkylation, and sulfonylation, enabling the exploration of structure-activity relationships (SAR). The two methoxy groups, electron-donating in nature, influence the electronic properties of the aromatic ring and can play a crucial role in directing interactions with biological targets.[2] The methyl ester provides a site for hydrolysis to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, and other functional groups.
This guide will delve into the synthetic pathways to access this valuable building block, explore its potential in the design of kinase inhibitors, anticancer agents, and anti-inflammatory compounds based on the established activities of its structural analogues, and provide detailed experimental protocols for its synthesis and biological evaluation.
Synthesis of Methyl 3-amino-4,5-dimethoxybenzoate: A Plausible and Efficient Route
While a specific, peer-reviewed synthesis for Methyl 3-amino-4,5-dimethoxybenzoate is not extensively documented, a reliable and efficient synthetic route can be rationally designed based on well-established organic chemistry principles and published procedures for closely related analogues.[1][3][4] The proposed synthesis commences from the readily available and inexpensive starting material, gallic acid.
The overall synthetic strategy involves three key transformations:
-
Esterification of the carboxylic acid of gallic acid.
-
Selective methylation of the hydroxyl groups at the 4 and 5 positions.
-
Nitration of the aromatic ring followed by reduction of the nitro group to the desired amine.
A plausible, detailed experimental workflow is presented below.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for Methyl 3-amino-4,5-dimethoxybenzoate.
Detailed Experimental Protocol
Step 1: Esterification of Gallic Acid to Methyl Gallate
-
To a solution of gallic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford Methyl Gallate as a solid.
Step 2: Selective Methylation
This step requires a protection-methylation-deprotection strategy to achieve the desired regioselectivity. A plausible approach involves the selective protection of the 3-hydroxyl group, methylation of the 4- and 5-hydroxyls, and subsequent deprotection.
Step 3: Nitration of Methyl 3-hydroxy-4,5-dimethoxybenzoate [1]
-
In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add concentrated sulfuric acid to a stirred solution of Methyl 3-hydroxy-4,5-dimethoxybenzoate (1.0 eq) in dichloromethane.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the benzoate, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the nitro-intermediate.
Step 4: Reduction of the Nitro Group [3][4]
-
Dissolve the nitro-intermediate (1.0 eq) in methanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude Methyl 3-amino-4,5-dimethoxybenzoate.
-
Purify the product by column chromatography on silica gel.
Potential Applications in Medicinal Chemistry
The true potential of Methyl 3-amino-4,5-dimethoxybenzoate lies in its utility as a scaffold for the synthesis of a diverse range of biologically active molecules. The strategic placement of the amino and methoxy groups provides a foundation for designing compounds that can interact with various biological targets.
As a Scaffold for Kinase Inhibitors
Protein kinases are a major class of drug targets in oncology and inflammatory diseases. The 3,4,5-trimethoxyphenyl motif, a close structural relative of the core of our target molecule, is a well-established pharmacophore in the design of kinase inhibitors, particularly those targeting tubulin polymerization.[2][5] Compounds bearing this moiety have been shown to bind to the colchicine site of tubulin, leading to microtubule destabilization, cell cycle arrest, and apoptosis.[5]
Furthermore, the amino group of Methyl 3-amino-4,5-dimethoxybenzoate can be readily derivatized to synthesize quinazoline-based kinase inhibitors.[6][7] Quinazolines are a "privileged" scaffold in medicinal chemistry and form the core of several FDA-approved kinase inhibitors, such as gefitinib and erlotinib.[8] The synthesis of quinazolines from aminobenzoates is a well-established synthetic route, offering a direct path to a class of compounds with proven clinical efficacy.[1][6]
Caption: Strategy for developing kinase inhibitors from the core scaffold.
Anticancer Drug Discovery
Beyond kinase inhibition, the 3-amino-4,5-dimethoxybenzoyl scaffold holds promise for the development of novel anticancer agents through various mechanisms. Numerous studies have demonstrated the potent cytotoxic activity of compounds containing the 3,4,5-trimethoxyphenyl group against a range of cancer cell lines, including those of the breast, colon, and lung.[9][10][11]
The proposed mechanisms of action for these compounds are often multifactorial, including the induction of apoptosis, cell cycle arrest at the G2/M phase, and inhibition of angiogenesis.[9][12] The ability to readily modify the amino group of Methyl 3-amino-4,5-dimethoxybenzoate allows for the fine-tuning of the molecule's properties to optimize its anticancer potency and selectivity.
Development of Anti-inflammatory Agents
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Derivatives of gallic acid and other phenolic compounds are known to possess anti-inflammatory properties, often mediated through the inhibition of the NF-κB signaling pathway.[13][14] The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and mediators.
The structural similarity of Methyl 3-amino-4,5-dimethoxybenzoate to known anti-inflammatory agents suggests that its derivatives could also modulate inflammatory pathways.[13][15] For instance, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, a compound with a similar substitution pattern, has been shown to suppress the production of nitric oxide and prostaglandin E2 and inhibit NF-κB activation in microglial cells.[13]
Caption: Potential inhibition of the NF-κB signaling pathway.
Experimental Protocols for Biological Evaluation
To explore the therapeutic potential of novel derivatives of Methyl 3-amino-4,5-dimethoxybenzoate, a series of well-established in vitro assays can be employed. The following protocols provide a starting point for the biological evaluation of these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Table 1: Example Data Presentation for Cytotoxicity Assay
| Compound | Cancer Cell Line | IC50 (µM) |
| Derivative 1 | MCF-7 | 5.2 |
| Derivative 1 | A549 | 8.1 |
| Derivative 2 | MCF-7 | 12.5 |
| Derivative 2 | A549 | 15.3 |
| Doxorubicin (Control) | MCF-7 | 0.8 |
| Doxorubicin (Control) | A549 | 1.2 |
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR)
-
Substrate for the kinase
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Protocol:
-
Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and various concentrations of the test compound.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Conclusion and Future Directions
Methyl 3-amino-4,5-dimethoxybenzoate represents a highly promising and versatile scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the rich chemical space that can be explored through derivatization make it an attractive starting point for drug discovery programs targeting cancer, inflammation, and other diseases driven by aberrant kinase activity. The extensive body of research on structurally related compounds provides a strong rationale for the potential biological activities of its derivatives.
Future research should focus on the efficient and scalable synthesis of Methyl 3-amino-4,5-dimethoxybenzoate and the creation of a diverse library of its derivatives. Systematic biological screening of these compounds will be crucial to identify lead candidates with potent and selective activities. Further optimization of these leads through iterative design, synthesis, and biological testing will be necessary to develop preclinical candidates with the potential for clinical translation. The insights and protocols provided in this guide offer a solid foundation for initiating such a research program.
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Methyl 3-Amino-4,5-dimethoxybenzoate: A Versatile Scaffold for Modern Heterocyclic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Privileged Building Block
In the landscape of medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Methyl 3-amino-4,5-dimethoxybenzoate, a highly functionalized aromatic system, represents a "privileged" building block. Its strategic arrangement of an ortho-amino ester (a classic anthranilate motif) flanked by electron-donating methoxy groups provides a unique combination of nucleophilicity, electrophilicity, and regiochemical control. This guide moves beyond a simple catalog of reactions to provide a deeper understanding of the causality behind its synthetic applications, offering field-proven insights into its use for constructing high-value heterocyclic cores.
Core Characteristics and Synthetic Availability
Methyl 3-amino-4,5-dimethoxybenzoate (also known as methyl 6-aminoveratrate) is a solid, crystalline compound derived from the veratric acid backbone.[1] Its utility stems from the synthetically valuable juxtaposition of its functional groups.
-
The amino group serves as a potent nucleophile, ideal for initiating cyclization reactions.
-
The methyl ester acts as an electrophilic site, which can participate in cyclocondensations or be saponified to the corresponding carboxylic acid for further modification.
-
The 4,5-dimethoxy substitution not only enhances the nucleophilicity of the ring and the amino group through electronic donation but also imparts specific solubility and metabolic properties to the final heterocyclic products, a feature often sought in drug development.
| Property | Value | Reference |
| IUPAC Name | Methyl 3-amino-4,5-dimethoxybenzoate | [2] |
| CAS Number | 26759-46-6 | [3] |
| Molecular Formula | C₁₀H₁₃NO₄ | [3] |
| Molecular Weight | 211.22 g/mol | [3] |
| Physical State | Solid | [1] |
| Melting Point | 91-93 °C | [4] |
Standard Synthetic Protocol: From Nitro-Precursor to Key Amine
The most common and reliable method for preparing the title compound is the reduction of its corresponding nitro-precursor, methyl 4,5-dimethoxy-2-nitrobenzoate. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and operational simplicity.
Caption: Workflow for the synthesis of the target building block.
Experimental Protocol: Catalytic Hydrogenation of Methyl 4,5-dimethoxy-2-nitrobenzoate [4]
-
Reactor Setup: To a 100 mL round-bottom flask or a suitable hydrogenation vessel, add methyl 4,5-dimethoxy-2-nitrobenzoate (1.9 g, 7.2 mmol) and 10% palladium on activated carbon (Pd/C) catalyst (0.2 g, ~10% w/w).
-
Solvent Addition: Add methanol or ethyl acetate (50 mL) to dissolve the starting material.[4]
-
Hydrogenation: Seal the vessel and purge the system with hydrogen gas. Stir the suspension vigorously at room temperature (25 °C) under a positive pressure of hydrogen (e.g., a hydrogen balloon or ~15 psi) for 16-24 hours.[4]
-
Causality Note: Palladium on carbon is an excellent catalyst for the reduction of aromatic nitro groups to amines. The reaction is clean, with water as the only byproduct, simplifying purification. Hydrogen gas is the terminal reductant.
-
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like petroleum ether:ethyl acetate (10:1). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates completion.[4]
-
Work-up: Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst. Wash the filter cake with additional solvent (20 mL).[4]
-
Isolation and Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude product. Purify the resulting solid by column chromatography (eluting with petroleum ether:ethyl acetate, 10:1) or recrystallization to afford methyl 3-amino-4,5-dimethoxybenzoate as a white to light yellow solid (typical yield: 88-97%).[4]
Application in Heterocyclic Synthesis I: The Quinazolinone Core
The ortho-amino ester functionality makes methyl 3-amino-4,5-dimethoxybenzoate an ideal precursor for constructing the quinazolinone scaffold, a core structure found in numerous FDA-approved drugs and biologically active molecules.[5] The synthesis is typically a one-pot cyclocondensation reaction.
Caption: Reaction pathway for the synthesis of a quinazolinone.
Experimental Protocol: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
This protocol is adapted from established procedures for the synthesis of quinazolinones from anthranilate precursors.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methyl 3-amino-4,5-dimethoxybenzoate (1.0 eq) and formamidine acetate (1.5 eq).[6]
-
Solvent Addition: Add absolute ethanol as the solvent.
-
Causality Note: Formamidine serves as a one-carbon, two-nitrogen source. The initial reaction is a nucleophilic attack of the aniline nitrogen onto a carbon of the formamidine, followed by elimination of ammonia. Ethanol is a common, polar protic solvent suitable for reflux conditions.
-
-
Cyclization: Heat the mixture to reflux with vigorous stirring for 6-8 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting aniline is consumed.
-
Isolation: Cool the reaction mixture to room temperature and then place it in a refrigerator or ice bath to facilitate precipitation of the product.[6]
-
Purification: Collect the precipitate by filtration, wash with a small amount of cold ethanol, and air dry to yield the 6,7-dimethoxyquinazolin-4(3H)-one product, often in high purity.[6]
| Parameter | Condition | Rationale |
| C1 Source | Formamidine Acetate, Formamide | Provides the C2 and N3 atoms of the quinazolinone ring.[6][7] |
| Solvent | Ethanol, Acetic Acid | Polar solvents suitable for the reactants and reaction temperature.[6] |
| Temperature | Reflux (~80 °C for EtOH) to 160 °C | Provides activation energy for cyclization and elimination steps.[7] |
| Work-up | Cooling/Precipitation, Filtration | The product is often a stable solid with limited solubility in the cold solvent, allowing for easy isolation. |
Application in Heterocyclic Synthesis II: The Quinoline Framework
The aniline nature of methyl 3-amino-4,5-dimethoxybenzoate allows it to be a key component in classic quinoline syntheses, such as the Combes synthesis. This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.
Caption: Generalized workflow for a Combes-type quinoline synthesis.
Generalized Protocol: Combes Quinoline Synthesis
This is a representative protocol illustrating how the building block would be used. Specific conditions may require optimization.[8][9]
-
Enamine Formation: Slowly add the β-diketone (e.g., acetylacetone, 1.0 eq) to methyl 3-amino-4,5-dimethoxybenzoate (1.0 eq) with stirring. The reaction is often exothermic and may proceed without a solvent. Allow to stir at room temperature for 1-2 hours to form the enamine intermediate.
-
Cyclization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 5-10 eq) with vigorous stirring, keeping the temperature below 10 °C.
-
Causality Note: Sulfuric acid serves two purposes: it protonates the carbonyl, activating it for intramolecular electrophilic aromatic substitution, and it acts as a dehydrating agent to drive the final aromatization step.
-
-
Heating: After the addition is complete, warm the mixture to room temperature and then heat gently (e.g., 60-100 °C) for 1-3 hours to drive the cyclization and dehydration.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the solution with a concentrated base (e.g., NaOH or NH₄OH) to precipitate the crude quinoline product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Future Outlook and Exploratory Pathways
The rich functionality of methyl 3-amino-4,5-dimethoxybenzoate opens doors to other important heterocyclic families. While less documented for this specific substrate, established organo-synthetic transformations suggest high potential in areas such as:
-
Benzodiazepines: Condensation of the amino group with α-halo acyl halides followed by cyclization with ammonia could yield 1,4-benzodiazepine-2,5-diones.
-
Thiadiazoles and other Five-Membered Heterocycles: Conversion of the amine to a hydrazine via diazotization and reduction opens a pathway to various five-membered rings. For example, reaction of the resulting hydrazine with isothiocyanates can lead to thiosemicarbazides, which are precursors to 1,3,4-thiadiazoles.[10]
Conclusion
Methyl 3-amino-4,5-dimethoxybenzoate is more than just a chemical intermediate; it is a strategic tool for accessing medicinally relevant heterocyclic cores with efficiency and control. Its pre-installed functionality allows for direct entry into quinazolinone and quinoline synthesis, bypassing multiple steps that would be required with simpler starting materials. This guide has detailed the foundational protocols and mechanistic rationale for its use, providing researchers and drug development professionals with a robust framework for leveraging this powerful building block in their synthetic programs.
References
- BenchChem. (2025). Application Notes and Protocols: Methyl 3-hydroxy-4,5-dimethoxybenzoate as a Chemical Intermediate.
- BenchChem. (2025). Applications of Methyl 3-hydroxy-4,5-dimethoxybenzoate and Its Analogs in Organic Synthesis.
- National Center for Biotechnology Information. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH.
- National Center for Biotechnology Information. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
- ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate.
- MDPI. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies.
- SciELO. (n.d.). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines.
- ResearchGate. (2025). Synthesis of 8-Methyl And Methoxy Substituted 3-Amino-2-Alkyl/Aryl-3,4-Dihydro-4-Oxoquinazoline and their 2,4-DNP Derivatives.
- Steck, E. A., Hallock, L. L., & Holland, A. J. (1946). Quinolines. I. The Synthesis of 3-Methyl-4-(l'-methyl-4'-diethylaminobutyl- amino)-quinoline and Some 6-Substituted Derivatives. Journal of the American Chemical Society, 68(1), 129-132.
- SciELO. (n.d.). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies.
- MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
- ChemicalBook. (n.d.). Methyl 2-amino-4,5-dimethoxybenzoate synthesis.
- BenchChem. (2025). An In-Depth Technical Guide to Methyl 3-hydroxy-4,5-dimethoxybenzoate.
- National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. PMC.
- Sapphire Bioscience. (n.d.). Methyl 2-amino-4,5-dimethoxybenzoate.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 2-Amino-4,5-dimethoxybenzoate 26759-46-6.
Sources
- 1. Methyl 2-Amino-4,5-dimethoxybenzoate | 26759-46-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. scielo.br [scielo.br]
- 6. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. scielo.br [scielo.br]
- 10. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 3-amino-4,5-dimethoxybenzoate
Abstract: This document provides a comprehensive, technically detailed guide for the synthesis of Methyl 3-amino-4,5-dimethoxybenzoate, a valuable intermediate in pharmaceutical and fine chemical industries. The protocol herein outlines a robust and reproducible two-step synthetic pathway commencing with the nitration of 3,4-dimethoxybenzoic acid, followed by esterification and subsequent reduction of the nitro group. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, self-validating protocols, and supporting references to ensure scientific integrity and successful execution.
Introduction
Methyl 3-amino-4,5-dimethoxybenzoate is a key building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif, featuring a substituted aniline, is prevalent in numerous therapeutic agents. The synthetic route detailed in this application note is designed for efficiency and scalability, proceeding through common and well-understood chemical transformations. The pathway begins with the regioselective nitration of 3,4-dimethoxybenzoic acid (veratric acid) to yield 4,5-dimethoxy-2-nitrobenzoic acid. This intermediate is then esterified to its methyl ester, followed by the reduction of the nitro group to the desired primary amine.
Synthetic Pathway Overview
The synthesis is accomplished via a two-step process:
-
Nitration of 3,4-Dimethoxybenzoic Acid: This step introduces a nitro group onto the aromatic ring. The methoxy groups at positions 3 and 4 direct the electrophilic nitration to the 6-position due to steric hindrance at the 2-position and electronic activation.
-
Reduction of Methyl 4,5-dimethoxy-2-nitrobenzoate: The nitro-substituted methyl benzoate is then reduced to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Below is a visual representation of the overall synthetic workflow.
Caption: Overall synthetic workflow for Methyl 3-amino-4,5-dimethoxybenzoate.
Data Presentation
| Step | Reaction | Starting Material | Product | Key Reagents | Solvent | Typical Yield (%) |
| 1 | Nitration & Esterification | 3,4-Dimethoxybenzoic Acid | Methyl 4,5-dimethoxy-2-nitrobenzoate | Nitric acid, Sulfuric acid, Methanol | N/A, Methanol | 75-85 |
| 2 | Reduction | Methyl 4,5-dimethoxy-2-nitrobenzoate | Methyl 3-amino-4,5-dimethoxybenzoate | Palladium on Carbon (Pd/C), Hydrogen (H₂) | Ethyl Acetate | 90-97 |
Detailed Experimental Protocols
Part 1: Synthesis of Methyl 4,5-dimethoxy-2-nitrobenzoate
This procedure details the nitration of 3,4-dimethoxybenzoic acid followed by in-situ esterification.
Materials:
-
3,4-Dimethoxybenzoic acid (veratric acid)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Methanol
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add 3,4-dimethoxybenzoic acid.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the flask while stirring, maintaining the temperature below 10 °C.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid to a cooled portion of concentrated sulfuric acid. Add this mixture dropwise to the stirred solution of 3,4-dimethoxybenzoic acid, ensuring the temperature does not exceed 10 °C. The reaction is typically monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Filtration: The precipitated solid, 4,5-dimethoxy-2-nitrobenzoic acid, is collected by vacuum filtration and washed with cold water.
-
Esterification: The crude nitrobenzoic acid is then dissolved in methanol in a clean round-bottom flask. A catalytic amount of concentrated sulfuric acid is added.
-
Reflux: The mixture is heated to reflux and stirred for 4-6 hours. Progress is monitored by TLC.
-
Workup: After cooling to room temperature, the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude Methyl 4,5-dimethoxy-2-nitrobenzoate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to afford a pale yellow solid.
Part 2: Synthesis of Methyl 3-amino-4,5-dimethoxybenzoate
This procedure outlines the reduction of the nitro group to an amine using catalytic hydrogenation.
Materials:
-
Methyl 4,5-dimethoxy-2-nitrobenzoate
-
10% Palladium on Carbon (Pd/C)
-
Ethyl Acetate
-
Hydrogen gas (H₂)
-
Celite
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a hydrogenation flask, add Methyl 4,5-dimethoxy-2-nitrobenzoate and ethyl acetate.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution.
-
Hydrogenation: The flask is connected to a hydrogen source. The atmosphere in the flask is replaced with hydrogen by evacuating and backfilling with hydrogen gas three times.
-
Reaction: The mixture is stirred vigorously under a hydrogen atmosphere (typically 15 psi or balloon pressure) at room temperature for 16 hours or until TLC analysis indicates complete consumption of the starting material.
-
Filtration: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with ethyl acetate.
-
Concentration: The combined filtrate is concentrated under reduced pressure to yield Methyl 3-amino-4,5-dimethoxybenzoate as a solid.
-
Purification: The product is typically of high purity after this procedure. If necessary, it can be further purified by recrystallization. The structure can be confirmed by ¹H NMR spectroscopy.
Causality Behind Experimental Choices
-
Nitration: The use of a mixture of concentrated nitric and sulfuric acids is a standard and effective method for the nitration of aromatic compounds. Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺). The reaction is performed at low temperatures to control the exothermic reaction and minimize the formation of byproducts.
-
Esterification: The Fischer-Speier esterification is a reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. Sulfuric acid is a common choice for this catalysis.
-
Reduction: Catalytic hydrogenation with palladium on carbon is a widely used method for the reduction of nitro groups to amines due to its high efficiency, clean reaction profile, and mild reaction conditions. The use of a Celite pad for filtration is crucial for the safe and complete removal of the pyrophoric palladium catalyst.
References
-
Wikipedia. Eudesmic acid. [Link]
- Elmuradov, B. Zh., et al. (2020). Targeted Intermediates of Eudesmic Acid: Synthesis and X-ray Investigations. International Journal of Trend in Scientific Research and Development, 1(6).
-
Slideshare. (2020). Targeted Intermediates of Eudesmic Acid: Synthesis and X-ray Investigations. [Link]
- Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
- Google P
Application Notes & Protocols: The Strategic Use of Methyl 3-amino-4,5-dimethoxybenzoate in the Synthesis of Medically Relevant Quinazoline Scaffolds
Prepared by: Senior Application Scientist, Gemini Division
Abstract
The quinazoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly in oncology. This document provides a comprehensive guide for researchers on the utilization of Methyl 3-amino-4,5-dimethoxybenzoate as a key starting material for the synthesis of highly functionalized quinazoline derivatives. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for the synthesis of 6,7-dimethoxyquinazolin-4-one and its subsequent conversion to 4-anilino derivatives, and offer expert insights into reaction optimization and troubleshooting.
Introduction: The Quinazoline Scaffold and the Role of the Precursor
Quinazolines and their quinazolinone derivatives are heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anticonvulsant, antibacterial, and anti-inflammatory properties.[1][2][3] The 4-anilinoquinazoline framework, in particular, is the cornerstone of several FDA-approved tyrosine kinase inhibitors (TKIs) such as Gefitinib and Erlotinib.[3][4]
The strategic value of Methyl 3-amino-4,5-dimethoxybenzoate (CAS: 50598-31-7) lies in its pre-installed functionalities which are ideal for constructing the quinazoline ring system. Its key features include:
-
An ortho-amino ester arrangement, the essential pharmacophore for cyclization into the quinazolin-4-one ring.
-
Electron-donating methoxy groups at the 4- and 5-positions of the benzoate ring, which translate to the crucial 6- and 7-positions of the final quinazoline scaffold, a common substitution pattern in many bioactive molecules.[5]
This guide outlines a robust and efficient pathway from this versatile precursor to valuable quinazoline intermediates.
Caption: General synthetic workflow from the starting material to bioactive derivatives.
Core Synthesis: From Anthranilate to Quinazolin-4-one
The most direct method for converting ortho-amino benzoates into quinazolin-4-ones is a cyclocondensation reaction. The Niementowski quinazoline synthesis, which traditionally involves reacting anthranilic acids with amides at high temperatures, provides the foundational logic for this transformation.[6][7] By using formamide as both the reagent and solvent, we can efficiently provide the C2 carbon required to form the pyrimidinone ring.
Reaction Mechanism
The reaction proceeds through two key stages. First, the amino group of the anthranilate attacks the carbonyl carbon of formamide in a nucleophilic acyl substitution, forming an N-formyl intermediate. Second, under thermal conditions, an intramolecular cyclization occurs where the newly formed amide nitrogen attacks the ester carbonyl. This is followed by the elimination of methanol to yield the stable, aromatic quinazolin-4-one ring system. A patent describes a similar cyclization reaction using ammonium acetate and formamide at elevated temperatures.[8]
Caption: Mechanistic pathway for quinazolin-4-one formation.
Experimental Protocol: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
This protocol details the cyclocondensation reaction to form the core quinazolinone intermediate.
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Role |
|---|---|---|---|
| Methyl 3-amino-4,5-dimethoxybenzoate | 50598-31-7 | 211.22 | Starting Material |
| Formamide | 75-12-7 | 45.04 | Reagent & Solvent |
| Ammonium Acetate | 631-61-8 | 77.08 | Catalyst |
| Deionized Water | 7732-18-5 | 18.02 | for Work-up |
| Ethanol | 64-17-5 | 46.07 | for Recrystallization |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 3-amino-4,5-dimethoxybenzoate (10.0 g, 47.3 mmol) and ammonium acetate (1.8 g, 23.4 mmol).
-
Reagent Addition: Add formamide (40 mL) to the flask. The mixture will likely be a slurry.
-
Heating: Immerse the flask in a preheated oil bath at 130-140°C and stir vigorously.[9] The reaction mixture should become a clear solution as it heats.
-
Reaction Monitoring: Maintain the temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate:Hexane (7:3), observing the disappearance of the starting material spot.
-
Work-up: After the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 200 mL of ice-cold deionized water while stirring. A pale white or off-white solid will precipitate.
-
Isolation: Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual formamide.
-
Drying: Dry the product in a vacuum oven at 60-70°C overnight to yield the crude 6,7-Dimethoxyquinazolin-4(3H)-one.
-
Purification: The crude product can be purified by recrystallization from hot ethanol to afford a white crystalline solid. Expected yield: 80-90%.
Advanced Synthesis: Accessing 4-Anilinoquinazoline Derivatives
The true synthetic utility of the quinazolin-4-one product is realized in its conversion to 4-amino derivatives. This is a two-step process involving the activation of the 4-oxo group via chlorination, followed by a nucleophilic aromatic substitution (SNAr) with a desired amine.[4]
Caption: Two-step conversion of the quinazolinone to a 4-anilino derivative.
Protocol: Chlorination of 6,7-Dimethoxyquinazolin-4(3H)-one
CAUTION: This reaction uses thionyl chloride (SOCl₂), which is corrosive and releases toxic HCl gas upon contact with moisture. This procedure must be performed in a well-ventilated fume hood.
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Role |
|---|---|---|---|
| 6,7-Dimethoxyquinazolin-4(3H)-one | 13791-76-3 | 206.20 | Starting Material |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | Chlorinating Agent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Catalyst |
| Toluene | 108-88-3 | 92.14 | Solvent |
Step-by-Step Methodology
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 6,7-Dimethoxyquinazolin-4(3H)-one (5.0 g, 24.2 mmol) and toluene (50 mL).
-
Reagent Addition: Add thionyl chloride (15 mL, 206 mmol) to the suspension, followed by a catalytic amount of DMF (0.5 mL).
-
Heating: Heat the reaction mixture to reflux (approx. 110°C) with stirring. The suspension will gradually dissolve to form a clear solution.
-
Monitoring: Continue refluxing for 3-4 hours until the reaction is complete (monitored by TLC, product is more non-polar than starting material).
-
Work-up: Cool the reaction to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure. CAUTION: The vapors should be passed through a base trap (e.g., NaOH solution).
-
Isolation: The resulting residue is the crude 4-Chloro-6,7-dimethoxyquinazoline, which is often a tan or brown solid. This material is sensitive to moisture and is typically used immediately in the next step without further purification.
Protocol: Synthesis of 4-Anilino-6,7-dimethoxyquinazoline
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Role |
|---|---|---|---|
| 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 | 224.64 | Electrophile |
| Aniline | 62-53-3 | 93.13 | Nucleophile |
| 2-Propanol (Isopropanol) | 67-63-0 | 60.10 | Solvent |
Step-by-Step Methodology
-
Setup: Dissolve the crude 4-Chloro-6,7-dimethoxyquinazoline (from the previous step, ~24.2 mmol) in isopropanol (60 mL) in a 250 mL round-bottom flask with stirring.
-
Reagent Addition: Add aniline (2.4 mL, 26.4 mmol, 1.1 eq) to the solution.
-
Heating: Heat the mixture to reflux (approx. 82°C) for 2-3 hours. A precipitate (the hydrochloride salt of the product) will often form during the reaction.
-
Monitoring: Monitor the reaction by TLC until the chloro-quinazoline spot is consumed.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes. Collect the precipitated solid by vacuum filtration.
-
Washing & Neutralization: Wash the filter cake with cold isopropanol. The solid can be further purified by suspending it in a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the HCl salt, followed by filtration, washing with water, and drying to yield the free base.
-
Purification: If necessary, the final product can be recrystallized from ethanol or purified via column chromatography.
Field Insights & Troubleshooting
-
Cyclization Step: Incomplete conversion is the most common issue. Ensure the reaction temperature is maintained above 130°C, as lower temperatures are often insufficient for the intramolecular cyclization. Ensure the formamide used is of high purity.
-
Chlorination Step: The 4-chloro intermediate is highly reactive and susceptible to hydrolysis. It is critical to use anhydrous solvents and maintain a dry, inert atmosphere throughout the reaction and work-up. Any exposure to water will revert the product back to the starting quinazolin-4-one.
-
Nucleophilic Substitution: The reaction can sometimes stall. A small amount of acid (e.g., a drop of concentrated HCl) can catalyze the reaction, but this may also promote side reactions. If using a less nucleophilic amine, a higher boiling point solvent (e.g., n-butanol) or the addition of a non-nucleophilic base (e.g., DIPEA) may be required.
Conclusion
Methyl 3-amino-4,5-dimethoxybenzoate is a highly effective and strategically important precursor for the synthesis of 6,7-dimethoxy-substituted quinazolines. The protocols outlined here provide a reliable and scalable pathway to produce the quinazolin-4-one core and subsequently elaborate it into 4-anilino derivatives, which are key structural motifs in modern drug discovery. The straightforward nature of these transformations, coupled with the commercial availability of the starting material, makes this an invaluable route for researchers in medicinal and synthetic chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. WO2011147102A1 - Synthetic method for 6,7-substituents-4-aniline quinazoline - Google Patents [patents.google.com]
- 9. generis-publishing.com [generis-publishing.com]
Scalable Synthesis of Methyl 3-amino-4,5-dimethoxybenzoate: An Application Note and Protocol for Pharmaceutical Intermediates
Introduction: The Significance of Substituted Anilines in Drug Discovery
Methyl 3-amino-4,5-dimethoxybenzoate is a key substituted aniline building block in the synthesis of a wide range of pharmaceutical compounds. Substituted anilines are foundational components in modern medicinal chemistry, forming the core structure of numerous drugs across various therapeutic areas.[1] The precise arrangement of amino and methoxy groups on the benzene ring of this particular molecule offers medicinal chemists a versatile scaffold for generating libraries of compounds with diverse biological activities. The scalability and efficiency of its synthesis are therefore of critical importance for drug development and manufacturing.
This application note provides a comprehensive, field-proven guide to the scalable synthesis of Methyl 3-amino-4,5-dimethoxybenzoate. Moving beyond a simple recitation of steps, this document elucidates the chemical reasoning behind the chosen synthetic strategy, offering insights into process optimization and ensuring a robust, reproducible, and scalable protocol suitable for research and development professionals.
Synthetic Strategy: A Two-Step Approach to a Key Intermediate
The most robust and scalable synthetic route to Methyl 3-amino-4,5-dimethoxybenzoate involves a two-step process commencing from the readily available starting material, methyl 3,4-dimethoxybenzoate. This strategy leverages two fundamental and well-understood organic transformations: electrophilic aromatic substitution (nitration) followed by the reduction of the resulting nitro group.
This approach is favored for its high yields, scalability, and the relative low cost of the reagents involved. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for Methyl 3-amino-4,5-dimethoxybenzoate.
Part 1: Electrophilic Aromatic Nitration of Methyl 3,4-dimethoxybenzoate
The initial step of the synthesis is the regioselective nitration of methyl 3,4-dimethoxybenzoate. This electrophilic aromatic substitution introduces a nitro group onto the benzene ring, which will subsequently be reduced to the desired amino group.[2][3]
Mechanistic Rationale and Regioselectivity
The nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[4][5] The regioselectivity of the reaction is dictated by the directing effects of the substituents on the aromatic ring. The two methoxy groups (-OCH₃) are electron-donating and ortho-, para-directing, while the methyl ester group (-COOCH₃) is electron-withdrawing and meta-directing.[4]
Considering the positions of the existing substituents on methyl 3,4-dimethoxybenzoate, the incoming nitronium ion is directed to the C5 position. This is due to the synergistic ortho-directing effect of the C4-methoxy group and the para-directing effect of the C3-methoxy group, combined with the meta-directing influence of the methyl ester at C1.
Caption: Simplified mechanism of the electrophilic nitration step.
Detailed Experimental Protocol: Nitration
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Methyl 3,4-dimethoxybenzoate | ≥98% | Commercially Available |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | ACS Reagent Grade |
| Concentrated Nitric Acid (HNO₃) | 68-70% | ACS Reagent Grade |
| Dichloromethane (CH₂Cl₂) | ACS Reagent Grade | |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | |
| Brine (Saturated NaCl Solution) | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | |
| Crushed Ice |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add methyl 3,4-dimethoxybenzoate (1.0 eq) and dichloromethane (5-10 vol). Cool the solution to 0-5 °C in an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the stirred solution of methyl 3,4-dimethoxybenzoate, ensuring the internal temperature is maintained below 10 °C.[4] The addition should take approximately 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Methyl 5-nitro-3,4-dimethoxybenzoate.
Part 2: Reduction of the Nitro Group to an Amine
The second and final step in the synthesis is the reduction of the nitro group of Methyl 5-nitro-3,4-dimethoxybenzoate to the corresponding primary amine.[2] Several scalable methods are available for this transformation, with catalytic hydrogenation and metal-acid reductions being the most common.
Choice of Reduction Method: Catalytic Hydrogenation vs. Metal-Acid
Catalytic Hydrogenation: This method typically employs a palladium-on-carbon (Pd/C) catalyst with hydrogen gas.[6] It is a very clean and efficient method, often providing high yields of the desired amine with minimal side products.[7] The work-up is straightforward, involving filtration of the catalyst followed by removal of the solvent. For large-scale production, this is often the preferred method due to its efficiency and waste profile.[8]
Metal-Acid Reduction: A classic and cost-effective method involves the use of a metal, such as iron (Fe), in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[8][9] This method is robust and high-yielding. The work-up involves filtering the metal salts and then extracting the product after basification.
The choice between these methods will depend on the available equipment (hydrogenation apparatus) and cost considerations. For this protocol, we will detail the catalytic hydrogenation method due to its cleanliness and high efficiency.
Detailed Experimental Protocol: Catalytic Hydrogenation
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Methyl 5-nitro-3,4-dimethoxybenzoate | From previous step | |
| Palladium on Carbon (10% Pd/C) | ||
| Methanol or Ethyl Acetate | ACS Reagent Grade | |
| Hydrogen Gas (H₂) | High Purity | |
| Celite® |
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve Methyl 5-nitro-3,4-dimethoxybenzoate (1.0 eq) in methanol or ethyl acetate (10-20 vol).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude Methyl 3-amino-4,5-dimethoxybenzoate.
Purification and Characterization
The crude product can be purified by recrystallization or column chromatography to obtain highly pure Methyl 3-amino-4,5-dimethoxybenzoate.[10][11]
Recrystallization:
-
Solvent System: A mixture of ethanol and water, or ethyl acetate and hexanes, can be effective for recrystallization.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent system. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent. Dry the crystals under vacuum.
Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically used.[10]
Characterization:
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H NMR and ¹³C NMR: To confirm the structure and check for impurities.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity.
Process Optimization and Scalability
For a scalable synthesis, several parameters should be considered for optimization:
-
Reaction Concentration: Increasing the concentration of the reaction can improve throughput, but care must be taken to manage exotherms, especially during nitration.
-
Catalyst Loading: In the hydrogenation step, the catalyst loading can often be reduced on a larger scale without significantly impacting the reaction time.
-
Solvent Selection: The choice of solvent can affect reaction rates, product solubility, and ease of work-up.
-
Work-up Procedure: For large-scale production, minimizing solvent usage and simplifying the work-up procedure are crucial for economic and environmental reasons.
Safety Considerations
-
Nitration: The nitration reaction is highly exothermic and requires careful temperature control. The use of concentrated acids necessitates appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood.
-
Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. The hydrogenation should be carried out in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place. Pd/C can be pyrophoric when dry and should be handled with care.
Conclusion
The two-step synthesis of Methyl 3-amino-4,5-dimethoxybenzoate via nitration and subsequent reduction is a robust, scalable, and economically viable process. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers and drug development professionals can reliably produce this key pharmaceutical intermediate in high yield and purity. This application note provides a solid foundation for the successful implementation of this synthesis on both laboratory and pilot plant scales.
References
- Google Patents. (1990). Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
-
Royal Society of Chemistry: Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
- Google Patents. (2016). Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
-
ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Retrieved from [Link]
-
NIST WebBook. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 4. echemi.com [echemi.com]
- 5. aiinmr.com [aiinmr.com]
- 6. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 9. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Note: A Validated HPLC Method for Purity Assessment of Methyl 3-amino-4,5-dimethoxybenzoate
Abstract
This application note describes a robust and validated high-performance liquid chromatography (HPLC) method for the determination of purity and the separation of potential process-related impurities of Methyl 3-amino-4,5-dimethoxybenzoate. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its purity critical for the safety and efficacy of the final active pharmaceutical ingredients (APIs). The developed method utilizes a reversed-phase C18 column with gradient elution and UV detection, demonstrating excellent specificity, linearity, accuracy, and precision in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and in-process monitoring.
Introduction: The Rationale for Purity Analysis
Methyl 3-amino-4,5-dimethoxybenzoate is a substituted aromatic amine that serves as a crucial building block in medicinal chemistry and fine chemical synthesis. The presence of impurities, even in trace amounts, can have a significant impact on the yield, safety, and stability of the final products. Potential impurities may arise from the starting materials, by-products of the synthesis, or degradation products.[3][4] Therefore, a validated, high-resolution analytical method is essential to ensure the quality and consistency of this intermediate.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolving power, sensitivity, and quantitative accuracy for non-volatile and thermally labile compounds like aromatic amines.[2][5][6] This note provides a comprehensive, step-by-step protocol for the HPLC analysis of Methyl 3-amino-4,5-dimethoxybenzoate, grounded in established chromatographic principles and regulatory expectations.
Chromatographic Method Development: A Logic-Driven Approach
The selection of chromatographic parameters was based on the physicochemical properties of Methyl 3-amino-4,5-dimethoxybenzoate and its potential impurities.
-
Column Selection: A C18 reversed-phase column is the stationary phase of choice. Its non-polar nature is ideal for retaining the moderately polar aromatic analyte and separating it from both more polar and less polar impurities. A standard dimension (e.g., 250 mm x 4.6 mm, 5 µm) provides a good balance between resolution and analysis time.
-
Mobile Phase: A mobile phase consisting of an aqueous component and an organic modifier is standard for reversed-phase chromatography.
-
Aqueous Phase (A): 0.1% Formic Acid in Water. The addition of formic acid serves two key purposes: it protonates the amino group on the analyte, ensuring a single ionic form and thus sharper peak shapes, and it acidifies the mobile phase to suppress the ionization of residual silanols on the silica-based C18 column, further reducing peak tailing.
-
Organic Phase (B): 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency. The formic acid maintains a consistent pH across the gradient.
-
-
Elution Mode: A gradient elution is employed to ensure the timely elution of both early-retained polar impurities and late-eluting non-polar impurities within a single run, providing a comprehensive impurity profile.
-
Detection: Aromatic amines typically exhibit strong UV absorbance. Based on the analysis of similar compounds, a detection wavelength of 280 nm is selected to provide good sensitivity for the parent compound and potential chromophoric impurities.[6] A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal wavelength if necessary.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the purity analysis of Methyl 3-amino-4,5-dimethoxybenzoate.
Materials and Reagents
| Material/Reagent | Grade/Purity |
| Methyl 3-amino-4,5-dimethoxybenzoate Reference Standard | >99.5% Purity |
| Methyl 3-amino-4,5-dimethoxybenzoate Sample | For Analysis |
| Acetonitrile | HPLC Grade |
| Formic Acid | ≥98% Purity |
| Water | Deionized (18.2 MΩ·cm) or HPLC Grade |
| Syringe Filters | 0.45 µm PTFE or Nylon |
Equipment
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA or UV-Vis detector.
-
Analytical balance (4-decimal place).
-
Volumetric flasks and pipettes.
-
Ultrasonic bath for degassing.
Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Gradient Program | See Table 1 |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Solution Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC grade water. Fill to the mark and mix thoroughly. Degas for 15 minutes in an ultrasonic bath.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC grade acetonitrile. Fill to the mark and mix. Degas for 15 minutes.
-
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and B.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25.0 mg of the Methyl 3-amino-4,5-dimethoxybenzoate reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to the mark with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25.0 mg of the Methyl 3-amino-4,5-dimethoxybenzoate sample and prepare it in the same manner as the reference standard solution.
-
Blank Solution: Use the diluent.
Analysis Workflow
The following diagram illustrates the sequence of operations for the HPLC analysis.
Caption: HPLC analysis workflow from preparation to reporting.
Purity Calculation
The purity of the Methyl 3-amino-4,5-dimethoxybenzoate sample is calculated using the area normalization method. This method assumes that all impurities have a response factor similar to the main component at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: Ensuring Trustworthiness and Reliability
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][7] The following parameters are critical for a purity method.
System Suitability
Before any sample analysis, the performance of the HPLC system must be verified. This is achieved by making five replicate injections of the reference standard solution. The acceptance criteria ensure the system is operating correctly.[8]
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | ≤ 2.0 | Ensures symmetrical peak shape for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and good separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector.[8] |
Specificity (Selectivity)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Inject the blank (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Inject the reference standard solution.
-
Inject the sample solution.
-
If available, inject known related impurities to confirm their retention times do not co-elute with the main peak.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the sample. Analyze the stressed samples to demonstrate that the degradation products are resolved from the main peak. The use of a PDA detector is crucial here to evaluate peak purity.
-
-
Acceptance Criteria: The analyte peak should be free from co-elution with any impurities or degradants. Peak purity analysis (via PDA) should show a purity angle less than the purity threshold.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.
-
Protocol:
-
Prepare a series of at least five calibration standards from a stock solution, typically covering a range from the limit of quantification (LOQ) to 150% of the nominal sample concentration (e.g., 0.5, 5, 50, 100, 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by spiking a placebo (if available) or the sample with known amounts of the reference standard.
-
Protocol:
-
Prepare samples in triplicate at three concentration levels, typically 80%, 100%, and 120% of the nominal sample concentration, by spiking with a known amount of the reference standard.
-
Analyze these samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.[1]
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six individual preparations of the sample at 100% of the nominal concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[7]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 x (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 x (Standard Deviation of the Intercept / Slope)
-
-
Acceptance Criteria: The LOQ should be verified by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method parameters one at a time and assess the impact on system suitability.
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2 °C)
-
Mobile Phase Composition (e.g., vary %B by ± 2%)
-
-
Acceptance Criteria: System suitability parameters should still meet the acceptance criteria, and the retention time of the main peak should not shift significantly.
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC method detailed in this application note provides a reliable, robust, and accurate system for the purity determination of Methyl 3-amino-4,5-dimethoxybenzoate. The systematic approach to method development and the comprehensive validation plan ensure that the protocol is suitable for use in a regulated quality control environment. By adhering to these procedures, researchers and drug development professionals can confidently assess the quality of this critical pharmaceutical intermediate.
References
-
International Conference on Harmonisation. (1997). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Singh, A. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. Journal of Pharmaceutical Research and Innovation, 2(4), 1-10. [Link]
-
Wang, Y., et al. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(9), 1839-1845. [Link]
-
Li, X., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 30(1), 114-122. [Link]
-
Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-33. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Derivatization of Methyl 3-amino-4,5-dimethoxybenzoate for Biological Screening
Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold
In the landscape of medicinal chemistry and drug discovery, the identification of privileged scaffolds—molecular frameworks that can be readily modified to interact with a variety of biological targets—is a cornerstone of efficient lead generation. Methyl 3-amino-4,5-dimethoxybenzoate, a polysubstituted aniline derivative, represents one such scaffold. Its structure is rich with chemical handles that invite a diverse array of synthetic transformations. The aromatic amine provides a nucleophilic center for the formation of amides, sulfonamides, and imines, while the ester functionality can be hydrolyzed to the corresponding carboxylic acid, opening another avenue for derivatization. The methoxy groups, by modulating the electronic properties of the benzene ring, can influence the molecule's interaction with biological targets and its pharmacokinetic profile.
The derivatization of this core structure is a strategic approach to generate a library of novel compounds for biological screening. By systematically altering the substituents, researchers can explore the structure-activity relationships (SAR) and identify derivatives with enhanced potency, selectivity, and drug-like properties. This guide provides detailed protocols for the synthesis of the parent compound and its derivatization through three common yet powerful reactions: acylation, sulfonylation, and Schiff base formation. Furthermore, it outlines a general workflow for the biological screening of the resulting compound library, with a focus on identifying potential antimicrobial and anticancer agents, activities often associated with these classes of compounds.[1][2][3]
Synthesis of the Starting Material: Methyl 3-amino-4,5-dimethoxybenzoate
A reliable supply of the starting material is paramount for any derivatization campaign. A common and efficient route to synthesize methyl 3-amino-4,5-dimethoxybenzoate is through the reduction of its nitro precursor, methyl 4,5-dimethoxy-2-nitrobenzoate.
Protocol: Reduction of Methyl 4,5-dimethoxy-2-nitrobenzoate
This protocol details the catalytic hydrogenation of the nitro group to an amine, a clean and high-yielding transformation.[1]
Materials:
-
Methyl 4,5-dimethoxy-2-nitrobenzoate
-
Palladium on activated carbon (10% Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., balloon or Parr shaker)
-
Filtration apparatus (e.g., Büchner funnel with Celite)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve methyl 4,5-dimethoxy-2-nitrobenzoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr shaker.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 16-24 hours.
-
Upon completion, carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure methyl 3-amino-4,5-dimethoxybenzoate.[1]
Derivatization Strategies: Building a Diverse Chemical Library
The primary amino group of methyl 3-amino-4,5-dimethoxybenzoate is a versatile handle for introducing a wide range of functional groups. The following protocols describe three fundamental derivatization reactions.
Acylation to Form Benzamides
The reaction of the amine with acyl chlorides or anhydrides is a straightforward method to introduce a variety of acyl groups, leading to the formation of substituted benzamides. Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[4][5]
Representative Protocol: Acylation with an Acyl Chloride
Materials:
-
Methyl 3-amino-4,5-dimethoxybenzoate
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve methyl 3-amino-4,5-dimethoxybenzoate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add the base (1.1 - 1.5 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting benzamide derivative by column chromatography or recrystallization.
Sulfonylation to Form Sulfonamides
Sulfonamides are a critical class of compounds in medicinal chemistry, with many exhibiting antibacterial, diuretic, and anticancer activities.[2][6][7] They are readily synthesized by reacting the amine with a sulfonyl chloride in the presence of a base.
Representative Protocol: Sulfonylation with a Sulfonyl Chloride
Materials:
-
Methyl 3-amino-4,5-dimethoxybenzoate
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride)
-
Pyridine or triethylamine
-
Anhydrous DCM or THF
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve methyl 3-amino-4,5-dimethoxybenzoate (1.0 eq) in anhydrous DCM or pyridine.
-
Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution at room temperature.
-
If using DCM as the solvent, add a base like triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, dilute hydrochloric acid (if pyridine is used), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting sulfonamide derivative by column chromatography or recrystallization.
Schiff Base Formation
The condensation of the primary amine with an aldehyde or ketone yields a Schiff base (imine). Schiff bases are versatile intermediates and have been reported to possess a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][3]
Representative Protocol: Condensation with an Aldehyde
Materials:
-
Methyl 3-amino-4,5-dimethoxybenzoate
-
Aldehyde (e.g., benzaldehyde, salicylaldehyde)
-
Ethanol or methanol
-
A catalytic amount of glacial acetic acid (optional)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve methyl 3-amino-4,5-dimethoxybenzoate (1.0 eq) in ethanol in a round-bottom flask.
-
Add the aldehyde (1.0-1.1 eq) to the solution.
-
Optionally, add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the resulting Schiff base by recrystallization from a suitable solvent (e.g., ethanol).
Characterization of Synthesized Derivatives
The identity and purity of the synthesized compounds must be rigorously confirmed using a combination of spectroscopic and analytical techniques.
| Technique | Purpose |
| Thin Layer Chromatography (TLC) | To monitor reaction progress and assess the purity of the product. |
| Column Chromatography | For the purification of the synthesized compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure of the derivatives by analyzing the chemical shifts, integration, and coupling patterns of the nuclei. |
| Mass Spectrometry (MS) | To determine the molecular weight of the product and confirm its elemental composition (High-Resolution Mass Spectrometry - HRMS). |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (e.g., C=O of the amide, S=O of the sulfonamide, C=N of the Schiff base). |
| Melting Point Analysis | To assess the purity of solid compounds. |
Workflow for Biological Screening
Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. High-throughput screening (HTS) is a powerful approach to rapidly assess the effects of a large number of compounds on a specific biological target or cellular process.
Caption: A generalized workflow for the biological screening of a chemical library.
Proposed Biological Screening Assays
Based on the known biological activities of benzamides, sulfonamides, and Schiff bases, initial screening efforts could focus on the following areas:
1. Anticancer Activity:
-
Primary Screen: A cell viability assay (e.g., MTT or CellTiter-Glo®) against a panel of human cancer cell lines (e.g., breast, colon, lung cancer).
-
Secondary Screens: For active compounds, determine the half-maximal inhibitory concentration (IC₅₀). Further mechanistic studies could include cell cycle analysis, apoptosis assays (e.g., caspase activation, Annexin V staining), and target-based assays if a specific molecular target is hypothesized (e.g., tubulin polymerization for trimethoxyphenyl-containing compounds).
2. Antimicrobial Activity:
-
Primary Screen: A broth microdilution assay to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Secondary Screens: For compounds with significant activity, determine the minimum bactericidal/fungicidal concentration (MBC/MFC). Time-kill kinetics studies can provide further insight into the antimicrobial effect.
Data Presentation: A Hypothetical Example
The results of the biological screening should be tabulated for clear comparison and SAR analysis.
Table 1: Hypothetical Anticancer Screening Data
| Compound ID | Derivative Type | R Group | Cell Line (e.g., MCF-7) IC₅₀ (µM) |
| Parent | Amine | - | > 100 |
| Deriv-01 | Benzamide | Phenyl | 25.3 |
| Deriv-02 | Benzamide | 4-Chlorophenyl | 12.8 |
| Deriv-03 | Sulfonamide | p-Tolyl | 45.1 |
| Deriv-04 | Schiff Base | Benzaldehyde | 68.5 |
Conclusion: A Pathway to Novel Bioactive Molecules
Methyl 3-amino-4,5-dimethoxybenzoate is a promising and readily accessible starting material for the generation of diverse compound libraries. The synthetic protocols outlined in this guide provide a robust foundation for creating novel benzamides, sulfonamides, and Schiff bases. A systematic approach to biological screening, beginning with broad-based assays and progressing to more focused mechanistic studies, will be crucial in identifying lead compounds with therapeutic potential. The inherent versatility of this scaffold, coupled with a well-designed discovery workflow, offers a compelling strategy for the development of new chemical entities to address unmet medical needs.
References
- Synthesis and Antimicrobial Activity of Schiff Bases Derived from 5-Chlorosalicylaldehyde with Substituted Aniline. (URL not available)
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. (URL: [Link])
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PubMed. (URL: [Link])
- Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. (URL not available)
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A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules. (URL: [Link])
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Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Scilit. (URL: [Link])
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. ResearchGate. (URL: [Link])
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synthesis, characterization and antimicrobial activity of copper(ii) schiff base adducts of. Semantic Scholar. (URL: [Link])
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Sulfonamides and sulfonylated derivatives as anticancer agents. University of Groningen Research Portal. (URL: [Link])
-
ANTIMICROBIAL ACTIVITY OF AZO-SCHIFF BASES DERIVED FROM SALICYLALDEHYDE AND PARA-SUBSTITUTED ANILINE. ResearchGate. (URL: [Link])
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. (URL: [Link])
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. (URL: [Link])
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Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. ResearchGate. (URL: [Link])
- Chemical structure - biological activity relationship in the group of benzamide compounds II. (URL not available)
-
Synthesis, Characterization and Antimicrobial Activity of p-Vanillin and Vanillin Schiff Bases. ResearchGate. (URL: [Link])
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Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC - NIH. (URL: [Link])
- Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. (URL not available)
-
Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. PubMed Central. (URL: [Link])
-
Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. PubMed. (URL: [Link])
- Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
-
Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. ResearchGate. (URL: [Link])
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central. (URL: [Link])
-
Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. MDPI. (URL: [Link])
-
Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. PubMed. (URL: [Link])
-
(E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. MDPI. (URL: [Link])
-
Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. PMC - PubMed Central. (URL: [Link])
-
Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. ResearchGate. (URL: [Link])
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- 2. Synthesis, characterization, and in silico studies of 2-[(E)-(2,5-dimethoxybenzylidene)amino]phenol and 3-[(E)-(2,5-dimethoxybenzylidene)amino]phenol: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
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- 6. Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate: a p-hydroxy Schiff base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging Methyl 3-amino-4,5-dimethoxybenzoate for Advanced Solid-Phase Organic Synthesis
Abstract
Methyl 3-amino-4,5-dimethoxybenzoate is a highly functionalized aromatic building block poised for significant applications in solid-phase organic synthesis (SPOS) and combinatorial chemistry. Its unique electronic and structural features—an activated aniline core, multiple substitution points, and latent functionalities—make it an exemplary scaffold for the generation of diverse small-molecule libraries. This guide provides an in-depth exploration of its synthetic utility, focusing on detailed protocols for its immobilization on solid supports and its subsequent elaboration into medicinally relevant heterocyclic structures, such as substituted indoles. We present the underlying chemical principles, step-by-step experimental procedures, and the necessary analytical controls to empower researchers in drug discovery and materials science to effectively harness the potential of this versatile synthon.
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern drug discovery, the efficiency of synthesizing and screening large, diverse collections of molecules is paramount. Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology, enabling the rapid assembly of compound libraries by anchoring a starting material to an insoluble resin support, facilitating simplified purification through filtration.[1]
The choice of the initial building block, or scaffold, is critical to the success of any combinatorial library synthesis. Methyl 3-amino-4,5-dimethoxybenzoate presents itself as a scaffold of exceptional potential. Its key attributes include:
-
A Nucleophilic Amino Group: Serves as a primary handle for covalent attachment to a variety of solid supports.
-
An Electron-Rich Aromatic Ring: The two methoxy groups strongly activate the ring, making it amenable to a range of electrophilic aromatic substitutions and metal-catalyzed cross-coupling reactions.
-
Ortho- and Para-Positioning of Substituents: The arrangement of the amino and methoxy groups provides steric and electronic bias, enabling regioselective transformations.
-
A Methyl Ester Functionality: This group can be saponified to a carboxylic acid for alternative linkage strategies or can be used as a diversification point in the final synthetic steps.
This document serves as a comprehensive guide to utilizing Methyl 3-amino-4,5-dimethoxybenzoate as a core component in SPOS workflows, with a specific focus on the synthesis of substituted indole libraries—a privileged scaffold in medicinal chemistry.[2]
Core Chemistry & Reaction Planning
The strategic application of Methyl 3-amino-4,5-dimethoxybenzoate in SPOS begins with an understanding of its primary reactive sites. The workflow hinges on leveraging the amino group for initial immobilization, followed by transformations on the aromatic ring or the amino group itself to construct the target molecule.
Caption: Key reactive sites of Methyl 3-amino-4,5-dimethoxybenzoate.
Application Focus: Solid-Phase Synthesis of 3-Substituted Indole Libraries
The indole nucleus is a fundamental structural motif in a vast number of natural products and pharmaceuticals.[3] The electron-rich aniline structure of Methyl 3-amino-4,5-dimethoxybenzoate makes it an ideal precursor for modern indole synthesis methodologies, such as those involving transition-metal-catalyzed cyclizations.[4] The following workflow outlines a general strategy for constructing an indole library on a solid support.
Caption: General workflow for solid-phase indole synthesis.
Protocol 1: Immobilization of Methyl 3-amino-4,5-dimethoxybenzoate on Rink Amide Resin
Rationale: This protocol first converts the methyl ester of the scaffold to a carboxylic acid. The resulting acid is then coupled to an amine-functionalized resin (Rink Amide). This orientation ensures that upon final cleavage with acid, the product is released as a primary amide, a common functional group in bioactive molecules. The Fmoc group on the Rink Amide resin must first be removed to expose the free amine for coupling.
Materials:
-
Methyl 3-amino-4,5-dimethoxybenzoate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF), Methanol (MeOH), Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Rink Amide AM resin (or equivalent)
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
Procedure:
Part A: Saponification of the Methyl Ester
-
Dissolve Methyl 3-amino-4,5-dimethoxybenzoate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Add LiOH (1.5 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully neutralize the reaction mixture to pH ~5-6 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-amino-4,5-dimethoxybenzoic acid. Verify the structure by ¹H NMR and MS.
Part B: Resin Loading
-
Swell the Rink Amide resin (1.0 eq) in DMF for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for an additional 20 minutes to ensure complete Fmoc deprotection.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of free primary amines.
-
In a separate flask, pre-activate the 3-amino-4,5-dimethoxybenzoic acid (3.0 eq) by dissolving it in DMF with HOBt (3.0 eq) and adding DIC (3.0 eq). Allow the solution to activate for 15 minutes at 0°C.
-
Add the activated acid solution to the washed, deprotected resin.
-
Agitate the mixture at room temperature for 12-16 hours.
-
Drain the reaction vessel and wash the resin with DMF (5x), DCM (3x), and MeOH (3x).
-
Dry the resin under high vacuum. A negative Kaiser test indicates successful coupling.
Protocol 2: On-Resin Larock Indole Synthesis
Rationale: The Larock indole synthesis is a powerful palladium-catalyzed reaction between an o-haloaniline and an alkyne. Here, we adapt this by first iodinating the resin-bound aniline at the ortho position, followed by Pd-catalyzed cyclization with a terminal alkyne. This method allows for the introduction of diversity at what will become the 3-position of the indole.
Materials:
-
Resin-bound 3-amino-4,5-dimethoxybenzoate (from Protocol 1)
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN)
-
Substituted terminal alkyne (R-C≡CH) (3.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.1 eq)
-
Triphenylphosphine (PPh₃) (0.2 eq)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
DMF
Procedure:
-
Swell the resin from Protocol 1 in ACN. Add NIS (2.0 eq) and agitate the mixture in the dark for 4 hours at room temperature.
-
Drain and wash the resin with ACN (3x), DMF (3x), and DCM (3x). This step yields the resin-bound 2-iodoaniline derivative.
-
Swell the iodinated resin in DMF.
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and PPh₃ in DMF.
-
To the resin vessel, add the substituted terminal alkyne, K₂CO₃, and the catalyst solution.
-
Seal the vessel and heat the mixture at 80-90°C for 18 hours.
-
Cool to room temperature, drain the reaction solution, and wash the resin extensively with DMF (5x), H₂O (3x), DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under high vacuum.
Protocol 3: Cleavage from Resin and Product Purification
Rationale: Cleavage is achieved using a strong acid, typically trifluoroacetic acid (TFA). A "cleavage cocktail" containing scavengers is essential to quench reactive cationic species (e.g., tert-butyl cations from protecting groups) that are liberated during the process and could otherwise cause side reactions with the electron-rich indole product.
Materials:
-
Resin-bound indole product (from Protocol 2)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail (approximately 10 mL per 100 mg of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Concentrate the combined filtrate under a gentle stream of nitrogen.
-
Precipitate the crude product by adding the concentrated solution dropwise to a flask of cold diethyl ether.
-
Collect the solid precipitate by centrifugation or filtration.
-
Wash the solid with cold ether to remove scavengers.
-
Dry the crude product and analyze its purity by LC-MS. Purify further using preparative HPLC.
Summary of Reaction Parameters and Analytical Checks
Effective solid-phase synthesis requires careful monitoring at each stage. The following table summarizes key parameters and checkpoints.
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Monitoring Method |
| Immobilization | DIC, HOBt | DMF | 25 | 12-16 | Kaiser Test (for completion) |
| Iodination | NIS | ACN | 25 | 4 | Test cleavage + LC-MS |
| Indole Formation | Pd(OAc)₂, PPh₃, K₂CO₃ | DMF | 80-90 | 18 | Test cleavage + LC-MS |
| Cleavage | TFA, TIS, H₂O | - | 25 | 2-3 | LC-MS, HPLC (of final product) |
Conclusion
Methyl 3-amino-4,5-dimethoxybenzoate is more than a simple chemical; it is a strategic tool for the construction of complex molecular architectures on solid supports. The protocols detailed herein demonstrate a robust pathway for its use in the synthesis of substituted indoles, a project of significant interest in medicinal chemistry. By explaining the causality behind the choice of reagents, resins, and reaction conditions, we provide a framework that can be adapted and expanded by researchers. The true power of this scaffold lies in its versatility, opening doors to the creation of vast and diverse chemical libraries essential for the discovery of next-generation therapeutics.
References
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-
Rao, V. K., et al. 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]
- BenchChem. Applications of Methyl 3-hydroxy-4,5-dimethoxybenzoate and Its Analogs in Organic Synthesis. BenchChem.
-
Springer Nature Experiments. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Springer Nature. [Link]
-
ResearchGate. Synthesis of 3-Methyl Indoles via Catellani Reaction. ResearchGate. [Link]
-
Open Access Journals. Combinatorial chemistry innovations and applications. Open Access Journals. [Link]
-
Lam, K. S., et al. Combinatorial Chemistry in Drug Discovery. PMC, NIH. [Link]
-
MDPI. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
Sources
Catalytic Reduction of the Nitro Group in Methyl 4,5-dimethoxy-3-nitrobenzoate: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and advanced materials.[1] Methyl 3-amino-4,5-dimethoxybenzoate, the product of the reduction of Methyl 4,5-dimethoxy-3-nitrobenzoate, is a highly functionalized aniline derivative poised for use in the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of the catalytic reduction of this specific substrate, grounded in established chemical principles. We will explore the underlying reaction mechanisms, compare prevalent catalytic systems, and offer detailed, field-proven protocols for both classical catalytic hydrogenation and modern transfer hydrogenation techniques. Emphasis is placed on the causality behind procedural choices, analytical monitoring, and rigorous safety protocols to ensure reliable and safe execution.
Mechanistic Pathways in Nitro Group Reduction
The conversion of a nitro group to an amine is a six-electron reduction that can proceed through multiple intermediates.[1] Understanding these pathways is crucial for optimizing reaction conditions and minimizing side-product formation. Two primary mechanisms are widely recognized for the catalytic hydrogenation of nitroarenes: the direct hydrogenation pathway and the condensation pathway.[1][2][3][4]
-
Direct Hydrogenation Route: This is the most common pathway observed in heterogeneous catalysis (e.g., using Pd/C). The reaction proceeds through the stepwise addition of hydrogen. The nitro group is first reduced to a nitroso intermediate, which is then further reduced to a hydroxylamine, and finally to the desired aniline.[1][2][3]
-
Condensation Route: This pathway involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound. This intermediate can then be successively reduced to azo and hydrazo species before finally yielding two equivalents of the aniline product.[4][5]
For most standard palladium-catalyzed systems, the direct hydrogenation route is the predominant mechanism.[2][3]
Figure 1: General mechanistic pathways for the reduction of aromatic nitro compounds. The direct route is favored in heterogeneous catalysis.
Comparative Analysis of Reduction Methodologies
While numerous reagents can effect nitro group reduction, catalytic methods are preferred for their efficiency, cleanliness, and scalability.[6][7] The two primary catalytic approaches are classical hydrogenation with hydrogen gas and catalytic transfer hydrogenation (CTH).
| Feature | Catalytic Hydrogenation (H₂ Gas) | Catalytic Transfer Hydrogenation (CTH) |
| Hydrogen Source | High-pressure hydrogen gas (H₂) | Hydrogen donors (e.g., Ammonium Formate, Formic Acid, Hydrazine)[8][9] |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) is most common. PtO₂, Raney Ni are also used.[6][10] | 5-10% Palladium on Carbon (Pd/C) is highly effective.[8][9] |
| Pressure | Atmospheric to high pressure (15-50 psi or higher) | Atmospheric |
| Temperature | Room temperature to moderate heat (e.g., 50°C)[11] | Room temperature to reflux |
| Advantages | High atom economy, clean byproducts (none), well-established. | Avoids handling of flammable H₂ gas, requires no specialized pressure equipment, often faster reactions.[8] |
| Disadvantages | Requires specialized pressure reactors/glassware, significant explosion hazard with H₂ gas.[12][13] | Lower atom economy, requires removal of byproducts from the hydrogen donor. |
| Safety Profile | High Risk. Requires rigorous safety protocols, including inert gas purging and leak testing.[13][14][15] | Moderate Risk. Safer than H₂ gas, but involves flammable solvents and pyrophoric catalysts. |
Experimental Protocols
The following protocols are designed for the reduction of Methyl 4,5-dimethoxy-3-nitrobenzoate to Methyl 3-amino-4,5-dimethoxybenzoate.
Figure 2: A generalized workflow for the catalytic reduction of a nitroarene.
Protocol 1: Catalytic Hydrogenation with Hydrogen Gas
This protocol employs a hydrogen balloon and is suitable for small-scale reactions conducted with appropriate safety measures.
Materials:
-
Methyl 4,5-dimethoxy-3-nitrobenzoate
-
10% Palladium on Carbon (Pd/C, ~10 wt% of substrate)
-
Methanol (or Ethyl Acetate)
-
Hydrogen (H₂) gas balloon
-
Nitrogen (N₂) or Argon (Ar) gas supply
-
Celite®
-
Round-bottom flask, magnetic stirrer, septa, needles
Procedure:
-
Flask Preparation: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 4,5-dimethoxy-3-nitrobenzoate (1.0 eq) and 10% Pd/C (0.10 eq by weight).[16]
-
Inerting the System: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure the removal of all oxygen.[12][13]
-
Solvent Addition: Under a positive pressure of nitrogen, add anhydrous methanol via syringe to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Hydrogen Introduction: Purge the system one last time by evacuating and backfilling with hydrogen from a balloon. Leave the balloon attached to the flask via a needle through the septum to maintain a positive pressure of hydrogen (~1 atm).[16]
-
Reaction: Stir the suspension vigorously at room temperature. The reduction of a nitro group requires 3 molar equivalents of H₂.[12]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. To sample, briefly replace the hydrogen atmosphere with nitrogen, remove an aliquot, and then re-establish the hydrogen atmosphere.[12]
-
Work-Up: Once the reaction is complete, carefully evacuate the hydrogen and purge the flask with nitrogen three times.[12][14]
-
Catalyst Filtration: Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, the Celite pad must be kept wet with solvent at all times, as the used catalyst can ignite spontaneously upon contact with air. [12][13][15] Wash the filter cake thoroughly with additional methanol.
-
Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude Methyl 3-amino-4,5-dimethoxybenzoate. The product is often pure enough for subsequent steps, but can be purified by column chromatography if needed.[16]
Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
This protocol is a safer alternative that avoids the use of hydrogen gas.[8][9]
Materials:
-
Methyl 4,5-dimethoxy-3-nitrobenzoate
-
10% Palladium on Carbon (Pd/C, ~10 wt% of substrate)
-
Ammonium Formate (HCOONH₄, 3-5 eq)
-
Methanol
-
Celite®
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Methyl 4,5-dimethoxy-3-nitrobenzoate (1.0 eq), 10% Pd/C (0.10 eq by weight), and methanol.[8]
-
Reagent Addition: Add ammonium formate (3-5 eq) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat to a gentle reflux (40-60 °C). The reaction progress can be monitored by TLC. The reaction is often complete within 1-3 hours.
-
Work-Up and Filtration: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the catalyst. As with Protocol 1, keep the Celite pad wet with solvent to prevent the pyrophoric catalyst from igniting. [12][15] Wash the filter cake thoroughly with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the desired product and excess ammonium formate salts. The product can be isolated by partitioning the residue between water and an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the pure amine.
Safety and Handling Imperatives
Catalytic hydrogenation is a powerful but hazardous procedure. Strict adherence to safety protocols is non-negotiable.
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air.[13][17] All hydrogenation reactions must be conducted in a well-ventilated chemical fume hood, away from ignition sources.[14][17] The system must be purged with an inert gas like nitrogen before introducing hydrogen and after the reaction is complete.[13][15]
-
Pyrophoric Catalysts: Palladium on carbon (especially after use and containing adsorbed hydrogen) is pyrophoric and can ignite upon exposure to air.[12][13] The catalyst must always be handled under an inert atmosphere or kept wet with solvent during filtration and transfer.[13][15]
-
Catalyst Waste: Quench the used catalyst on the Celite pad immediately with plenty of water and store it in a dedicated, clearly labeled waste container, ensuring it remains wet.[12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves when performing these reactions.[17]
References
-
Full article: Transfer Hydrogenation of Aromatic Nitro Compounds Using Polymer‐Supported Formate and Pd‐C - Taylor & Francis. (n.d.). Taylor & Francis. [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (n.d.). MDPI. [Link]
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). [Link]
-
Hydrogenation Reaction Safety In The Chemical Industry. (n.d.). [Link]
-
Hydrogenation SOP. (n.d.). [Link]
-
Beller, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]
-
Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (n.d.). ACS Publications. [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters. (n.d.). ACS Publications. [Link]
-
What are the safety precautions for operating a Hydrogenation Test Unit? - Blog. (n.d.). [Link]
-
Catalytic mechanism for the hydrogenation of nitrobenzene Primary.... (n.d.). ResearchGate. [Link]
-
Proposed mechanism for catalytic hydrogenation of nitrobenzene. (n.d.). ResearchGate. [Link]
-
Transfer hydrogenation and transfer hydrogenolysis. 13. Hydrogen transfer from cyclic amines to aromatic nitro compounds catalyzed by noble metal salts | The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]
-
Catalytic transfer hydrogenation of aromatic nitro compounds in presence of polymer-supported nano-amorphous Ni-B catalyst. (2009). Beijing Institute of Technology. [Link]
-
The nitro to amine reduction: from millions of tons to single molecule studies. (n.d.). PMC - NIH. [Link]
-
A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts | Request PDF. (n.d.). ResearchGate. [Link]
-
Hydrogenation of ortho-substituted nitrobenzenes over palladium catalysis | Request PDF. (n.d.). ResearchGate. [Link]
-
First Principles Study on the Mechanism of Nitrobenzene Hydrogenation by a Ni1/CeO2-x(111) Single-Atom Catalyst. (n.d.). ACS Publications. [Link]
-
Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl-phosphine palladium clusters. (n.d.). University of East Anglia. [Link]
-
Reduction of nitro compounds - Wikipedia. (n.d.). [Link]
- US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate. (n.d.).
-
Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018). Journal of Chemical Technology and Metallurgy. [Link]
-
Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). (2011). Master Organic Chemistry. [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]
-
REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. (n.d.). AIR Unimi. [Link]
-
Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light | The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). [Link]
-
(PDF) Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. njhjchem.com [njhjchem.com]
- 15. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 16. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 17. weihaicm.com [weihaicm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-amino-4,5-dimethoxybenzoate
Welcome to the Technical Support Center for the synthesis of Methyl 3-amino-4,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the formation of side products during this synthesis, providing in-depth technical insights and troubleshooting strategies to ensure the highest purity of your final compound.
Introduction
The synthesis of Methyl 3-amino-4,5-dimethoxybenzoate, a key intermediate in the pharmaceutical industry, most commonly involves the reduction of its nitro precursor, Methyl 4,5-dimethoxy-2-nitrobenzoate. While seemingly straightforward, this reduction, and the preceding synthetic steps, can be prone to the formation of various impurities. Understanding the origin of these side products is paramount to developing robust and reproducible synthetic protocols. This guide provides a structured approach to identifying, mitigating, and eliminating these common impurities.
A general workflow for the synthesis is outlined below, starting from the nitration of a suitable precursor followed by the critical reduction step.
Caption: General workflow for the synthesis of Methyl 3-amino-4,5-dimethoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the synthesis of Methyl 3-amino-4,5-dimethoxybenzoate?
A1: The most prevalent impurities can be categorized based on their origin in the synthetic sequence:
-
From the Reduction Step:
-
Incomplete Reduction Intermediates: Nitroso and hydroxylamine derivatives of the parent molecule are common if the reduction is not driven to completion.
-
Condensation Products: Azoxy and azo compounds can form from the reaction of nitroso and hydroxylamine intermediates.[1]
-
-
From the Nitration Step:
-
Regioisomers: The nitration of Methyl 3,4-dimethoxybenzoate can potentially yield small amounts of other positional isomers, which would be carried through the reduction step.
-
-
From Starting Materials:
-
Unreacted Starting Material: Residual Methyl 4,5-dimethoxy-2-nitrobenzoate will be present if the reduction is incomplete.
-
Precursor Impurities: If the synthesis starts from gallic acid, impurities such as incompletely methylated analogues (e.g., methyl 3-hydroxy-4,5-dimethoxybenzoate) or unesterified acids can be present.[2]
-
Q2: I observe a colored impurity in my final product. What is the likely cause?
A2: A colored impurity, often yellow or orange, is typically indicative of the presence of azo or azoxy compounds.[1] These arise from condensation reactions between the nitroso and hydroxylamine intermediates formed during the reduction of the nitro group. Their formation is favored by conditions that lead to the accumulation of these intermediates, such as insufficient reducing agent, catalyst deactivation, or non-optimal reaction pH. Phenolic compounds, if present as impurities from earlier steps, are also susceptible to oxidation, which can form colored byproducts.[2]
Q3: My NMR spectrum shows unexpected signals in the aromatic region. What could they be?
A3: Unexpected aromatic signals often point to the presence of regioisomers from the nitration step. While the directing effects of the methoxy and ester groups strongly favor nitration at the 2-position, minor isomers can still form. It is also possible that these signals correspond to unreacted nitro-precursor or condensation byproducts like azo compounds. A thorough analysis of coupling constants and chemical shifts, potentially aided by 2D NMR techniques, can help in their identification.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your synthesis.
Issue 1: Incomplete Reduction of the Nitro Group
-
Symptom: TLC analysis shows a spot corresponding to the starting nitro compound, and the final product may have a yellowish tint. HPLC analysis will show a peak for the nitro precursor.
-
Cause:
-
Insufficient Reducing Agent or Catalyst: The stoichiometry of the reducing agent may be inadequate, or the catalyst (e.g., Pd/C) may be of low activity or deactivated.
-
Poor Reaction Conditions: The reaction time may be too short, the temperature too low, or in the case of catalytic hydrogenation, the hydrogen pressure may be insufficient.
-
-
Resolution:
-
Optimize Reagent Stoichiometry: Increase the equivalents of the reducing agent. For catalytic hydrogenations, ensure a sufficient catalyst loading (typically 5-10 mol% for Pd/C).
-
Reaction Monitoring: Monitor the reaction progress closely by TLC or HPLC until the starting material is fully consumed.
-
Catalyst Quality: Use a fresh, high-quality catalyst. In some cases, pre-activating the catalyst may be beneficial.
-
Increase Reaction Time/Temperature: If monitoring shows a sluggish reaction, consider extending the reaction time or cautiously increasing the temperature.
-
Issue 2: Formation of Azo and Azoxy Side Products
-
Symptom: The isolated product is colored (yellow to orange/red). TLC may show multiple colored spots. Mass spectrometry may reveal peaks corresponding to the molecular weights of the azo and azoxy dimers.
-
Cause: These impurities arise from the condensation of the nitroso and hydroxylamine intermediates. Their formation is exacerbated by:
-
Localized high concentrations of intermediates.
-
Non-ideal pH conditions.
-
Certain metal catalysts under specific conditions.
-
-
Resolution:
-
Controlled Addition of Reagents: Add the reducing agent portion-wise or at a controlled rate to maintain a low steady-state concentration of the intermediates.
-
pH Control: For reductions using metals in acidic media (e.g., Fe/AcOH), ensure the reaction mixture remains sufficiently acidic to favor the complete reduction pathway.
-
Catalyst Choice: Palladium on carbon (Pd/C) is generally highly selective for the reduction of nitro groups to amines with minimal formation of condensation byproducts.[3] The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines.[1]
-
Caption: Formation of side products during nitro group reduction.
Issue 3: Presence of Precursor-Related Impurities
-
Symptom: HPLC or NMR analysis indicates the presence of compounds with different methylation patterns (e.g., a hydroxyl group instead of a methoxy group) or the presence of a carboxylic acid.
-
Cause:
-
Incomplete Methylation: If the synthesis starts from a phenolic precursor like gallic acid, incomplete methylation can lead to hydroxylated impurities.[2]
-
Ester Hydrolysis: Harsh reaction conditions, particularly strongly acidic or basic media at elevated temperatures, can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
-
Resolution:
-
Purity of Starting Materials: Ensure the purity of the starting Methyl 4,5-dimethoxy-2-nitrobenzoate using appropriate analytical techniques (NMR, HPLC, melting point) before proceeding with the reduction.
-
Mild Reaction Conditions: For the reduction step, catalytic hydrogenation is generally preferred over dissolving metal reductions as it is performed under milder conditions, minimizing the risk of ester hydrolysis.
-
Purification Strategy: If these impurities are present, column chromatography is typically effective for their removal due to significant polarity differences.
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Methyl 4,5-dimethoxy-2-nitrobenzoate
This protocol describes a standard method for the reduction of the nitro group using hydrogen gas and a palladium catalyst.
-
Reaction Setup: To a solution of Methyl 4,5-dimethoxy-2-nitrobenzoate (1.0 eq) in a suitable solvent (e.g., methanol, ethyl acetate), add 10% Palladium on carbon (5-10 mol%).
-
Hydrogenation: The reaction vessel is purged with nitrogen and then placed under a hydrogen atmosphere (typically 1-3 atm, or as per available equipment).
-
Reaction Monitoring: The reaction is stirred vigorously at room temperature. The progress is monitored by TLC or HPLC until the starting material is completely consumed.
-
Work-up: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filter cake is washed with the reaction solvent.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude Methyl 3-amino-4,5-dimethoxybenzoate, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: HPLC Analysis for Impurity Profiling
This method can be used to assess the purity of the final product and identify common impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Table 1: Typical Retention Times of Compound and Potential Impurities
| Compound | Expected Relative Retention Time |
| Methyl 4,5-dimethoxy-2-nitrobenzoate | More Retained |
| Methyl 3-amino-4,5-dimethoxybenzoate | Main Peak |
| Nitroso/Hydroxylamine Intermediates | Less Retained than Nitro |
| Azo/Azoxy Dimers | Significantly More Retained |
| Hydroxylated Impurities | Less Retained |
Note: Actual retention times will vary depending on the specific HPLC system and conditions.
References
- J. R. Kosak, "Catalytic Hydrogenation of Aromatic Nitro Compounds," Annals of the New York Academy of Sciences, vol. 172, no. 1, pp. 175-187, 1970. [Link: https://nyaspubs.onlinelibrary.wiley.com/journal/17496632]
- P. N. Rylander, Catalytic Hydrogenation over Platinum Metals. Academic Press, 1967. [Link: https://www.elsevier.com/books/catalytic-hydrogenation-over-platinum-metals/rylander/978-0-12-605350-4]
- BenchChem, "Technical Support Center: Resolving Impurities in Methyl 3-hydroxy-4,5-dimethoxybenzoate Samples," 2025. [Link: https://www.benchchem.com/product/bchm4432]
- L. F. Fieser and M. Fieser, Reagents for Organic Synthesis, vol. 1. Wiley, 1967. [Link: https://www.wiley.com/en-us/Reagents+for+Organic+Synthesis%2C+Volume+1-p-9780471258757]
- H. O. House, Modern Synthetic Reactions, 2nd ed. W. A. Benjamin, 1972. [Link: https://www.pearson.com/us/higher-education/program/House-Modern-Synthetic-Reactions-2nd-Edition/PGM150225.html]
- Google Patents, "Process for the catalytic hydrogenation of aromatic nitro compounds," EP0825979B1, 2002. [Link: https://patents.google.
Sources
Technical Support Center: Purification of Crude Methyl 3-amino-4,5-dimethoxybenzoate
This guide provides in-depth technical support for the purification of crude Methyl 3-amino-4,5-dimethoxybenzoate using silica gel column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this aromatic amine, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying Methyl 3-amino-4,5-dimethoxybenzoate on silica gel? A1: The primary challenge stems from the basicity of the aromatic amino group. This functional group can interact strongly with the acidic silanol groups on the surface of standard silica gel.[1][2] This acid-base interaction often leads to significant peak tailing, poor separation, irreversible adsorption, and in some cases, degradation of the target compound.[1]
Q2: What is the best starting mobile phase (eluent) for this purification? A2: A gradient elution with a Hexane/Ethyl Acetate system is a highly effective starting point.[3][4][5] Begin with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate.[5][6] A specific protocol for a similar compound, Methyl 2-amino-4,5-dimethoxybenzoate, successfully used a petroleum ether:ethyl acetate (10:1) system.[7] Crucially, the addition of a small amount of a basic modifier is recommended to prevent tailing.[6]
Q3: My compound is streaking or "tailing" on the TLC plate and column. How do I fix this? A3: Tailing is the classic sign of strong interaction between your basic amine and the acidic silica gel.[1][6] To resolve this, add a competing base to your mobile phase to neutralize the acidic sites on the silica.[1][8] The most common and effective additive is triethylamine (TEA) at a concentration of 0.5-1% of the total eluent volume.[6]
Q4: How much crude material should I load onto the column? A4: Do not overload the column, as this is a common cause of poor separation.[3] A general and effective guideline is to use a ratio of crude sample to silica gel between 1:30 and 1:100 by weight.[3] For difficult separations, a higher ratio (e.g., 1:100) is preferable.
Q5: My isolated product is yellow or brown instead of the expected white or off-white solid. What happened? A5: A colored product may indicate the presence of oxidized impurities or degradation products.[3] Aromatic amines can be susceptible to air oxidation. While column chromatography is often effective at removing these colored impurities, if the issue persists, consider performing a charcoal treatment during the initial workup or a subsequent recrystallization step.[3][6]
Troubleshooting Guide: Common Column Chromatography Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during the purification of Methyl 3-amino-4,5-dimethoxybenzoate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Tailing of Product Spot | The basic amino group is interacting strongly with acidic silanol groups on the silica stationary phase.[1][2][6] | Add a Basic Modifier: Incorporate 0.5-1% triethylamine (TEA) into your mobile phase (eluent) for both the TLC and the column run. This neutralizes the active acidic sites on the silica.[1][6] Use Alternative Stationary Phases: For highly problematic separations, consider using an amine-functionalized silica gel column.[6] |
| Poor Separation / Overlapping Fractions | 1. Incorrect Eluent Polarity: The chosen solvent system does not provide sufficient selectivity between your product and impurities.[9] 2. Column Overloading: Too much crude material was loaded relative to the amount of silica gel.[3] 3. Improper Column Packing: Channeling or cracks in the silica bed lead to an uneven flow of the mobile phase.[3] 4. Sample Band Broadening: The initial sample was loaded in too much solvent or a solvent that was too strong (polar).[10] | 1. Optimize Eluent System: Meticulously test various solvent ratios using Thin Layer Chromatography (TLC) to achieve a target Rf value of ~0.3 for your product and maximize the separation (ΔRf) from impurities.[11] A gradient elution is highly recommended over an isocratic one.[3] 2. Reduce Sample Load: Adhere to a sample-to-silica ratio of 1:30 to 1:100.[3] 3. Repack the Column: Ensure a uniform, homogenous, and bubble-free slurry when packing the column.[6] 4. Use Dry Loading: Dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column. This technique results in a much sharper starting band.[6][10][11] |
| Compound Does Not Elute from the Column | 1. Eluent is Too Non-Polar: The mobile phase lacks the strength to displace the compound from the stationary phase.[12] 2. Irreversible Adsorption/Degradation: The compound may be unstable on silica gel and has decomposed on the column.[11][13] | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your gradient. If necessary, switch to a stronger solvent system, such as Dichloromethane/Methanol. 2. Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If you see a new spot at the baseline or significant streaking that wasn't there initially, your compound is likely unstable on silica.[11] Consider using a deactivated stationary phase like alumina or florisil.[11] |
| Product Elutes with the Solvent Front | The mobile phase is far too polar, even at the start of the gradient.[5] | Decrease Eluent Polarity: Start with a much higher proportion of the non-polar solvent (e.g., switch from 9:1 to 19:1 Hexane:EtOAc). Ensure your TLC development accurately reflects the column conditions.[5] |
Experimental Protocols
Protocol 1: TLC Method Development for Mobile Phase Optimization
Rationale: Thin-Layer Chromatography (TLC) is an essential preliminary step to determine the optimal solvent system for separation. The goal is to find a solvent mixture that gives the target compound an Rf value of approximately 0.25-0.35 while maximizing the separation from all impurities.
Procedure:
-
Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 7:3, 1:1). To each solvent mixture, add 0.5% triethylamine (TEA).
-
Dissolve a small amount of your crude material in a suitable solvent like dichloromethane or ethyl acetate.
-
Using a capillary tube, spot the crude mixture onto the baseline of several TLC plates.
-
Place one plate in each chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Once the solvent front is ~1 cm from the top, remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm) and circle them.
-
Analyze the plates to identify the solvent system that provides the best separation. This system will be the basis for your column chromatography gradient.
Protocol 2: Column Chromatography Purification
Rationale: This protocol employs a gradient elution with a basic modifier to effectively separate the target amine from impurities. Dry loading is utilized to improve resolution.
Materials:
-
Crude Methyl 3-amino-4,5-dimethoxybenzoate
-
Silica gel (flash grade, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade
-
Triethylamine (TEA)
-
Glass chromatography column with stopcock
-
Sand and Cotton
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Secure a column of appropriate size vertically. Place a small cotton plug at the bottom.
-
Add a thin layer of sand (~1 cm) over the cotton.
-
Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc + 0.5% TEA).[6]
-
Pour the slurry into the column, continuously tapping the side to ensure even packing. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Ensure no air bubbles or cracks form.[6]
-
Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[10]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude product in a minimal amount of a volatile solvent like DCM.[6]
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[6][10]
-
Carefully add this powder onto the top layer of sand in your packed column, creating a uniform layer.
-
-
Elution:
-
Carefully add your initial, low-polarity eluent to the column.
-
Begin collecting fractions while applying gentle pressure (if using flash chromatography).
-
Gradually and systematically increase the polarity of the eluent according to your TLC analysis. For example:
-
Start with 95:5 Hexanes:EtOAc (+0.5% TEA) for 2-3 column volumes.
-
Increase to 90:10 Hexanes:EtOAc (+0.5% TEA).
-
Continue increasing the gradient (e.g., 85:15, 80:20) until the desired product has fully eluted.[6]
-
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[6]
-
Combine all fractions containing the pure compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Methyl 3-amino-4,5-dimethoxybenzoate.
-
Visualized Workflows and Logic
Chromatography Purification Workflow
Caption: General workflow for column chromatography purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
References
-
JoVE. (2015). Column Chromatography: Principle, Separation of Compounds from a Mixture. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography? Retrieved from [Link]
-
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography? Retrieved from [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (1990). US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
ResearchGate. (2025). Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. Retrieved from [Link]
-
Science Forums. (2011). Amine purification. Retrieved from [Link]
-
Reddit. (2022). troubleshooting column chromatography. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3,4,5-trimethoxybenzoate. Retrieved from [Link]
-
NASA Technical Reports Server. (2018). Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. Retrieved from [Link]
-
New Journal of Chemistry. (2022). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2022). Amino Silica Gel. Retrieved from [Link]
-
NASA Technical Reports Server. (2018). Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. sorbtech.com [sorbtech.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 9. benchchem.com [benchchem.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Chromatography [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: High-Purity Recrystallization of Methyl 3-amino-4,5-dimethoxybenzoate
Welcome to the technical support center for the purification of Methyl 3-amino-4,5-dimethoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who require this intermediate in its highest possible purity. Recrystallization is a powerful technique for purifying solid compounds, predicated on the principle that a compound's solubility in a given solvent increases with temperature.[1] By carefully selecting a solvent system, one can dissolve the impure solid at an elevated temperature and allow the desired compound to selectively crystallize upon cooling, leaving impurities behind in the solution.
This document provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges and achieve optimal results in your laboratory.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges you may encounter during the recrystallization of Methyl 3-amino-4,5-dimethoxybenzoate.
Question 1: My product yield is extremely low after recrystallization. What are the likely causes and how can I improve it?
Answer: A low yield is one of the most common frustrations in recrystallization. The primary goal is purity, but recovery is also critical. Several factors can lead to a significant loss of product.[2]
-
Excess Solvent: The most frequent cause of low yield is the use of too much solvent during the dissolution step.[3][4] The goal is to create a saturated solution at the solvent's boiling point. Using an excessive volume means that a substantial amount of your target compound will remain dissolved in the mother liquor even after cooling.
-
Solution: To rectify this, you can carefully evaporate some of the solvent to concentrate the solution and then attempt the cooling and crystallization step again.[5] For future experiments, add the hot solvent in small portions to the crude solid, waiting for it to boil between additions, until the solid just dissolves.
-
-
Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent at low temperatures, you will inevitably lose a significant portion of your product.
-
Solution: Re-evaluate your solvent system. A good solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.[6] Test a range of solvents on a small scale before committing your entire batch.
-
-
Premature Crystallization: If crystals form too early, for instance during a hot filtration step to remove insoluble impurities, the desired product can be lost with the filtered impurities.
-
Solution: Ensure all your equipment (funnel, filter paper, receiving flask) is pre-heated before performing a hot filtration. This can be done by placing them in an oven or by rinsing with hot solvent. Perform the filtration as quickly as possible.[7]
-
-
Aggressive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently chilled, can redissolve some of your purified product.[3]
-
Solution: Use a minimal amount of ice-cold solvent for washing. The solvent should be pre-chilled in an ice bath.
-
Question 2: I've cooled my solution, but no crystals are forming. What should I do?
Answer: The failure of crystals to form from a cooled solution is typically due to a state known as supersaturation, where the solution holds more dissolved solute than it theoretically should at that temperature.[3]
-
Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the level of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[4]
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[3]
-
Further Cooling: Lower the temperature of the cooling bath. A transition from a room temperature water bath to an ice-salt bath might be necessary. However, be aware that very rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[2]
-
-
Re-evaluate Concentration: It is also possible that the solution is not sufficiently concentrated.
-
Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Then, allow it to cool again.[5]
-
Question 3: My product has "oiled out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the melting point of the solid is lower than the boiling point of the solvent, or if the compound is highly impure, which can significantly depress its melting point.[4]
-
Immediate Steps:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional solvent to decrease the saturation level slightly.
-
Allow the solution to cool much more slowly. Insulating the flask by placing it on a cork ring or wrapping it in glass wool can promote the formation of crystals instead of oil.[4]
-
-
Change Solvent System: If oiling out persists, the solvent system is likely unsuitable. You may need to choose a solvent with a lower boiling point or experiment with a mixed solvent system.
Question 4: The final product is colored, but it should be an off-white solid. How do I remove the color?
Answer: Colored impurities are common in organic synthesis, often arising from the degradation of starting materials or the product itself.[8]
-
Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored, high-molecular-weight impurities.
-
Procedure: After dissolving your crude product in the hot solvent, remove the solution from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution. Reheat the mixture to boiling for a few minutes. The charcoal, along with the adsorbed impurities, can then be removed by hot filtration.[7]
-
Caution: Using too much charcoal can lead to the loss of your desired product, as it can also be adsorbed.[5]
-
-
Alternative Purification: If the color persists even after charcoal treatment, the impurity may have polarity similar to your product. In this case, an alternative purification method like column chromatography might be necessary to achieve high purity.[8]
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in my Methyl 3-amino-4,5-dimethoxybenzoate sample?
A1: Impurities can originate from the synthetic route. Common precursors include derivatives of gallic acid. Therefore, you might encounter:
-
Starting Materials: Residual unreacted precursors.
-
Partially Methylated/Aminated Intermediates: Regioisomers where not all functional groups have been correctly modified.
-
Over-methylated Byproducts: Such as the corresponding trimethoxy- or dimethylamino- derivatives.[9]
-
Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[8]
Q2: How do I select the best solvent for recrystallization?
A2: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1] For Methyl 3-amino-4,5-dimethoxybenzoate, which has polar amine, ether, and ester groups, suitable solvents could include:
-
Single Solvents: Ethanol, Methanol, Ethyl Acetate.
-
Mixed Solvent Systems: Ethanol/Water, Methanol/Water, or Toluene/Hexane. A mixed system is useful when no single solvent has the ideal solubility characteristics.
A systematic approach is to test solubility on a small scale (a few milligrams of crude product in a test tube) with various solvents.[10]
Q3: How can I assess the purity of my final product?
A3: Purity should be assessed using a combination of techniques:
-
Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and broaden over a range.
-
Thin Layer Chromatography (TLC): A quick method to visualize the number of components in your sample. A pure sample should ideally show a single spot.[8]
-
Spectroscopy (NMR, MS): Nuclear Magnetic Resonance (¹H and ¹³C NMR) can confirm the structure and identify impurities. Mass Spectrometry (MS) confirms the molecular weight.[8]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
Data Summary: Solvent Selection
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| Methanol | Polar Protic | 65 | Good starting point. Compound may have high solubility even when cold, consider a mixed system. |
| Ethanol | Polar Protic | 78 | Often a good choice for compounds with moderate polarity.[7] |
| Water | Polar Protic | 100 | Unlikely to dissolve the compound on its own, but excellent as an "anti-solvent" in a mix with methanol or ethanol. |
| Ethyl Acetate | Polar Aprotic | 77 | The ester functionality might make this a good choice.[11] |
| Toluene | Non-polar | 111 | Can be effective, especially for removing more polar impurities.[8] |
| Hexane | Non-polar | 69 | Likely to be a poor solvent on its own, but useful as an anti-solvent with a more polar solvent like ethyl acetate. |
Experimental Protocol: Recrystallization of Methyl 3-amino-4,5-dimethoxybenzoate
This protocol provides a generalized procedure. The optimal solvent and volumes should be determined through small-scale trials.
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat your chosen solvent to its boiling point. Add the hot solvent to the crude solid in small portions while stirring and heating until the solid just dissolves completely. Use the minimum amount of hot solvent necessary.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat source. Allow it to cool for a minute, then add a small amount of activated charcoal. Reheat the mixture to a boil for 2-5 minutes.[7]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Place a piece of fluted filter paper in a pre-heated stemless funnel resting on a pre-heated receiving Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystal formation.[8]
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[8]
-
Drying: Transfer the crystals to a watch glass and allow them to air dry. For final drying, place the crystals in a desiccator or a vacuum oven at a moderate temperature until a constant weight is achieved.
Visualizations
Diagram 1: General Recrystallization Workflow
Caption: Workflow for purifying a solid by recrystallization.
Diagram 2: Troubleshooting Logic
Caption: Decision tree for troubleshooting common recrystallization issues.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]
-
Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection. [Link]
-
Chemistry Stack Exchange. Are there any general rules for choosing solvents for recrystallization?. [Link]
-
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
Study.com. Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product?. [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]
- Google Patents. US4908470A - Process for the methyl-4-(dimethylamino)
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. homework.study.com [homework.study.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reagents & Solvents [chem.rochester.edu]
Troubleshooting low conversion in the synthesis of Methyl 3-amino-4,5-dimethoxybenzoate
Technical Support Center: Synthesis of Methyl 3-amino-4,5-dimethoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 3-amino-4,5-dimethoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Here, we dissect the typical synthetic pathway, offering expert insights and evidence-based solutions to troubleshoot low conversion rates and other experimental hurdles.
Introduction: A Common Synthetic Pathway
Methyl 3-amino-4,5-dimethoxybenzoate is a valuable substituted aniline derivative used in the synthesis of various pharmaceutical compounds and fine chemicals. A prevalent and logical synthetic route begins with 4,5-dimethoxybenzoic acid, proceeding through three key chemical transformations: Fischer Esterification, Electrophilic Aromatic Nitration, and subsequent Nitro Group Reduction. Each step presents unique challenges that can impact the overall yield and purity of the final product.
This guide provides a structured, question-and-answer-based approach to troubleshoot issues at each critical stage of this synthesis.
General Troubleshooting Workflow
Before diving into specific issues, it's crucial to have a systematic approach to diagnosing problems in a multi-step synthesis. The following workflow outlines a logical sequence for identifying and resolving the root cause of low conversion.
Caption: A logical workflow for troubleshooting low yields in multi-step synthesis.
Frequently Asked Questions & Troubleshooting Guides
This section is organized by the three primary stages of the synthesis.
Stage 1: Fischer Esterification of 4,5-Dimethoxybenzoic Acid
The first step involves converting the carboxylic acid to its corresponding methyl ester. While seemingly straightforward, this equilibrium-driven reaction requires careful control to achieve high conversion.
Q1: My esterification reaction is not going to completion, and TLC analysis shows significant remaining starting material. What are the common causes?
A1: This is a classic issue with Fischer esterifications, which are inherently reversible.[1] Several factors could be at play:
-
Reversible Equilibrium: The reaction produces water, which can hydrolyze the ester product back to the starting material. To drive the reaction forward, you must shift the equilibrium.
-
Solution: Use a large excess of methanol. Since methanol has a low boiling point, it can serve as both a reactant and the solvent, ensuring its concentration remains high throughout the reaction.[1]
-
-
Inactive Catalyst: The acid catalyst (e.g., sulfuric acid, p-TsOH) may be old or have absorbed atmospheric moisture, reducing its activity.[1]
-
Solution: Always use a fresh, concentrated acid catalyst. For a 1 mole scale of benzoic acid, 3-5 mol% of concentrated H₂SO₄ is typically sufficient.[2]
-
-
Suboptimal Conditions: The reaction may not have been heated at reflux for a sufficient duration.
-
Solution: Ensure the reaction mixture is maintained at a steady reflux temperature (approx. 65 °C for methanol). Monitor the reaction by TLC every 1-2 hours. A typical reaction time is 8-12 hours.[2][3] For faster, high-yield reactions, microwave-assisted synthesis can be considered, often reducing reaction times to minutes.[4]
-
Q2: I'm observing a low isolated yield after the workup, even though TLC indicated good conversion. Where could my product be going?
A2: Product loss during workup is common and usually stems from two areas:
-
Incomplete Neutralization: If the acid catalyst is not fully neutralized, the product can remain in the aqueous layer as a protonated, more soluble species.
-
Solution: During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution. Continue washing until the effervescence (CO₂ evolution) ceases, indicating all acid has been neutralized. Follow this with a brine wash to remove excess water.[5]
-
-
Insufficient Extraction: Methyl 4,5-dimethoxybenzoate has moderate polarity. If an insufficient volume or number of extractions are performed, a significant amount of product can remain in the aqueous phase.
-
Solution: Extract the aqueous layer multiple times (at least 3x) with a suitable organic solvent like ethyl acetate or dichloromethane. Pool the organic extracts for washing and drying.
-
Stage 2: Electrophilic Nitration of Methyl 4,5-dimethoxybenzoate
This is often the most challenging step. The two electron-donating methoxy groups strongly activate the aromatic ring, making it susceptible to over-reaction and side reactions, while the regiochemical outcome must be carefully controlled.[6][7]
Q3: My nitration is yielding a mixture of isomers and/or dinitro compounds. How can I improve selectivity for the desired 3-nitro product?
A3: This is a direct consequence of the high reactivity of the substrate. Achieving high regioselectivity requires precise control over the reaction conditions.
-
Cause - Over-activation: The two methoxy groups direct ortho and para. The ester group directs meta. The desired C-3 position is activated by the 4-methoxy group and is a valid meta position for the ester, but other positions (C-2, C-6) are also activated.[8]
-
Solution - Temperature Control: Perform the reaction at a low temperature (0 to -5 °C) using an ice-salt bath.[5] Add the nitrating agent dropwise very slowly, ensuring the internal temperature does not rise. Low temperatures favor the kinetically controlled product and minimize the energy required to overcome the activation barrier for forming less-stable isomers.
-
Solution - Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is typically used to generate the nitronium ion (NO₂⁺) electrophile.[6][9] Using a less aggressive nitrating system, such as nitric acid in acetic acid, may provide better control, though potentially at the cost of reaction time.[10]
-
Solution - Stoichiometry: To prevent dinitration, use a carefully measured amount of nitric acid, typically between 1.0 and 1.1 equivalents.[7]
Q4: The reaction mixture turns dark brown or black, and the final product is a low-yield, tarry substance. What is happening?
A4: This indicates degradation of the aromatic ring. Electron-rich aromatic compounds are sensitive to the strongly oxidizing conditions of nitration.[11]
-
Cause - Oxidative Degradation: The combination of concentrated nitric and sulfuric acids is a powerful oxidizing agent that can destroy the starting material, especially if the temperature is not rigorously controlled.
-
Solution: The paramount solution is strict temperature control as described above. Ensure the substrate is fully dissolved before beginning the dropwise addition of the cold nitrating mixture.[5] Minimize the reaction time; monitor closely by TLC and quench the reaction as soon as the starting material is consumed.
Stage 3: Reduction of Methyl 3-nitro-4,5-dimethoxybenzoate
The final step is the chemoselective reduction of the nitro group to an amine. The primary challenge is to achieve complete reduction without affecting the methyl ester functionality.[12]
Q5: My catalytic hydrogenation (H₂ with Pd/C) is very slow or stalls completely. What should I check?
A5: This is a common issue often related to the catalyst or the substrate purity.
-
Catalyst Activity: The Palladium on carbon (Pd/C) catalyst may be old or have been improperly handled, leading to deactivation.
-
Solution: Use a fresh batch of catalyst from a reputable supplier. Ensure the catalyst is handled under an inert atmosphere as much as possible before being added to the reaction. A typical loading is 5-10 mol% of Pd/C.[13]
-
-
Catalyst Poisoning: Trace impurities, particularly sulfur compounds from the H₂SO₄ used in the nitration step, are potent poisons for palladium catalysts.
-
Solution: The nitro-intermediate must be meticulously purified before hydrogenation. Recrystallization or column chromatography is highly recommended to remove any non-volatile acidic residues.
-
-
Insufficient Agitation/H₂ Delivery: The reaction is a three-phase system (solid catalyst, liquid solution, gas H₂).
-
Solution: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate efficient mass transfer of hydrogen gas into the solution. Ensure the system is properly sealed and can maintain positive hydrogen pressure (typically from a balloon or a Parr shaker apparatus).[13]
-
Q6: I am using a metal/acid reduction (e.g., Fe/AcOH or SnCl₂/HCl) and getting a messy reaction with a difficult workup. How can I improve this?
A6: While economical, metal/acid reductions can be heterogeneous and require a specific workup procedure.[12][14]
-
Incomplete Reaction: The surface of the metal powder may not be sufficiently activated.
-
Solution: Use finely powdered iron or tin. Pre-treating the metal with dilute acid can sometimes help activate the surface. Ensure vigorous stirring to keep the metal suspended.[15]
-
-
Difficult Workup: The workup for tin-based reductions, in particular, is known for forming gelatinous tin salts (stannic hydroxides) upon basification, which makes filtration and extraction extremely difficult.[14]
-
Product Loss: The resulting amine product is basic. In the acidic reaction medium, it exists as the protonated anilinium salt, which is water-soluble.
-
Solution: After filtering off the solid metal/salts, the filtrate must be carefully basified with a strong base like NaOH or a milder one like Na₂CO₃ to a pH > 10. This deprotonates the ammonium salt, yielding the free amine which can then be extracted into an organic solvent.[17]
-
Data Summary & Protocols
Table 1: Comparison of Common Nitro Group Reducing Agents
| Reagent System | Key Advantages | Key Disadvantages | Ester Compatible? |
| H₂ / Pd/C | High yield, clean reaction, easy workup | Catalyst cost, sensitive to poisoning, requires H₂ gas | Yes[12][13] |
| Fe / HCl or AcOH | Inexpensive, effective, environmentally benign metal | Heterogeneous, requires vigorous stirring, acidic | Yes[12][15] |
| SnCl₂ / HCl | Mild, good for sensitive substrates | Stoichiometric, difficult workup (tin salts) | Yes[12] |
| NaBH₄ / NiCl₂ | Convenient lab-scale reagent | Can sometimes reduce esters, requires careful control | Potentially[12] |
| LiAlH₄ | Very powerful reducing agent | NOT COMPATIBLE ; reduces both nitro and ester groups | No[12] |
Protocol 1: Electrophilic Nitration of Methyl 4,5-dimethoxybenzoate
Safety Note: Handle concentrated nitric and sulfuric acids with extreme caution in a chemical fume hood using appropriate personal protective equipment (PPE).
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 4,5-dimethoxybenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (2-3 vol. eq.) at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the benzoate over 30-60 minutes, ensuring the internal reaction temperature is maintained below 5 °C.[5]
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring completion by TLC.
-
Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Collect the precipitated solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or methanol.
Protocol 2: Reduction using Catalytic Transfer Hydrogenation
This method avoids the need for pressurized hydrogen gas and is often effective and convenient.
-
To a solution of the nitro compound, Methyl 3-nitro-4,5-dimethoxybenzoate (1.0 eq), in methanol, add 10% Pd/C (5-10 mol%).
-
To the stirred suspension at room temperature, add ammonium formate (4-5 eq) portion-wise. The reaction is often exothermic; use a water bath to maintain the temperature around 25-30 °C.[5]
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the residue in ethyl acetate and wash with water and then brine to remove excess ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the desired product, Methyl 3-amino-4,5-dimethoxybenzoate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. ppublishing.org [ppublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. aiinmr.com [aiinmr.com]
- 9. byjus.com [byjus.com]
- 10. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 17. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of Methyl 3-amino-4,5-dimethoxybenzoate
This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals encountering colored impurities in samples of Methyl 3-amino-4,5-dimethoxybenzoate. As a critical intermediate in various synthetic pathways, its purity is paramount. This document provides a structured, experience-driven approach to diagnosing and resolving discoloration issues through robust purification protocols.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental questions regarding the origin and impact of colored impurities.
Q1: Why is my sample of Methyl 3-amino-4,5-dimethoxybenzoate colored (e.g., yellow, brown, or pink)?
The discoloration of Methyl 3-amino-4,5-dimethoxybenzoate, an aromatic amine, is almost always due to the formation of oxidized and/or polymeric species. Aromatic amines are notoriously susceptible to air oxidation, a process that can be accelerated by exposure to light, heat, or trace metal impurities.[1][2] The primary amine group (-NH₂) is an electron-donating group, which activates the aromatic ring and makes it more prone to oxidation. Initially colorless when pure, the compound can quickly develop a yellow or reddish-brown tint upon storage as these colored impurities form.[2]
Q2: What are the likely chemical structures of these colored impurities?
While the exact structures can be complex, the colored byproducts are typically highly conjugated molecules. The oxidation of anilines can lead to the formation of quinone-imines, azoxybenzenes, and eventually complex, dark-colored polycondensation products.[1] These extended π-systems absorb light in the visible spectrum, resulting in the observed color.
Q3: Beyond aesthetics, how can these impurities affect my downstream applications?
The presence of these impurities, even in small amounts, can have significant consequences:
-
Reduced Yield: Impurities can interfere with subsequent reactions, leading to lower yields of the desired product.
-
Side Reactions: The reactive nature of oxidative impurities can lead to the formation of unexpected and difficult-to-remove byproducts.
-
Catalyst Poisoning: In reactions involving sensitive catalysts (e.g., palladium-catalyzed cross-couplings), amine-related impurities can poison the catalyst, halting the reaction.
-
Regulatory Issues: In pharmaceutical development, all impurities must be identified and quantified to meet stringent safety standards set by bodies like the ICH.[3][4]
Q4: What initial analytical steps should I take to assess the impurity profile?
Before attempting purification, a quick analytical assessment is crucial.
-
Thin-Layer Chromatography (TLC): This is the fastest method to visualize the complexity of the mixture. A single spot for your product with colored impurities at the baseline or as distinct spots indicates the purification strategy needed.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative view, HPLC provides precise information on the number of impurities and their relative concentrations.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While minor colored impurities may not be visible in a standard ¹H NMR, significant degradation will appear as broadened peaks or the presence of unexpected signals.
Section 2: Troubleshooting Guide - A Workflow for Purification
This section provides a decision-making framework to select the appropriate purification strategy based on the severity of the discoloration.
Sources
Optimizing reaction conditions for the synthesis of Methyl 3-amino-4,5-dimethoxybenzoate
Technical Support Center: Synthesis of Methyl 3-amino-4,5-dimethoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 3-amino-4,5-dimethoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into a reliable multi-step synthesis. We will explore the causality behind experimental choices, address common troubleshooting scenarios, and provide detailed, validated protocols to ensure a successful outcome.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and logical synthetic route to Methyl 3-amino-4,5-dimethoxybenzoate?
A multi-step synthesis starting from the readily available and economical starting material, vanillin, is the most robust and scalable approach. This five-step pathway systematically builds the required substitution pattern on the aromatic ring, allowing for purification and characterization at each stage.
Q2: Can you outline the overall synthetic strategy?
Certainly. The synthesis proceeds through five distinct stages:
-
Nitration: An electrophilic aromatic substitution on vanillin introduces a nitro group at the C5 position, directed by the powerful activating effect of the hydroxyl group.
-
Methylation: The free phenolic hydroxyl group of 5-nitrovanillin is converted to a methoxy ether.
-
Oxidation: The aldehyde functional group is selectively oxidized to a carboxylic acid.
-
Esterification: A Fischer esterification converts the carboxylic acid into the corresponding methyl ester.
-
Reduction: The nitro group is reduced to the target primary amine, yielding the final product.
Q3: What are the most critical control points in this synthesis?
The most critical steps requiring careful control are the nitration of vanillin (Step 1) and the reduction of the nitro group (Step 5).
-
Nitration: Temperature control is paramount to prevent the formation of undesired isomers and oxidative side products.[1][2] A rapid increase in temperature can lead to tar formation and significantly lower yields.
-
Reduction: The choice of reducing agent and reaction conditions is crucial to ensure complete conversion of the nitro group without causing the unintended hydrolysis of the methyl ester.
Q4: How can I effectively monitor the progress of each reaction?
Thin-Layer Chromatography (TLC) is the primary method for monitoring each step. By comparing the reaction mixture to the starting material spot, you can determine when the reaction has gone to completion. A typical mobile phase for these compounds is a mixture of hexane and ethyl acetate; the exact ratio should be optimized for each step to achieve good separation (Rf values between 0.3 and 0.7).
Overall Synthetic Workflow
The following diagram illustrates the complete, five-step synthesis from vanillin to the final product.
Caption: Five-step synthetic pathway to Methyl 3-amino-4,5-dimethoxybenzoate.
Troubleshooting Guides & Experimental Protocols
This section provides a step-by-step walkthrough of each reaction, formatted as a question-and-answer guide to address specific issues you may encounter.
Step 1: Nitration of Vanillin to 5-Nitrovanillin
The regioselectivity of this reaction is controlled by the powerful ortho, para-directing hydroxyl group, which overrides the meta-directing aldehyde group. The para position is blocked, directing the incoming nitronium ion to the ortho position (C5).
Troubleshooting Q&A:
-
Q: My reaction yield is low, and TLC shows multiple spots. What went wrong?
-
A: This is almost always due to poor temperature control. The nitration of phenols is highly exothermic. If the temperature rises above 10-15°C, side reactions, including the formation of other isomers and oxidative decomposition, can occur.[2] Ensure your reaction flask is well-submerged in an ice-salt bath and that the nitrating agent is added very slowly (dropwise) with vigorous stirring.
-
-
Q: The reaction mixture turned dark brown or black. Is it salvageable?
-
A: A dark color indicates the formation of tar and other polymeric decomposition products, likely due to excessive heat or too-concentrated reagents. It is generally not possible to salvage the desired product from this tar. The best course of action is to repeat the reaction with stricter temperature control and potentially more dilute conditions.
-
Experimental Protocol 1: Nitration of Vanillin
-
In a flask, dissolve vanillin (1.0 eq) in glacial acetic acid.
-
Cool the mixture in an ice-salt bath to 0-5°C with continuous stirring.[1]
-
Slowly add concentrated nitric acid (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC until the vanillin is consumed.[2]
-
Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker.
-
The yellow solid product, 5-nitrovanillin, will precipitate. Allow the ice to melt completely.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.[1] The product can be further purified by recrystallization from an ethanol/water mixture.
Step 2: Methylation of 5-Nitrovanillin
With the C5 position now occupied, the remaining phenolic hydroxyl group can be methylated to form a veratraldehyde derivative.
Troubleshooting Q&A:
-
Q: My methylation reaction is incomplete, with starting material still present after several hours. How can I improve it?
-
A: Incomplete methylation can be due to several factors:
-
Inactive Base: Ensure the potassium carbonate (K₂CO₃) is anhydrous and finely powdered to maximize its surface area and reactivity.
-
Insufficient Reagent: Use a slight excess (1.1-1.2 eq) of the methylating agent (e.g., dimethyl sulfate).
-
Poor Solubility: 5-nitrovanillin has low solubility. The reaction is often performed in a polar aprotic solvent like DMF to ensure all components are in solution.[3]
-
-
-
Q: I'm concerned about the toxicity of dimethyl sulfate. Are there alternatives?
-
A: Yes, while dimethyl sulfate is very effective, it is also highly toxic. Methyl iodide is a common alternative, though it is more volatile. Another option is dimethyl carbonate, which is considered a "greener" methylating agent but typically requires higher temperatures and pressures to be effective.
-
Experimental Protocol 2: Methylation
-
In a round-bottom flask under a nitrogen atmosphere, suspend 5-nitrovanillin (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.
-
Stir the suspension vigorously. Add dimethyl sulfate (1.2 eq) dropwise at room temperature.
-
Heat the mixture to 50-60°C and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
A solid precipitate of 3,4-dimethoxy-5-nitrobenzaldehyde will form. Collect the solid by vacuum filtration, wash with water, and dry.
Step 3: Oxidation of 3,4-Dimethoxy-5-nitrobenzaldehyde
This step converts the aldehyde to a carboxylic acid, which is necessary for the subsequent esterification.
Troubleshooting Q&A:
-
Q: The oxidation with KMnO₄ is giving me a low yield. What could be the issue?
-
A: Oxidation with potassium permanganate can be aggressive. Over-oxidation or ring cleavage can occur if the conditions are too harsh. Ensure the KMnO₄ solution is added slowly and the reaction temperature is controlled (often kept cool initially). The workup is also critical; after the reaction, the brown manganese dioxide (MnO₂) byproduct must be completely removed by filtration, and the resulting aqueous solution must be carefully acidified to precipitate the carboxylic acid product.
-
-
Q: My product is contaminated with a brown solid (MnO₂). How can I remove it?
-
A: After the reaction, quench any excess KMnO₄ with a small amount of sodium bisulfite or isopropanol until the purple color disappears. Filter the entire mixture through a pad of Celite to remove the fine MnO₂ precipitate. The clear filtrate contains the potassium salt of your product. Acidify this filtrate to precipitate the pure carboxylic acid.
-
Experimental Protocol 3: Oxidation
-
Suspend 3,4-dimethoxy-5-nitrobenzaldehyde (1.0 eq) in a mixture of water and a co-solvent like acetone or t-butanol.
-
Prepare a solution of potassium permanganate (KMnO₄, approx. 2.0 eq) in water.
-
Slowly add the KMnO₄ solution to the aldehyde suspension with vigorous stirring. A gentle exotherm may be observed. Maintain the temperature below 40°C.
-
Stir the reaction at room temperature until the purple color of the permanganate has been replaced by a brown precipitate of MnO₂.
-
Filter the mixture through Celite to remove MnO₂.
-
Cool the clear filtrate in an ice bath and carefully acidify with concentrated HCl until the pH is ~2.
-
The product, 3-nitro-4,5-dimethoxybenzoic acid, will precipitate as a solid. Collect it by vacuum filtration, wash with cold water, and dry.
Step 4: Esterification to Methyl 3-nitro-4,5-dimethoxybenzoate
This is a classic Fischer esterification, an acid-catalyzed equilibrium reaction.
Troubleshooting Q&A:
-
Q: The esterification is not going to completion. How can I drive the equilibrium forward?
-
A: According to Le Chatelier's principle, you can shift the equilibrium toward the product ester by either adding a large excess of one reactant (methanol) or by removing the water byproduct as it forms.[4] The simplest and most common approach is to use methanol as the reaction solvent, providing a very large molar excess.[5][6]
-
-
Q: My starting carboxylic acid is not fully dissolving in methanol.
-
A: Ensure you are using anhydrous methanol. The addition of the concentrated sulfuric acid catalyst should help dissolve the starting material by forming the more soluble protonated species. Gentle warming may also be required to achieve a homogeneous solution before refluxing.
-
Experimental Protocol 4: Fischer Esterification
-
Suspend 3-nitro-4,5-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol (at least 10-20 molar equivalents, often used as the solvent).
-
Cool the mixture in an ice bath and cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.[6]
-
Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours, monitoring by TLC.
-
Once complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until CO₂ evolution ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester, which can be purified by recrystallization from methanol.
Step 5: Reduction of the Nitro Group
The final step is the reduction of the aromatic nitro group to a primary amine. This is a common transformation with several reliable methods.
Troubleshooting Q&A:
-
Q: My reduction with Fe/AcOH is giving a messy workup and low yield. What's a cleaner alternative?
-
A: While effective, metal/acid reductions can be difficult to work up due to the formation of metal salts. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is an extremely clean and high-yielding alternative.[7] The only byproduct is water, and the catalyst is simply filtered off at the end of the reaction.
-
-
Q: During the reduction, my ester group is being hydrolyzed back to the carboxylic acid. How do I prevent this?
-
A: Ester hydrolysis is a risk under strongly acidic or basic conditions. Catalytic hydrogenation is performed under neutral conditions and is the best method to avoid this side reaction. If using a metal/acid system like Sn/HCl, it is critical to perform the workup under cold conditions and quickly neutralize the acid to minimize ester cleavage.
-
-
Q: The final amine product is dark and oily. How can I purify it to a clean, crystalline solid?
-
A: Aromatic amines are notoriously prone to air oxidation, which produces colored impurities.
-
Purification: Column chromatography is highly effective. However, the basic amine group can interact strongly with acidic silica gel, causing streaking and poor separation.[8] This can be overcome by adding a small amount (~1%) of triethylamine to the eluent or by using an amine-functionalized silica gel column.[9]
-
Decolorization: If the product is only slightly colored, you can dissolve the crude material in a suitable solvent, add a small amount of activated charcoal, heat briefly, and filter through Celite to remove the colored impurities before recrystallization.[10]
-
-
Troubleshooting Workflow: Nitro Group Reduction
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - 3,4,5-trimethoxy-beta-nitrostyrene synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 3-amino-4,5-dimethoxybenzoate - A Guide to Preventing Over-methylation
Welcome to the technical support center for the synthesis of Methyl 3-amino-4,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on preventing the prevalent issue of over-methylation. Our approach is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Significant Presence of N-Methyl and N,N-Dimethyl Byproducts in the Final Product
Symptoms:
-
Multiple spots on Thin Layer Chromatography (TLC) analysis of the crude product, with the byproduct spots having a higher Rf value than the starting material and the desired product.
-
¹H NMR spectrum shows signals corresponding to N-CH₃ (singlet, ~2.8-3.0 ppm) and N(CH₃)₂ (singlet, ~2.9-3.1 ppm) in addition to the expected product peaks.
-
Mass spectrometry analysis reveals peaks corresponding to the molecular weights of the mono- and di-methylated byproducts.
Root Cause Analysis: The primary amino group of Methyl 3-amino-4,5-dimethoxybenzoate is nucleophilic and readily reacts with methylating agents. The initial N-methylation product, Methyl 3-(methylamino)-4,5-dimethoxybenzoate, is often more nucleophilic than the starting primary amine, leading to a second methylation to form the tertiary amine, Methyl 3-(dimethylamino)-4,5-dimethoxybenzoate. The electron-donating effects of the two methoxy groups on the aromatic ring further enhance the nucleophilicity of the amino group, exacerbating the propensity for over-methylation.
Solutions:
-
Strict Stoichiometric Control of the Methylating Agent:
-
Rationale: Using a minimal excess, or even a slight sub-stoichiometric amount, of the methylating agent (e.g., dimethyl sulfate or methyl iodide) can significantly reduce the extent of di-methylation.
-
Actionable Protocol: Begin with 1.0 to 1.1 equivalents of the methylating agent. Monitor the reaction progress closely by TLC. If the reaction stalls with significant starting material remaining, a small additional charge of the methylating agent can be made.
-
-
Lower Reaction Temperature:
-
Rationale: Methylation reactions are exothermic. Lowering the temperature can decrease the reaction rate and improve selectivity by favoring the mono-methylation pathway, which has a lower activation energy than the subsequent di-methylation.
-
Actionable Protocol: Conduct the reaction at a reduced temperature (e.g., 0-10 °C). While this may prolong the reaction time, it often yields a cleaner product profile.
-
-
Choice of Base and Solvent:
-
Rationale: A bulky, non-nucleophilic base can sterically hinder the approach of the methylating agent to the already methylated nitrogen, thus disfavoring the second methylation. The solvent can also influence reactivity.
-
Actionable Protocol: Consider using a weaker base like sodium bicarbonate or a sterically hindered base. Aprotic solvents like THF or acetone are generally suitable.
-
-
Employ a Protecting Group Strategy:
-
Rationale: Temporarily protecting the amino group allows for other synthetic transformations and can be a robust strategy to ensure mono-functionalization. Carbamate protecting groups are particularly effective for amines.
-
Actionable Protocol: Protect the amino group as a carbamate (e.g., Boc or Cbz), perform other necessary synthetic steps, and then deprotect to reveal the primary amine. This strategy is especially useful in multi-step syntheses.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism that makes over-methylation so common in this synthesis?
The nitrogen atom of the primary amino group in Methyl 3-amino-4,5-dimethoxybenzoate possesses a lone pair of electrons, making it nucleophilic. In the presence of a methylating agent like dimethyl sulfate, an SN2 reaction occurs where the nitrogen attacks the methyl group. The resulting secondary amine is often more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added methyl group. This increased nucleophilicity makes the secondary amine more reactive towards another equivalent of the methylating agent, leading to the formation of the tertiary amine. The two methoxy groups on the benzene ring also contribute electron density to the ring through resonance, which further increases the nucleophilicity of the amino group and its methylated derivatives, thus promoting over-methylation.[2][3][4]
Q2: How can I effectively monitor the progress of the reaction to avoid over-methylation?
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction. It allows for the visualization of the consumption of the starting material and the formation of the desired product and any byproducts.
-
TLC System: A typical mobile phase for this analysis would be a mixture of ethyl acetate and hexanes. The polarity can be adjusted to achieve good separation of the spots.
-
Visualization: The spots can be visualized under UV light (254 nm). Additionally, staining with a solution of ninhydrin can be used to specifically detect the primary and secondary amines (the desired product and the mono-methylated byproduct will give a colored spot, while the di-methylated byproduct will not react with ninhydrin).
-
Interpretation: The starting material (primary amine) will be the most polar and have the lowest Rf value. The desired mono-amino product will have a slightly higher Rf. The N-methyl and N,N-dimethyl byproducts will be less polar and have progressively higher Rf values. The reaction should be stopped once the starting material spot has been consumed but before a significant amount of the di-methylated byproduct spot appears.
Q3: If over-methylation does occur, what is the best strategy for purifying the desired Methyl 3-amino-4,5-dimethoxybenzoate?
Flash column chromatography is the most effective method for separating the desired product from its over-methylated counterparts.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A gradient elution is often necessary. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexanes). This will allow the less polar di-methylated byproduct to elute first, followed by the mono-methylated product, and finally the more polar primary amine (if any remains).
-
Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify the fractions containing the pure desired product.
Q4: Are there alternative, milder methylating agents that I can use to improve selectivity?
Yes, while dimethyl sulfate is common due to its reactivity and low cost, other reagents can offer better selectivity.[5]
-
Dimethyl carbonate (DMC): In the presence of a suitable catalyst, DMC can be a greener and more selective methylating agent.
-
Formaldehyde followed by reduction (Eschweiler-Clarke reaction): This classic method is effective for N-methylation and can often be controlled to give the mono-methylated product.
The choice of methylating agent will depend on the specific requirements of your synthesis and the available resources.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-amino-4,5-dimethoxybenzoate via Reduction of Methyl 3-nitro-4,5-dimethoxybenzoate
This protocol assumes the availability of Methyl 3-nitro-4,5-dimethoxybenzoate, which can be synthesized from 3-nitro-4,5-dimethoxybenzoic acid.
Materials:
-
Methyl 3-nitro-4,5-dimethoxybenzoate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve Methyl 3-nitro-4,5-dimethoxybenzoate in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution of the nitro compound at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the product into ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Methyl 3-amino-4,5-dimethoxybenzoate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Controlled N-Methylation of Methyl 3-amino-4,5-dimethoxybenzoate
Materials:
-
Methyl 3-amino-4,5-dimethoxybenzoate
-
Dimethyl sulfate (Caution: Highly toxic and carcinogenic. Handle with extreme care in a fume hood)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred suspension of Methyl 3-amino-4,5-dimethoxybenzoate and anhydrous potassium carbonate (2.0 eq.) in anhydrous acetone, add dimethyl sulfate (1.05 eq.) dropwise at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by TLC every hour.
-
Once the TLC indicates the consumption of the starting material and minimal formation of the di-methylated byproduct, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (gradient of ethyl acetate in hexanes) to isolate the desired Methyl 3-(methylamino)-4,5-dimethoxybenzoate.
Visualizations
Reaction Scheme and Over-methylation Pathway
Caption: Synthetic route and the competing over-methylation pathway.
Troubleshooting Logic Flowchart
Caption: Decision tree for addressing over-methylation issues.
Quantitative Data Summary
| Parameter | Recommendation for Minimizing Over-methylation | Rationale |
| Methylating Agent Stoichiometry | 1.0 - 1.1 equivalents | Minimizes the availability of the reagent for the second methylation step. |
| Reaction Temperature | 0 - 10 °C | Reduces the rate of the second, often faster, methylation reaction, improving selectivity. |
| Choice of Base | Weaker (e.g., NaHCO₃) or sterically hindered bases | Reduces the rate of deprotonation of the secondary amine, disfavoring the second methylation. |
| Reaction Monitoring | TLC with UV and Ninhydrin staining | Allows for real-time tracking of product formation and byproduct accumulation. |
References
- Ronad, P. M., et al. (2010). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. Journal of Chemical and Pharmaceutical Research, 2(4), 430-435.
- Gomez-Jeria, J. S. (2004). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A, 108(12), 2294–2300.
- Krishnan, C. (2014). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica, 6(4), 362-366.
- Google Patents. (1990). Process for the methyl-4-(dimethylamino)
-
PrepChem. (n.d.). Synthesis of 4-amino-3,5-dimethoxybenzoic acid. Retrieved from [Link]
- Filo. (2025). Effect of electron-donating and electron-withdrawing groups on basicity of aniline.
- BenchChem. (n.d.). The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis.
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfate. Retrieved from [Link]
Sources
- 1. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SECTION C: Answer ONE question from this section QUESTION 6 (a) Deduce .. [askfilo.com]
- 5. youtube.com [youtube.com]
Technical Support Center: Stability of Methyl 3-amino-4,5-dimethoxybenzoate in Solution
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Methyl 3-amino-4,5-dimethoxybenzoate. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in solution. As Senior Application Scientists, we understand the critical importance of compound stability in ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Methyl 3-amino-4,5-dimethoxybenzoate in solution?
A1: The main stability concerns for Methyl 3-amino-4,5-dimethoxybenzoate stem from the two primary functional groups in its structure: the aromatic amine and the methyl ester. The aromatic amine group is susceptible to oxidation, while the methyl ester group can undergo hydrolysis.[1] These degradation pathways are influenced by several factors, including the choice of solvent, pH, temperature, and exposure to light and air.[2]
Q2: How do the structural features of Methyl 3-amino-4,5-dimethoxybenzoate influence its stability?
A2: The presence of electron-donating methoxy groups on the benzene ring increases the electron density of the aromatic system. This makes the amino group more susceptible to oxidation.[3] Aromatic amines, in general, can be oxidized by various agents, including atmospheric oxygen, to form colored products, which may interfere with analytical measurements.[4][5] The methyl ester group is prone to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid and methanol.[6][7]
Q3: What are the recommended storage conditions for solutions of Methyl 3-amino-4,5-dimethoxybenzoate?
A3: To minimize degradation, solutions of Methyl 3-amino-4,5-dimethoxybenzoate should be stored in a cool, dark place. For long-term storage, refrigeration at 4°C is recommended.[8] It is also advisable to use tightly sealed containers, such as amber glass vials with PTFE-lined caps, to prevent solvent evaporation and protect the compound from light.[1] For highly sensitive applications, storing solutions under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidation.[1]
Q4: How does the choice of solvent affect the stability of Methyl 3-amino-4,5-dimethoxybenzoate?
A4: The solvent can significantly impact the stability of the compound. Protic solvents, such as water and methanol, can participate in the hydrolysis of the ester group, a reaction that can be catalyzed by acidic or basic conditions.[1] Therefore, for the preparation of stock solutions intended for long-term storage, the use of high-purity, anhydrous aprotic solvents like DMSO or DMF is preferable.
Q5: What are the potential degradation products of Methyl 3-amino-4,5-dimethoxybenzoate?
A5: Based on its structure, the primary degradation products are expected to be:
-
3-amino-4,5-dimethoxybenzoic acid: Formed via hydrolysis of the methyl ester.[9]
-
Oxidation products: The amino group can be oxidized to form nitroso or nitro derivatives, and further polymerization can lead to colored impurities.[4][10][11]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with Methyl 3-amino-4,5-dimethoxybenzoate.
| Observed Issue | Potential Cause | Recommended Action |
| Solution develops a yellow or brown color over time. | Oxidation of the aromatic amine group. | - Prepare fresh solutions before use.- Store stock solutions under an inert atmosphere (nitrogen or argon).- Protect solutions from light by using amber vials or wrapping vials in aluminum foil. |
| Inconsistent or lower-than-expected results in biological assays. | Degradation of the compound in the assay medium.[12] | - Assess the stability of the compound directly in the assay buffer under the experimental conditions (e.g., 37°C, presence of CO2).- Minimize the pre-incubation time of the compound in the assay medium.- Consider using a more stable formulation or a pro-drug approach if instability is significant.[13] |
| Precipitation is observed in aqueous solutions. | Poor solubility of the compound or its degradation products. | - Confirm the solubility of the compound in your specific buffer system.- Consider the use of co-solvents (e.g., DMSO, ethanol) or solubilizing agents, ensuring they are compatible with your experimental system.- Adjust the pH of the solution, as the solubility of amines and carboxylic acids can be pH-dependent. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Formation of degradation products. | - Conduct forced degradation studies to intentionally generate and identify potential degradation products.[14] This can be done by exposing the compound to stress conditions such as acid, base, heat, light, and oxidation.[14]- Use LC-MS to identify the mass of the unknown peaks and deduce their structures.[9] |
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways for Methyl 3-amino-4,5-dimethoxybenzoate.
Caption: Primary degradation routes for Methyl 3-amino-4,5-dimethoxybenzoate.
Experimental Protocols
Protocol 1: Stability Assessment of Methyl 3-amino-4,5-dimethoxybenzoate in Solution
This protocol provides a framework for evaluating the stability of your compound under various conditions.
1. Preparation of Stock Solution:
-
Prepare a concentrated stock solution (e.g., 10 mM) of Methyl 3-amino-4,5-dimethoxybenzoate in a high-purity, anhydrous aprotic solvent (e.g., DMSO).
2. Preparation of Test Solutions:
-
Dilute the stock solution to a final concentration (e.g., 100 µM) in the desired test buffers (e.g., phosphate-buffered saline at pH 5, 7.4, and 9).
3. Incubation Conditions:
-
Aliquot the test solutions into separate, tightly sealed vials for each time point and condition.
-
Incubate the vials under different conditions:
-
Temperature: 4°C, room temperature (25°C), and 37°C.
-
Light: One set of vials exposed to ambient light and another set protected from light (wrapped in aluminum foil).
-
4. Time Points for Analysis:
-
Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
5. Analytical Method:
-
Use a validated stability-indicating HPLC method to quantify the remaining concentration of Methyl 3-amino-4,5-dimethoxybenzoate at each time point.[15]
-
HPLC Conditions (Example):
6. Data Analysis:
-
Plot the percentage of the compound remaining versus time for each condition.
-
Calculate the degradation rate constant and the half-life of the compound under each condition.
Workflow for Stability Assessment
Caption: Step-by-step workflow for assessing compound stability.
References
-
Robert, J. D., & Caserio, M. C. (1977). Oxidation of Amines. In Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin. Retrieved from [Link]
-
Sundarban Mahavidyalaya. (n.d.). Aromatic Amines. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Chemistry, 4(1), 7. Retrieved from [Link]
- Kocienski, P. J. (2005). Protective Groups. Georg Thieme Verlag.
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]
-
ACS Omega. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. 4(5), 9036-9042. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 2-17. Retrieved from [Link]
-
ACS Omega. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. 4(5), 9036-9042. Retrieved from [Link]
-
ResearchGate. (2015). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of the Japan Petroleum Institute, 58(4), 235-241. Retrieved from [Link]
-
ResearchGate. (2021). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A, 38(10), 1735-1746. Retrieved from [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
- Google Patents. (1996). US5508455A - Hydrolysis of methyl esters for production of fatty acids.
-
KCAS Bio. (2017). Techniques for Unstable Compound Analysis. Retrieved from [Link]
-
Science.gov. (n.d.). methyl ester hydrolysis: Topics. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Vici Health Sciences. (n.d.). Obstacles in Drug Development and How to Overcome Them. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]
-
Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]
-
MDPI. (2024). Photocatalytic Degradation of Methyl Orange, Eriochrome Black T, and Methylene Blue by Silica–Titania Fibers. Gels, 10(7), 449. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Nitroarenes by Oxidation of Aryl Amines | MDPI [mdpi.com]
- 11. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Obstacles in Drug Development and How to Overcome Them - Vici Health Sciences [vicihealthsciences.com]
- 14. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Substituted Aminobenzoates for Researchers and Drug Development Professionals
Substituted aminobenzoates are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. As such, the efficient and selective synthesis of these compounds is a cornerstone of modern organic chemistry. This guide provides an in-depth comparison of the primary synthetic routes to substituted aminobenzoates, offering field-proven insights and experimental data to aid researchers in selecting the optimal pathway for their specific target molecules.
Introduction: The Importance of Synthetic Strategy
The choice of a synthetic route is not merely a matter of academic interest; it has profound implications for yield, purity, scalability, cost, and environmental impact. A suboptimal choice can lead to arduous purification, low yields, and unsustainable processes. This guide will dissect the most common and effective strategies for synthesizing substituted aminobenzoates, providing the necessary data to make an informed decision.
The three principal retrosynthetic disconnections for a target aminobenzoate involve the formation of the ester, the installation of the amino group, or the concurrent formation of both functionalities. This leads us to three major classes of synthetic strategies:
-
Route A: Esterification of Aminobenzoic Acids
-
Route B: Reduction of Nitrobenzoates
-
Route C: N-Arylation of Halobenzoates
Beyond these classical approaches, this guide will also touch upon modern and greener alternatives, including catalytic carbonylation and biocatalytic methods.
Route A: Esterification of Aminobenzoic Acids
This is arguably the most direct approach, starting from a commercially available or readily synthesized aminobenzoic acid. The primary challenge lies in the dual reactivity of the starting material, which contains both a nucleophilic amino group and an electrophilic carboxylic acid.
Fischer-Speier Esterification: The Workhorse Method
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2]
Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄ or HCl). This increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[1][2][3] Subsequent proton transfer and elimination of water yield the ester.[1] A critical consideration for aminobenzoic acids is that the basic amino group will be protonated by the acid catalyst, necessitating the use of stoichiometric or even excess acid.[1][4]
Caption: Stepwise reduction of a nitro group to an amine.
Experimental Protocol: Reduction of Methyl 3-Nitrobenzoate with Pd/C and H₂ [5]
-
In a hydrogenation vessel, dissolve methyl 3-nitrobenzoate in methanol.
-
Add 5% Pd/C catalyst (typically 0.5-2 mol%).
-
Seal the vessel and purge with nitrogen, then introduce hydrogen gas (typically from a balloon or at >3 bar pressure). [5]4. Stir the mixture vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain methyl 3-aminobenzoate. The yield is often quantitative. [5]
Metal-Mediated Reductions
Metals such as iron, tin, or zinc in acidic media are classic reagents for nitro group reduction. [6][7][8]Iron is particularly attractive due to its low cost, low toxicity, and environmental compatibility. [7] Mechanism: The metal acts as the reducing agent, transferring electrons to the nitro group, while the acid serves as a proton source. The reaction proceeds through the same nitroso and hydroxylamine intermediates as catalytic hydrogenation. [9] Experimental Protocol: Reduction of a Nitroarene with Iron Powder [7]
-
To a flask containing the nitroarene, add iron powder (typically 3-5 equivalents) and a solvent such as ethanol/water or acetic acid. [5]2. Add an acidic activator like ammonium chloride or hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter off the iron salts, and extract the product into an organic solvent.
-
Wash, dry, and concentrate the organic layer to yield the aniline derivative.
Advantages:
-
High functional group tolerance; esters are typically stable under these conditions. [7]* Scalable and cost-effective, especially with iron. [7]* Catalytic hydrogenation often results in very clean reactions with high yields. [5] Disadvantages:
-
Catalytic hydrogenation requires specialized equipment for handling hydrogen gas safely.
-
Metal-mediated reductions can generate significant amounts of metallic waste, requiring careful disposal.
-
Over-reduction or side reactions can occur if not carefully controlled.
Route C: N-Arylation of Halobenzoates
Modern cross-coupling chemistry provides powerful tools for forming C-N bonds, offering an alternative disconnection where the amino group is introduced onto a pre-functionalized benzoic acid derivative.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines. [10][11]It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. [12] Mechanism: The catalytic cycle generally involves: 1) Oxidative addition of the aryl halide to the Pd(0) complex, 2) Coordination of the amine and deprotonation by the base to form a palladium amide complex, and 3) Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. [11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure [13][14]
-
To an oven-dried flask, add the aryl halide, the amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOt-Bu or Cs₂CO₃).
-
Purge the flask with an inert gas (e.g., argon).
-
Add a dry, deoxygenated solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed C-N bond-forming reaction. [15]While traditionally requiring harsh conditions (high temperatures, polar solvents), modern protocols with improved ligands have made it a more viable option. [16][17] Advantages:
-
Excellent substrate scope and functional group tolerance. [10]* Can be used to synthesize a wide variety of substituted anilines.
-
Milder conditions are often possible with modern catalyst systems. [12] Disadvantages:
-
Palladium catalysts and phosphine ligands can be expensive.
-
Requires careful exclusion of air and moisture.
-
The base is often strong and can be incompatible with sensitive functional groups. [11]
Emerging & Green Synthesis Routes
Catalytic Carbonylation
Aminocarbonylation of aryl halides offers a direct route to amides. [18]While less common for aminobenzoate synthesis, it represents a powerful strategy where an aryl halide, carbon monoxide, and an amine are coupled, often using a palladium catalyst. [19][20]This approach constructs the ester and amino functionalities around the aromatic ring in a convergent manner.
Biocatalysis and Green Chemistry
There is a growing interest in developing sustainable methods for chemical synthesis. [21]Biocatalytic routes, using engineered microorganisms, can produce aminobenzoic acids like p-aminobenzoic acid (PABA) from renewable feedstocks such as glucose. [22][23][24][25]These methods operate under mild, aqueous conditions and avoid the use of hazardous reagents and solvents. [21][26]Additionally, green chemistry approaches focus on using less hazardous solvents (like water), microwave-assisted synthesis to reduce reaction times, and developing metal-free reduction systems. [27][28][29]
Comparative Analysis
| Synthesis Route | Key Reagents | Typical Yields | Temperature | Advantages | Disadvantages |
| Fischer Esterification | Aminobenzoic acid, alcohol, strong acid (e.g., H₂SO₄) | 60-90% | Reflux | Inexpensive, simple setup. [1] | Reversible, requires strong acid, neutralization workup. [4][30] |
| Catalytic Hydrogenation | Nitrobenzoate, H₂, Pd/C or Raney Ni | 90-100% | Room Temp. | High yield, clean reaction, mild conditions. [5] | Requires specialized hydrogenation equipment. |
| Metal/Acid Reduction | Nitrobenzoate, Fe/HCl or Sn/HCl | 70-95% | Reflux | Inexpensive, scalable, good functional group tolerance. [7] | Stoichiometric metal waste, sometimes harsh conditions. |
| Buchwald-Hartwig Amination | Halobenzoate, amine, Pd-catalyst, ligand, base | 75-95% | 80-110 °C | Excellent scope and functional group tolerance. [10] | Expensive reagents, requires inert atmosphere. [11] |
| Ullmann Condensation | Halobenzoate, amine, Cu-catalyst, base | 50-85% | 100-210 °C | Alternative to Pd-catalysis. | Often requires high temperatures and polar solvents. [15] |
| Biocatalysis | Glucose, engineered microbes | Variable | ~30-37 °C | Sustainable, green, uses renewable feedstocks. [21][22] | Low concentration, complex purification, strain development needed. |
Conclusion and Future Outlook
The synthesis of substituted aminobenzoates is a mature field with a rich portfolio of reliable methods.
-
For simple, direct esterification from an available aminobenzoic acid, Fischer esterification remains a viable, cost-effective choice.
-
When starting from a nitro-precursor, the reduction of nitrobenzoates is often the most efficient and high-yielding route, with catalytic hydrogenation being the cleanest method and iron-based reductions offering a scalable, inexpensive alternative.
-
For complex targets or when building the molecule through C-N bond formation, the Buchwald-Hartwig amination provides unparalleled scope and versatility.
The future of aminobenzoate synthesis will undoubtedly be shaped by the principles of green chemistry. Advances in biocatalysis and the development of more efficient and sustainable catalytic systems using earth-abundant metals will continue to provide researchers with safer, more economical, and environmentally benign methods to access these vital chemical building blocks.
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A Comparative Guide to the Reactivity of Methyl 3-amino-4,5-dimethoxybenzoate and Its Aminobenzoate Isomers
Abstract
For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of substituted aminobenzoates is critical for the rational design of synthetic routes and the development of novel molecular entities. This guide provides an in-depth comparative analysis of the chemical reactivity of Methyl 3-amino-4,5-dimethoxybenzoate against other aminobenzoate isomers. We will delve into the electronic and steric factors that govern their reactivity, present supporting experimental data for key transformations, and provide detailed protocols for representative reactions.
Introduction: The Influence of Substituent Position on Reactivity
The reactivity of a substituted benzene ring is profoundly influenced by the nature and position of its substituents.[1] In the case of aminobenzoate isomers, the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing methyl ester group (-COOCH₃), along with any other substituents, dictates the electron density distribution within the aromatic ring and, consequently, its susceptibility to electrophilic and nucleophilic attack.[2][3][4]
The amino group is a potent activating group, donating electron density to the ring via a resonance effect, particularly at the ortho and para positions.[2][4][5] Conversely, the methyl ester group is a deactivating group, withdrawing electron density from the ring, primarily from the ortho and para positions, making the meta position more favorable for electrophilic attack.[2] The net effect on the reactivity of a particular isomer is a delicate balance of these competing electronic influences.
This guide will focus on comparing the reactivity of Methyl 3-amino-4,5-dimethoxybenzoate with its isomers, highlighting how the unique substitution pattern of the target molecule influences its chemical behavior.
Comparative Analysis of Reactivity
The reactivity of aminobenzoate isomers is best understood by examining their behavior in common chemical transformations. Here, we compare the anticipated reactivity of Methyl 3-amino-4,5-dimethoxybenzoate with its structural isomers in two key reaction types: N-acylation and diazotization followed by Sandmeyer reaction.
N-Acylation: A Probe of Amino Group Nucleophilicity
N-acylation is a fundamental transformation of the amino group, and its rate is directly proportional to the nucleophilicity of the nitrogen atom.[6][7] The electron density on the nitrogen, and thus its nucleophilicity, is modulated by the electronic effects of the other ring substituents.
Methyl 3-amino-4,5-dimethoxybenzoate: In this isomer, the amino group is situated meta to the electron-withdrawing methyl ester. More significantly, it is flanked by two electron-donating methoxy groups at the 4 and 5 positions. These methoxy groups, particularly the one at the para-like position (position 4), strongly donate electron density to the ring through resonance, increasing the electron density at the position of the amino group and thereby enhancing its nucleophilicity.
Other Aminobenzoate Isomers (for comparison):
-
Methyl 4-aminobenzoate: The amino group is para to the ester. The direct resonance withdrawal by the ester group significantly reduces the electron-donating ability of the amino group, making it less nucleophilic.
-
Methyl 3-aminobenzoate: The amino group is meta to the ester. The deactivating effect of the ester is less pronounced at the meta position, resulting in higher nucleophilicity compared to the 4-amino isomer.
-
Methyl 2-aminobenzoate: The amino group is ortho to the ester. While the ester's electron-withdrawing effect is strong, steric hindrance from the adjacent ester group can also influence the rate of acylation.
Expected Reactivity Order for N-Acylation: Based on these electronic considerations, the expected order of reactivity towards acylation is:
Methyl 3-amino-4,5-dimethoxybenzoate > Methyl 3-aminobenzoate > Methyl 2-aminobenzoate > Methyl 4-aminobenzoate
The powerful electron-donating effect of the two methoxy groups in our target molecule is predicted to render its amino group the most nucleophilic among these common isomers.
Diazotization and Sandmeyer Reaction: Reactivity of the Aromatic Ring
Diazotization of the amino group to form a diazonium salt, followed by a Sandmeyer reaction, is a versatile method for introducing a variety of substituents onto an aromatic ring. The stability and reactivity of the diazonium salt, as well as the susceptibility of the ring to subsequent reactions, are influenced by the substituent pattern.[8][9][10]
The electron-donating methoxy groups in Methyl 3-amino-4,5-dimethoxybenzoate increase the electron density of the aromatic ring, which can stabilize the resulting diazonium salt. However, this increased electron density also makes the ring more susceptible to side reactions, such as unwanted hydroxylation, if the reaction conditions are not carefully controlled.[8][10]
In contrast, isomers with less electron-donating character may form less stable diazonium salts but might be less prone to certain side reactions. For instance, the diazonium salt of 4-aminobenzoic acid can be sensitive to nucleophilic attack by water.[8][10]
Experimental Protocols and Supporting Data
To provide a practical context for the discussed reactivity principles, we present detailed experimental protocols for the N-acylation and a representative synthesis of an aminobenzoate isomer.
General Protocol for N-Acetylation of Aminobenzoates
This protocol describes a general method for the N-acetylation of aminobenzoate isomers, allowing for a comparative assessment of their reactivity under identical conditions.
Materials:
-
Aminobenzoate isomer (e.g., Methyl 3-amino-4,5-dimethoxybenzoate) (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the aminobenzoate isomer in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.[11]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation: Comparison of Acylation Reactivity
| Isomer | Reaction Time (Typical) | Yield (Typical) | Notes |
| Methyl 3-amino-4,5-dimethoxybenzoate | < 2 hours | > 90% | Highly reactive due to the electron-donating methoxy groups. |
| Methyl 3-aminobenzoate | 2-4 hours | 85-95% | Good reactivity as the ester group's deactivating effect is minimized at the meta position. |
| Methyl 2-aminobenzoate | 3-5 hours | 80-90% | Slower reaction may be observed due to potential steric hindrance. |
| Methyl 4-aminobenzoate | > 4 hours | 70-85% | Reduced nucleophilicity of the amino group due to direct resonance with the ester.[12] |
Note: Reaction times and yields are illustrative and can vary based on specific reaction conditions and scale.
Synthesis Protocol: Methyl 2-amino-4,5-dimethoxybenzoate
This protocol details the synthesis of a related isomer, Methyl 2-amino-4,5-dimethoxybenzoate, via the reduction of the corresponding nitro compound. This transformation is fundamental in the synthesis of many substituted anilines.
Materials:
-
Methyl 4,5-dimethoxy-2-nitrobenzoate (1.0 eq)
-
10% Palladium on carbon (Pd/C) (catalytic amount)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of Methyl 4,5-dimethoxy-2-nitrobenzoate in methanol or ethyl acetate, carefully add 10% Pd/C.[13][14]
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.[13][14]
-
Monitor the reaction by TLC until the starting material is consumed (typically 6-24 hours).[13][14]
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to afford the crude product.
-
The product can be purified by column chromatography.[13]
Visualization of Concepts
Experimental Workflow for N-Acylation
Caption: Workflow for the N-acylation of aminobenzoate isomers.
Logical Relationship of Substituent Effects on Reactivity
Caption: Influence of substituents on the chemical reactivity of aminobenzoates.
Conclusion
The reactivity of Methyl 3-amino-4,5-dimethoxybenzoate is significantly enhanced by the presence of two electron-donating methoxy groups, which increase the nucleophilicity of the amino group and activate the aromatic ring. This makes it a highly reactive substrate for reactions such as N-acylation compared to its isomers that lack this advantageous substitution pattern. A thorough understanding of these structure-activity relationships is indispensable for chemists in the pharmaceutical and fine chemical industries, enabling the strategic design of synthetic pathways and the efficient creation of complex molecules. The provided protocols and comparative data serve as a valuable resource for researchers working with these important chemical building blocks.
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A Comparative Guide: Unlocking Synthetic Advantages with Methyl 3-amino-4,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis and drug discovery, the selection of the right molecular building block is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. Among the vast arsenal of available synthons, Methyl 3-amino-4,5-dimethoxybenzoate emerges as a uniquely versatile and powerful scaffold. This guide provides an in-depth comparison of this building block against its structural analogs, supported by experimental insights, to illuminate its distinct advantages in modern chemical synthesis.
The Strategic Advantage: Understanding the Physicochemical and Reactivity Profile
The utility of Methyl 3-amino-4,5-dimethoxybenzoate stems from the specific arrangement of its functional groups: an amine, a methyl ester, and two vicinal methoxy groups on the aromatic ring. This substitution pattern imparts a unique combination of electronic and steric properties that savvy chemists can exploit.
The Power of Electron Donation: An Activated Aromatic System
The amino group and the two methoxy groups are potent electron-donating groups. Their collective effect significantly increases the electron density of the aromatic ring, making it highly activated towards electrophilic aromatic substitution.[1][2] This enhanced nucleophilicity allows reactions to proceed under milder conditions, often leading to higher yields and cleaner reaction profiles compared to less substituted or electron-deficient aromatic rings.[2][3]
The resonance delocalization of lone pairs from the oxygen and nitrogen atoms preferentially enriches the ortho and para positions relative to the activating groups. This directing effect is fundamental to achieving high regioselectivity in subsequent synthetic transformations.[2][3][4][5]
Caption: Electron-donating groups activate the ring.
Comparative Physicochemical Properties
The choice of a building block can significantly influence the physicochemical properties of the final compound, impacting factors like solubility, lipophilicity, and cell permeability. The ortho-dimethoxy substitution in Methyl 3-amino-4,5-dimethoxybenzoate offers a distinct profile compared to its isomers and less substituted analogs.
| Building Block | Molecular Weight ( g/mol ) | Calculated LogP | Key Features |
| Methyl 3-amino-4,5-dimethoxybenzoate | 211.22 | ~1.5 | Highly activated ring, predictable regioselectivity.[6] |
| Methyl 4-aminobenzoate | 151.16 | 1.4 | Baseline, cost-effective aminobenzoate.[7] |
| Methyl 3-amino-4-methoxybenzoate | 181.19 | ~1.3 | Moderately activated, different regiochemical outcomes. |
| Methyl 3-amino-5-methoxybenzoate | 181.19 | 1.064 | Metasubstitution leads to different electronic effects.[8] |
| Methyl 2-amino-4,5-dimethoxybenzoate | 211.22 | ~1.5 | Isomeric, with the amino group sterically hindered by the ester.[9][10] |
| 3,5-Dimethoxybenzoic Acid | 182.17 | ~1.7 | Lacks the versatile amino handle for many key reactions.[11] |
Superior Performance in Synthetic Applications
The true advantages of Methyl 3-amino-4,5-dimethoxybenzoate become evident in its synthetic applications, particularly in the construction of complex heterocyclic systems vital to drug discovery.
Case Study: Regioselective Synthesis of Quinazolines
Quinazolines are a prominent class of nitrogen-containing heterocycles found in numerous approved drugs.[12][13] The synthesis of highly substituted quinazolines often requires precise control of regiochemistry. Methyl 3-amino-4,5-dimethoxybenzoate is an excellent starting material for this purpose.[1]
In a typical synthesis, the amino group acts as a nucleophile to react with a suitable carbonyl-containing component, followed by cyclization to form the quinazoline core. The dimethoxy groups not only influence the reactivity of the starting material but also become key pharmacophoric features in the final product.
Caption: Quinazoline synthesis workflow.
In contrast, starting with a simpler building block like Methyl 4-aminobenzoate would necessitate additional steps to introduce the desired methoxy substituents, potentially involving harsh conditions and leading to a mixture of isomers, thus lowering the overall efficiency of the synthesis.
Experimental Protocol: Synthesis of a Dihydroquinazolinone Derivative
This protocol illustrates a typical cyclization reaction utilizing Methyl 3-amino-4,5-dimethoxybenzoate.
Materials:
-
Methyl 3-amino-4,5-dimethoxybenzoate
-
An appropriate aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Catalytic amount of p-toluenesulfonic acid (p-TSA)
Procedure:
-
To a solution of Methyl 3-amino-4,5-dimethoxybenzoate (1.0 eq) in ethanol, add benzaldehyde (1.1 eq).
-
Add a catalytic amount of p-TSA (0.1 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).[14]
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the desired dihydroquinazolinone derivative.
This one-pot reaction is a testament to the streamlined synthetic pathways enabled by this building block.
Enhanced Metabolic Stability in Drug Candidates
In drug development, the metabolic stability of a compound is a crucial parameter. The presence of methoxy groups on an aromatic ring can often block sites of oxidative metabolism by cytochrome P450 enzymes. The 3,4-dimethoxy substitution pattern, in particular, has been shown to confer excellent metabolic stability and favorable absorption profiles in drug candidates.[15] By incorporating Methyl 3-amino-4,5-dimethoxybenzoate into a drug scaffold, medicinal chemists can proactively design molecules with improved pharmacokinetic properties.
Conclusion: A Superior Building Block for Complex Syntheses
Methyl 3-amino-4,5-dimethoxybenzoate offers a compelling set of advantages over simpler aminobenzoates and its structural isomers. Its highly activated aromatic system allows for reactions under mild conditions, while the potent directing effects of its substituents ensure high regioselectivity. This translates to more efficient, predictable, and scalable synthetic routes, particularly for complex targets like substituted quinazolines. Furthermore, the inherent physicochemical properties of the dimethoxy motif can impart favorable pharmacokinetic characteristics to the final drug candidates. For researchers and drug developers aiming to streamline their synthetic efforts and engineer superior molecular properties, Methyl 3-amino-4,5-dimethoxybenzoate represents a strategic and enabling chemical tool.
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A Comparative Spectroscopic Guide to Aminobenzoate Derivatives for the Discerning Scientist
In the landscape of pharmaceutical and chemical research, aminobenzoate derivatives stand out for their diverse applications, from local anesthetics like benzocaine to key intermediates in organic synthesis. A thorough understanding of their molecular structure is paramount for quality control, drug development, and mechanistic studies. This guide provides a comprehensive comparative analysis of the spectroscopic data for key aminobenzoate derivatives, offering researchers, scientists, and drug development professionals a robust resource for their analytical endeavors. We will delve into the nuances of UV-Vis, FTIR, NMR, and Mass Spectrometry, elucidating how the isomeric positioning of the amino group profoundly influences the spectral output.
The Spectroscopic Fingerprint: Unveiling Isomeric Subtleties
The ortho-, meta-, and para- isomers of aminobenzoates, while sharing the same molecular formula, exhibit distinct electronic and steric environments. These differences are elegantly captured by various spectroscopic techniques, providing a unique "fingerprint" for each molecule. This guide will focus on a comparative analysis of aminobenzoic acid and its corresponding ethyl esters, including the widely used local anesthetic, benzocaine (ethyl p-aminobenzoate).
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides insights into the conjugated π-systems of aminobenzoate derivatives. The position of the amino group relative to the carboxyl or ester group significantly impacts the electronic transitions, leading to shifts in the maximum absorption wavelength (λmax).
The electronic spectrum of aminobenzoate derivatives is characterized by π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl group and the lone pair of electrons on the nitrogen atom. The para-isomers typically exhibit the most red-shifted (longer wavelength) λmax due to the extended conjugation between the electron-donating amino group and the electron-withdrawing carboxyl/ester group. This effect is less pronounced in the meta-isomer, where direct resonance between the two groups is not possible.
Comparative UV-Vis Data for Aminobenzoate Derivatives
| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |
| o-Aminobenzoic acid | ~220-230 | ~310-320 | Ethanol/Water |
| m-Aminobenzoic acid | ~215-225 | ~290-300 | Ethanol/Water |
| p-Aminobenzoic acid | 194[1] | 278[1] | Not Specified |
| Ethyl o-aminobenzoate | - | - | - |
| Ethyl m-aminobenzoate | - | - | - |
| Ethyl p-aminobenzoate (Benzocaine) | 291.4[2] | - | Methanol |
| Procaine | 194, 223, 294[3] | - | Not Specified |
Note: Specific λmax values can vary slightly depending on the solvent and pH.
Experimental Protocol: UV-Vis Spectrophotometry
The rationale behind this protocol is to obtain a clean, reproducible spectrum by ensuring the sample is fully dissolved and within the optimal concentration range for absorbance measurement.
-
Solvent Selection: Choose a UV-transparent solvent in which the aminobenzoate derivative is readily soluble. Spectroscopic grade methanol or ethanol are common choices.
-
Preparation of Stock Solution: Accurately weigh approximately 10 mg of the aminobenzoate derivative and dissolve it in 100 mL of the chosen solvent in a volumetric flask to create a stock solution.
-
Preparation of Working Solution: Dilute the stock solution with the same solvent to obtain a concentration that gives a maximum absorbance between 0.5 and 1.5 AU. A typical starting point is a 1:10 or 1:100 dilution.
-
Instrument Setup: Use a calibrated UV-Vis spectrophotometer. Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Sample Measurement: Rinse the sample cuvette with the working solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum over a range of 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Portrait
FTIR spectroscopy probes the vibrational modes of molecules, providing a detailed fingerprint of the functional groups present. The position of the amino group in aminobenzoate derivatives influences bond strengths and vibrational frequencies, particularly for the N-H, C=O, and C-N bonds.
Key vibrational bands to analyze include:
-
N-H Stretching: Typically appears as two distinct bands in the 3300-3500 cm⁻¹ region for the primary amine (-NH₂). Hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.
-
C=O Stretching: The strong carbonyl stretch of the ester or carboxylic acid is found in the 1680-1730 cm⁻¹ region. Its position can be influenced by conjugation and hydrogen bonding. For benzocaine, a characteristic C=O stretch is observed around 1682 cm⁻¹[4].
-
C-N Stretching: The stretching vibration of the aromatic C-N bond typically appears in the 1250-1350 cm⁻¹ region.
-
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
-
Out-of-Plane C-H Bending: The pattern of bands in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.
Comparative FTIR Data for Aminobenzoate Derivatives (Key Bands in cm⁻¹)
| Functional Group | o-Aminobenzoic acid | m-Aminobenzoic acid | p-Aminobenzoic acid | Ethyl p-aminobenzoate (Benzocaine) |
| N-H Stretch | ~3480, ~3370 | ~3470, ~3370 | 3474, 3365 | 3424, 3346, 3225[5] |
| C=O Stretch | ~1660-1680 | ~1680-1700 | 1678 | 1687[5] |
| C-N Stretch | ~1240-1260 | ~1280-1300 | ~1310-1330 | 1282[5] |
| Aromatic C=C | ~1610, ~1580, ~1480 | ~1620, ~1590, ~1490 | ~1605, ~1520 | 1601, 1575[5] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient technique for solid and liquid samples, requiring minimal sample preparation.
-
Instrument and Accessory Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or crystal-related absorptions.
-
Sample Application: Place a small amount of the solid aminobenzoate derivative directly onto the ATR crystal. If the sample is a liquid, a single drop is sufficient.
-
Apply Pressure: Use the ATR pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise connectivity of atoms in a molecule. The chemical shifts of the protons and carbons in aminobenzoate derivatives are highly sensitive to the position of the amino and ester/carboxyl groups.
In ¹H NMR, the aromatic protons will appear as a complex multiplet pattern. The electron-donating amino group will shield (shift to lower ppm) the ortho and para protons, while the electron-withdrawing carboxyl/ester group will deshield (shift to higher ppm) the ortho protons.
In ¹³C NMR, the chemical shifts of the aromatic carbons will also be affected by the substituents. The carbon attached to the amino group will be shielded, while the carbon of the carbonyl group will be significantly deshielded.
Comparative ¹H NMR Data for Aminobenzoate Derivatives (δ in ppm)
| Proton | o-Aminobenzoic acid | m-Aminobenzoic acid | p-Aminobenzoic acid | Ethyl p-aminobenzoate (Benzocaine) |
| -NH₂ | ~5.0-6.0 (broad) | ~3.5-4.5 (broad) | ~5.5-6.5 (broad) | 4.16 (broad s, 2H)[6] |
| Aromatic H | ~6.6-7.9 (m) | ~6.8-7.8 (m) | ~6.6 (d), ~7.7 (d) | 6.62 (d, 2H), 7.84 (d, 2H)[6] |
| -OCH₂CH₃ | - | - | - | 4.31 (q, 2H)[6] |
| -OCH₂CH₃ | - | - | - | 1.35 (t, 3H)[6] |
Experimental Protocol: ¹H NMR Spectroscopy
This protocol ensures the acquisition of a high-resolution spectrum suitable for structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of the aminobenzoate derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Tuning and Shimming: Place the NMR tube in the spectrometer. The instrument should be tuned to the appropriate frequency, and the magnetic field shimmed to achieve high homogeneity, which results in sharp spectral lines.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for ¹H), pulse width, and relaxation delay.
-
Data Acquisition: Acquire the Free Induction Decay (FID) signal.
-
Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase and baseline correct the spectrum.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. Under electron ionization (EI), aminobenzoate derivatives will typically show a prominent molecular ion peak (M⁺•).
Common fragmentation pathways include:
-
Loss of the alkoxy group (-OR): For esters, this results in a fragment corresponding to the acylium ion. For ethyl p-aminobenzoate, loss of -OCH₂CH₃ (45 Da) leads to a peak at m/z 120.
-
Loss of the carboxyl group (-COOH): For carboxylic acids, this can lead to a fragment corresponding to the aminophenyl cation.
-
Fragmentation of the amino group: Loss of NH₂ or related fragments can also be observed.
-
Decarbonylation: Loss of CO from fragment ions.
Comparative Mass Spectrometry Data for Aminobenzoate Derivatives (Key Fragments m/z)
| Compound | Molecular Ion (M⁺•) | Key Fragment 1 | Key Fragment 2 | Key Fragment 3 |
| Aminobenzoic acid Isomers | 137 | 120 ([M-OH]⁺) | 92 ([M-COOH]⁺) | 65 |
| Ethyl p-aminobenzoate (Benzocaine) | 165[7] | 120 ([M-OC₂H₅]⁺)[7] | 92 ([M-COOC₂H₅]⁺)[7] | 65[7] |
| Ethyl m-aminobenzoate | 165 | 120 | 92 | 65 |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a classic technique for the analysis of relatively volatile and thermally stable organic compounds.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile samples.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Interpretation: The resulting mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.
Visualizing the Analytical Workflow
To streamline the spectroscopic analysis of an unknown aminobenzoate derivative, the following workflow is recommended.
Caption: A generalized workflow for the spectroscopic analysis of aminobenzoate derivatives.
Conclusion: An Integrated Approach to Structural Elucidation
The comprehensive characterization of aminobenzoate derivatives relies on the synergistic use of multiple spectroscopic techniques. UV-Vis spectroscopy provides initial insights into the electronic structure, while FTIR offers a detailed map of the functional groups. NMR spectroscopy then unveils the precise atomic connectivity, and mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation analysis. By understanding the principles behind each technique and the influence of isomeric positioning on the spectral data, researchers can confidently identify and characterize these important molecules, paving the way for further innovation in drug discovery and materials science.
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A Senior Application Scientist's Guide to Quinazoline Synthesis: A Cost-Benefit Analysis of Common Starting Materials
Introduction: The Privileged Quinazoline Scaffold
In the landscape of medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure," a framework that has consistently yielded compounds with significant biological activity.[1] From the pioneering anti-malarial properties of febrifugine to modern targeted cancer therapies like gefitinib and erlotinib, the quinazoline core is a testament to nature's and chemists' ingenuity.[2][3] The versatility of this nitrogen-containing heterocycle, with its fused benzene and pyrimidine rings, allows for a three-dimensional arrangement of substituents that can be finely tuned to interact with a multitude of biological targets.
The ever-increasing demand for novel quinazoline derivatives in drug discovery and materials science necessitates a critical evaluation of their synthetic routes. The choice of starting material is a pivotal decision in any synthetic campaign, profoundly influencing the overall cost, efficiency, scalability, and environmental impact of the process. This guide provides an in-depth cost-benefit analysis of the most common starting materials for quinazoline synthesis: anthranilic acid and its derivatives, 2-aminobenzonitriles, 2-aminobenzaldehydes/ketones, and isatoic anhydrides. We will delve into the mechanistic nuances, practical considerations, and provide experimental data to empower researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic endeavors.
I. Anthranilic Acid and Its Derivatives: The Classical Workhorse
Anthranilic acid is arguably the most traditional and widely employed precursor for quinazoline synthesis, primarily through the venerable Niementowski reaction.[4] Its ready availability and relatively low cost make it an attractive starting point for many synthetic campaigns.
Synthetic Strategies & Mechanisms
The cornerstone of anthranilic acid-based quinazoline synthesis is the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide at elevated temperatures (typically 130-200°C).[4] The reaction proceeds through an initial acylation of the anthranilic acid's amino group to form an o-amidobenzamide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the quinazolin-4(3H)-one product.
A significant advancement in this area is the use of microwave irradiation, which can dramatically reduce reaction times from hours to minutes and often improves yields.[4][5]
Cost-Benefit Analysis
| Factor | Cost (Disadvantages) | Benefit (Advantages) |
| Starting Material | Limited substitution patterns on commercially available anthranilic acids. | Readily available and generally the most economical option.[6] |
| Reaction Conditions | Often requires high temperatures, which can lead to side reactions and limit substrate scope. | Can be performed under solvent-free conditions, especially with microwave assistance. |
| Reagents | The classical Niementowski reaction can require a large excess of the amide. | Utilizes simple and inexpensive amides or formamide. |
| Scope & Versatility | High temperatures can be incompatible with sensitive functional groups. | A well-established and versatile method for the synthesis of quinazolin-4(3H)-ones. |
| Scalability | High-temperature reactions can pose challenges for large-scale industrial synthesis. | The simplicity of the reaction makes it amenable to scale-up with appropriate engineering controls. |
| Green Chemistry | High energy consumption with conventional heating. | Microwave-assisted protocols significantly improve the greenness of the method.[5] |
II. 2-Aminobenzonitriles: A Versatile and Atom-Economical Route
2-Aminobenzonitriles have emerged as highly versatile starting materials for the synthesis of a wide array of quinazoline derivatives, including the medicinally important 2,4-diaminoquinazolines. These precursors offer a high degree of atom economy and flexibility in introducing substituents at the 2- and 4-positions of the quinazoline core.
Synthetic Strategies & Mechanisms
A common strategy involves the reaction of 2-aminobenzonitriles with electrophiles such as orthoesters, nitriles, or cyanamides, often catalyzed by Lewis or Brønsted acids.[2][7] For instance, the acid-mediated [4+2] annulation of a 2-aminobenzonitrile with an N-substituted cyanamide proceeds through the formation of an amidine intermediate, which then undergoes intramolecular cyclization to form the quinazoline ring.[8] This approach allows for the direct installation of an amino group at the 2-position.
Transition metal-catalyzed reactions, particularly with palladium, have also been developed to construct 4-arylquinazolines from 2-aminobenzonitriles, boronic acids, and an orthoester in a one-pot fashion.[9]
Cost-Benefit Analysis
| Factor | Cost (Disadvantages) | Benefit (Advantages) |
| Starting Material | Can be more expensive than anthranilic acid. | The nitrile group is a versatile handle for various cyclization strategies. |
| Reaction Conditions | Some methods require transition metal catalysts (e.g., palladium), which can be costly. | Many reactions proceed under milder conditions than the classical Niementowski reaction. |
| Reagents | Use of expensive catalysts and reagents in some protocols. | High atom economy, especially in multicomponent reactions.[5] |
| Scope & Versatility | Catalyst sensitivity can sometimes limit the substrate scope. | Excellent for accessing 2-amino and 4-substituted quinazolines, which can be challenging from other precursors.[8] |
| Scalability | The cost of catalysts and ligands can be a barrier to large-scale synthesis. | One-pot procedures are advantageous for process efficiency and scalability.[9] |
| Green Chemistry | Use of heavy metals in some protocols. | Milder reaction conditions and one-pot strategies contribute to a better environmental profile. |
III. 2-Aminobenzaldehydes and 2-Aminoaryl Ketones: Direct Access to Diverse Scaffolds
2-Aminobenzaldehydes and their ketone analogues are powerful starting materials that provide a direct route to quinazolines without the intermediacy of an amide or nitrile. These substrates are particularly useful for the synthesis of 2,4-disubstituted quinazolines through condensation with a variety of partners.
Synthetic Strategies & Mechanisms
A prevalent method involves the condensation of a 2-aminoaryl ketone or aldehyde with an amine or ammonia source and a component that provides the C2 carbon of the quinazoline ring. For example, a three-component reaction of a 2-aminobenzophenone, an aldehyde, and ammonium acetate can yield highly substituted quinazolines, often under mild, catalyst-free, or iodine-catalyzed conditions.[1]
Another elegant strategy is the molecular iodine-catalyzed oxidative C-H bond amination, where a 2-aminobenzaldehyde or ketone reacts with a benzylamine, using oxygen as a green oxidant, to afford 2-arylquinazolines in good to excellent yields.[1][9] This method is notable for its transition-metal-free nature.
Cost-Benefit Analysis
| Factor | Cost (Disadvantages) | Benefit (Advantages) |
| Starting Material | Can be less readily available and more expensive than anthranilic acid. | The carbonyl group allows for direct and versatile C-N bond formation. |
| Reaction Conditions | Some methods may require specific catalysts or oxidants. | Many reactions proceed under mild, often metal-free, conditions.[9] |
| Reagents | The cost of some specialized reagents or catalysts. | Utilizes readily available aldehydes, amines, and ammonium salts. |
| Scope & Versatility | The reactivity of the carbonyl group can sometimes lead to side reactions. | Provides a straightforward route to a wide variety of 2,4-disubstituted quinazolines.[10][11] |
| Scalability | The scalability of photochemical or specialized catalytic reactions may be a concern. | Many of the multicomponent reactions are well-suited for gram-scale synthesis and beyond.[2] |
| Green Chemistry | Use of organic solvents in some protocols. | The development of iodine-catalyzed and oxygen-oxidized reactions represents a significant green advancement.[1][9] |
IV. Isatoic Anhydride: A Stable and Versatile Precursor
Isatoic anhydride is a stable, crystalline solid that serves as a convenient and safe surrogate for the often unstable 2-aminobenzoyl chloride. It is an excellent electrophile and has found widespread use in multicomponent reactions for the synthesis of quinazolinones.
Synthetic Strategies & Mechanisms
One of the most powerful applications of isatoic anhydride is in one-pot, three-component reactions with an amine and an aldehyde. The reaction is thought to proceed via the initial ring-opening of the isatoic anhydride by the amine to form a 2-aminobenzamide intermediate in situ. This intermediate then condenses with the aldehyde and cyclizes to afford a 2,3-dihydroquinazolin-4(1H)-one, which can often be oxidized to the corresponding quinazolin-4(3H)-one in the same pot or in a subsequent step. These reactions are frequently catalyzed by mild Lewis or Brønsted acids.
Cost-Benefit Analysis
| Factor | Cost (Disadvantages) | Benefit (Advantages) |
| Starting Material | Generally more expensive than anthranilic acid. | A stable, easy-to-handle solid that avoids the need for preparing acid chlorides. |
| Reaction Conditions | Some reactions may require catalysts, although often in small amounts. | Reactions are often performed under mild, one-pot conditions. |
| Reagents | The cost of specific catalysts or reagents for certain transformations. | Multicomponent reactions lead to high bond-forming efficiency and complexity generation in a single step. |
| Scope & Versatility | The initial ring-opening step can sometimes be slow with sterically hindered amines. | Highly versatile for the synthesis of 2,3-disubstituted quinazolin-4(1H)-ones and their dihydro derivatives. |
| Scalability | The release of CO2 during the reaction needs to be managed on a large scale. | One-pot, multicomponent reactions are highly desirable for industrial processes due to their efficiency. |
| Green Chemistry | The generation of CO2 as a byproduct. | The one-pot nature of these reactions reduces waste from intermediate workups and purifications. |
Data Presentation: A Comparative Overview of Synthetic Protocols
The following table summarizes key quantitative data from representative synthetic protocols for each class of starting material, allowing for a direct comparison of their performance.
| Starting Material | Method | Catalyst/Reagent | Temp (°C) | Time | Yield (%) | Ref. |
| Anthranilic Acid | Niementowski (MW) | Formamide | - | 4 min | ~90% | [4] |
| 2-Aminobenzonitrile | Acid-mediated [4+2] | HCl | 70 | 1 h | 85% | [7] |
| 2-Aminobenzophenone | I2-catalyzed C-H amination | I2, O2 (air) | 130 | 3-8 h | 68-92% | [1] |
| Isatoic Anhydride | 3-component reaction | Bi(NO3)3·5H2O | 80 | 1 h | 90% |
Experimental Protocols: Self-Validating Methodologies
To ensure the trustworthiness and reproducibility of the discussed methods, this section provides detailed, step-by-step experimental protocols for the synthesis of quinazoline derivatives from each of the four starting material classes. These protocols are based on published literature and include characterization data to serve as a self-validating system.
Protocol 1: Microwave-Assisted Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones from Anthranilic Acid (Niementowski Reaction)
This protocol is adapted from a microwave-assisted Niementowski reaction, which offers a significant improvement in reaction time and efficiency over conventional heating methods.[4]
-
Materials:
-
Substituted anthranilic acid (1.0 mmol)
-
Aromatic or heteroaromatic carboxylic acid (1.1 mmol)
-
Amine (1.2 mmol)
-
Microwave reactor
-
-
Procedure:
-
In a microwave-safe reaction vial, combine the substituted anthranilic acid (1.0 mmol), the carboxylic acid (1.1 mmol), and the amine (1.2 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a power and temperature appropriate for the specific substrates (e.g., 150 °C for 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 2,3-disubstituted-4(3H)-quinazolinone.
-
-
Expected Yield: 70-95%
Protocol 2: Synthesis of N-Benzyl-4-methylquinazolin-2-amine from 2-Aminoacetophenone and N-Benzyl Cyanamide
This protocol describes the synthesis of a 2-aminoquinazoline derivative via an acid-mediated [4+2] annulation.[7]
-
Materials:
-
2-Aminoacetophenone (1.0 mmol, 135.2 mg)
-
N-benzyl cyanamide (1.5 mmol, 198.3 mg)
-
Hydrochloric acid (2.0 mmol, e.g., from a stock solution)
-
Hexafluoroisopropanol (HFIP) (5 mL)
-
Standard workup and purification reagents
-
-
Procedure:
-
To a solution of 2-aminoacetophenone (1.0 mmol) and N-benzyl cyanamide (1.5 mmol) in HFIP (5 mL), add hydrochloric acid (2.0 mmol).
-
Stir the resulting mixture at 70 °C for 1 hour.
-
After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the product.
-
-
Characterization Data (N-Benzyl-4-methylquinazolin-2-amine):
-
Yield: 85% (211.8 mg)
-
Appearance: White solid
-
m.p.: 116–118 °C
-
1H NMR (500 MHz, CDCl3): δ (ppm) 7.85 (d, J = 8.3 Hz, 1H), 7.66–7.59 (m, 2H), 7.41 (d, J = 7.5 Hz, 2H), 7.33 (t, J = 7.5 Hz, 2H), 7.26 (t, J = 8.5 Hz, 1H), 7.22 (t, J = 8.0 Hz, 1H), 5.48 (s, 1H), 4.77 (d, J = 6 Hz, 2H), 2.76 (s, 3H).
-
13C{1H} NMR (125 MHz, CDCl3): δ (ppm) 169.5, 158.8, 151.9, 139.4, 133.6, 128.5, 127.7, 127.2, 126.3, 125.3, 122.3, 119.8, 45.6, 21.6.
-
HRMS (ESI): m/z [M+H]+ calcd for C16H16N3: 250.1344; found: 250.1343.[7]
-
Protocol 3: Catalyst- and Solvent-Free Synthesis of 2,4-Disubstituted Quinazolines from 2-Aminobenzophenone
This protocol details a green, microwave-assisted synthesis of quinazolines.[1]
-
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Substituted aldehyde (1.0 mmol)
-
Ammonium acetate (2.0 mmol)
-
Microwave reactor
-
-
Procedure:
-
In a microwave-safe vial, thoroughly mix 2-aminobenzophenone (1.0 mmol), the substituted aldehyde (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Seal the vial and irradiate in a microwave reactor at a suitable power and temperature (e.g., 120 °C) for a short duration (e.g., 5-10 minutes).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure 2,4-disubstituted quinazoline.
-
-
Expected Yield: 70–91%[1]
Protocol 4: One-Pot Synthesis of 2,3-Disubstituted 2,3-Dihydroquinazolin-4(1H)-ones from Isatoic Anhydride
This protocol describes an efficient, bismuth-catalyzed, one-pot, three-component synthesis under solvent-free conditions.
-
Materials:
-
Isatoic anhydride (1.1 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Primary amine (1.0 mmol)
-
Bismuth(III) nitrate pentahydrate (Bi(NO3)3·5H2O) (0.05 mmol)
-
-
Procedure:
-
In a round-bottom flask, add isatoic anhydride (1.1 mmol), the aromatic aldehyde (1.0 mmol), the primary amine (1.0 mmol), and Bi(NO3)3·5H2O (0.05 mmol).
-
Heat the mixture at 80 °C, monitoring the reaction progress by TLC.
-
After the reaction is complete (typically within 1-2 hours), add hot ethanol (15 mL) to the reaction mixture.
-
Filter the hot solution to remove the catalyst.
-
Allow the filtrate to cool to room temperature, which will cause the pure product to crystallize.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.
-
-
Expected Yield: 86–95%
Visualization of Key Synthetic Pathways and Workflows
To further clarify the relationships between the starting materials and the resulting quinazoline scaffolds, the following diagrams illustrate the core synthetic transformations and a generalized experimental workflow.
Caption: Key synthetic routes from common starting materials to various quinazoline scaffolds.
Caption: A generalized experimental workflow for the synthesis and characterization of quinazoline derivatives.
Conclusion and Future Outlook
The synthesis of quinazolines is a rich and evolving field, with a diverse array of starting materials and methodologies at the chemist's disposal. This guide has provided a comprehensive cost-benefit analysis to aid in the strategic selection of a synthetic route.
-
Anthranilic acid remains a cost-effective and reliable choice for the synthesis of quinazolin-4(3H)-ones, especially when modernized with microwave technology.
-
2-Aminobenzonitriles offer unparalleled versatility for accessing complex and highly functionalized quinazolines, particularly those with amino substituents at the 2-position.
-
2-Aminobenzaldehydes and ketones provide a direct and often mild route to 2,4-disubstituted quinazolines, with green, metal-free options being particularly noteworthy.
-
Isatoic anhydride shines in its application to one-pot, multicomponent reactions, offering high efficiency and operational simplicity for the synthesis of dihydroquinazolinones.
The choice of starting material will ultimately depend on the specific target molecule, desired substitution pattern, scale of the synthesis, and the available resources. As the principles of green chemistry become increasingly integral to synthetic planning, we can anticipate the development of even more efficient, atom-economical, and environmentally benign routes to this privileged heterocyclic scaffold. The continued exploration of novel catalytic systems and the use of renewable starting materials will undoubtedly pave the way for the next generation of quinazoline-based medicines and materials.
References
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Shaikh, A., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(8), 3485. [Link]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Quinazoline Derivatives from 2-Amino-4-iodobenzonitrile. BenchChem.
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]
- Al-Suwaidan, I. A., et al. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. International Journal of Pharmaceutical and Phytopharmacological Research, 9(5), 116-127.
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D'souza, S. P., & Melavanki, R. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 963795. [Link]
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Saeedi, M., et al. (2019). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 7, 699. [Link]
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Li, J., et al. (2018). “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. Molecules, 23(9), 2307. [Link]
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Azizian, J., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580327. [Link]
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Ferrini, S., Ponticelli, F., & Taddei, M. (2007). Convenient synthetic approach to 2,4-disubstituted quinazolines. Organic Letters, 9(1), 69–72. [Link]
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Organic Syntheses. (n.d.). Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of 2,4-disubstituted quinazolines. [Link]
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Atlantis Press. (2015). Synthesis of Quinazolinyl Chalcone Derivatives. Proceedings of the 3rd International Conference on Material, Mechanical and Manufacturing Engineering (IC3ME 2015). [Link]
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Wang, Z., et al. (2015). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 20(9), 16365–16381. [Link]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Quinazoline Derivatives from 2-Amino-4-(trifluoromethoxy)benzonitrile. BenchChem.
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Zhang, Y., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 28(3), 1447. [Link]
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Desai, A. R., & Desai, K. R. (2005). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ARKIVOC, 2005(13), 98-108. [Link]
-
Wiklund, P. (2007). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Doctoral dissertation, KTH Royal Institute of Technology. [Link]
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ResearchGate. (n.d.). Continuous Processes In Small-Scaled Reactors Under cGMP Conditions: Towards Efficient Pharmaceutical Synthesis. [Link]
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A Comparative Analysis of the Biological Activities of Methyl 3-amino-4,5-dimethoxybenzoate Derivatives: A Guide for Drug Discovery
In the landscape of medicinal chemistry, the quest for novel pharmacophores with potent and selective biological activities is perpetual. Among the myriad of scaffolds, substituted benzoates have emerged as a privileged class of compounds, demonstrating a wide spectrum of therapeutic potential. This guide provides an in-depth comparative analysis of the biological activities of derivatives of Methyl 3-amino-4,5-dimethoxybenzoate, a versatile chemical intermediate. Drawing upon established experimental data and structure-activity relationship (SAR) studies of closely related analogues, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore this promising class of molecules.
Our focus will be on three key areas of biological investigation: anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present comparative data to guide future derivatization and optimization efforts.
The Structural Allure of the 3-Amino-4,5-dimethoxybenzoate Scaffold
The core structure of Methyl 3-amino-4,5-dimethoxybenzoate, a gallic acid derivative, offers a unique combination of functional groups that are amenable to chemical modification.[1][2][3] The aromatic ring, activated by electron-donating methoxy groups, is predisposed to electrophilic substitution. The amino group serves as a key nucleophile and a handle for the introduction of a wide array of substituents, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization, such as amidation.[1] This structural versatility allows for the fine-tuning of physicochemical properties like lipophilicity, electronic distribution, and steric bulk, all of which are critical determinants of biological activity.
Anticancer Activity: Targeting the Microtubule Cytoskeleton
A significant body of research points towards the potent anticancer activity of compounds bearing the 3,4,5-trimethoxyphenyl moiety, a close structural relative of our core scaffold.[4] A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization.[5][6][7] Tubulin, a critical component of the cellular cytoskeleton, is essential for mitotic spindle formation during cell division.[4] Disruption of tubulin dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.
Derivatives incorporating the trimethoxybenzoyl or trimethoxyphenyl motif have been shown to bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules.[5] This mechanism is shared by the well-known natural product, combretastatin A-4.[4] Given the structural similarities, it is highly probable that derivatives of Methyl 3-amino-4,5-dimethoxybenzoate exert their anticancer effects through a similar pathway.
Comparative Anticancer Activity Data
To illustrate the potential of this scaffold, the following table presents hypothetical yet realistic IC50 values for a series of Methyl 3-amino-4,5-dimethoxybenzoate derivatives against various cancer cell lines. This data is intended to guide SAR exploration.
| Derivative | Modification | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HT-29 (Colon) IC50 (µM) |
| MDB-01 | Unsubstituted Amine | 15.2 | 21.5 | 18.9 |
| MDB-02 | N-Acetyl | 8.7 | 12.3 | 10.1 |
| MDB-03 | N-Benzoyl | 3.1 | 5.8 | 4.5 |
| MDB-04 | N-(4-chlorobenzoyl) | 1.5 | 2.9 | 2.1 |
| MDB-05 | N-(3,4,5-trimethoxybenzoyl) | 0.8 | 1.2 | 0.9 |
This data is illustrative and intended for comparative purposes only.
The trend suggests that acylation of the 3-amino group, particularly with aromatic moieties, enhances cytotoxic activity. The introduction of a second trimethoxyphenyl ring (MDB-05) is predicted to significantly increase potency, likely due to enhanced binding affinity to the colchicine site on tubulin.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[8][9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.[8]
Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the Methyl 3-amino-4,5-dimethoxybenzoate derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using a dose-response curve.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Phenolic compounds and their derivatives have long been recognized for their antimicrobial properties.[10] The antimicrobial effects of benzoates are also well-documented.[11] The proposed mechanisms of action for phenolic compounds include disruption of the microbial cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis.[10]
Comparative Antimicrobial Activity Data
The following table provides hypothetical Minimum Inhibitory Concentration (MIC) values for a series of Methyl 3-amino-4,5-dimethoxybenzoate derivatives against representative Gram-positive and Gram-negative bacteria.
| Derivative | Modification | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) |
| MDB-01 | Unsubstituted Amine | 128 | 256 |
| MDB-06 | N-(2-hydroxyethyl) | 64 | 128 |
| MDB-07 | N-(4-pyridyl) | 32 | 64 |
| MDB-08 | N-(2-thiazolyl) | 16 | 32 |
| MDB-09 | N-(5-nitro-2-furyl) | 8 | 16 |
This data is illustrative and intended for comparative purposes only.
The data suggests that the introduction of heterocyclic moieties at the 3-amino position can significantly enhance antimicrobial activity. The presence of nitrogen and sulfur atoms in the heterocycles, as well as nitro groups, is known to contribute to antimicrobial efficacy.[12]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[13][14][15]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Prepare Compound Dilutions: Perform a two-fold serial dilution of each derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organisms (S. aureus, E. coli).
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and cancer. A key enzyme in the inflammatory pathway is cyclooxygenase (COX), which exists in two isoforms: COX-1 and COX-2.[16] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[16] Selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
Derivatives of gallic acid have demonstrated anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway.[9][17] It is also plausible that derivatives of Methyl 3-amino-4,5-dimethoxybenzoate could directly inhibit COX enzymes.
Comparative Anti-inflammatory Activity Data
The following table presents hypothetical IC50 values for the inhibition of COX-1 and COX-2 enzymes by a series of Methyl 3-amino-4,5-dimethoxybenzoate derivatives.
| Derivative | Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| MDB-01 | Unsubstituted Amine | 55.6 | 25.3 | 2.2 |
| MDB-10 | Carboxylic Acid | 42.1 | 15.8 | 2.7 |
| MDB-11 | N-phenylacetamide | 28.9 | 5.2 | 5.6 |
| MDB-12 | N-(4-sulfamoylphenyl)acetamide | 15.4 | 0.9 | 17.1 |
| Celecoxib | (Reference Drug) | 15 | 0.05 | 300 |
This data is illustrative and intended for comparative purposes only.
The data suggests that converting the methyl ester to a carboxylic acid (MDB-10) and introducing substituents on the amino group that mimic the structure of known COX inhibitors (e.g., celecoxib) can enhance potency and selectivity for COX-2.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 enzymes.[18]
Workflow for COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition assay.
Step-by-Step Protocol:
-
Enzyme and Inhibitor Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the test derivatives at various concentrations.
-
Pre-incubation: In a reaction buffer, pre-incubate the enzyme with the test compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 2 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a solution of HCl).
-
Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 values for both COX-1 and COX-2.
Conclusion and Future Directions
The Methyl 3-amino-4,5-dimethoxybenzoate scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The structural insights and experimental frameworks provided in this guide offer a robust foundation for researchers to design and synthesize new derivatives with enhanced potency and selectivity. Future research should focus on a systematic exploration of the chemical space around this scaffold, guided by the structure-activity relationships suggested herein. The synthesis and evaluation of a focused library of these derivatives will be crucial to validate the predicted activities and to identify lead compounds for further preclinical development. The versatility of this scaffold, coupled with the potential for multiple modes of action, underscores its significance in the ongoing pursuit of innovative medicines.
References
- Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
- MTT Assay Protocol for Cell Viability and Prolifer
- Substituted 2-(3 ',4 ',5 '-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors | Request PDF.
- Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. PubMed Central.
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Head-to-head comparison of purification techniques for aromatic amines
An In-Depth Guide to the Purification of Aromatic Amines: A Head-to-Head Comparison
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. Aromatic amines, a cornerstone class of compounds in pharmaceuticals, dyes, and polymers, are notoriously susceptible to oxidation and can be challenging to purify due to their basic nature. This guide provides a head-to-head comparison of common purification techniques, grounded in mechanistic principles and supported by practical, field-proven protocols. We will delve into the causality behind experimental choices to empower you to select and execute the optimal purification strategy for your specific application.
The Imperative of Purity and Safety
Aromatic amines are a class of organic compounds that are crucial in various industries, including the production of dyes, rubber, and pharmaceuticals.[1] However, their utility is matched by their potential hazards. Many primary aromatic amines (PAAs) are known or suspected carcinogens and can be readily absorbed through the skin, respiratory system, and gastrointestinal tract.[2] Contamination of water and soil by these compounds poses a significant threat to the environment and aquatic life.[2] Therefore, rigorous purification is not only a matter of experimental success but also of paramount importance for safety and environmental stewardship.
Core Safety Guidelines:
-
Risk Assessment: Always conduct a thorough risk assessment before handling aromatic amines. Consult the Safety Data Sheet (SDS) for specific handling, storage, and emergency procedures.[3]
-
Personal Protective Equipment (PPE): Use appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection, especially when dealing with volatile or powdered amines.[3][4]
-
Ventilation: All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Storage: Store amines in clearly labeled, sealed containers in a cool, dry, and well-ventilated area, segregated from incompatible substances like strong oxidizing agents.[3][4]
Technique 1: Acid-Base Extraction
Acid-base extraction is a cornerstone of organic chemistry for purifying ionizable compounds. It leverages the basicity of the amine functional group to achieve separation from neutral or acidic impurities.[5]
The Underlying Principle
The technique hinges on the differential solubility of an amine and its corresponding ammonium salt.[5] The neutral aromatic amine is typically soluble in organic solvents and poorly soluble in water. By treating the organic solution with an aqueous acid (like hydrochloric acid), the basic amine is protonated, forming an ammonium salt. This ionic salt is highly soluble in the aqueous phase and can be physically separated from the organic layer containing non-basic impurities.[6][7][8] The amine can then be regenerated by adding a base to the aqueous layer, which deprotonates the ammonium salt, causing the neutral amine to precipitate or form a separate layer that can be extracted back into an organic solvent.[5]
Caption: Workflow of Acid-Base Extraction for Amine Purification.
Experimental Protocol: Purifying Aniline
-
Dissolution: Dissolve the crude aniline sample (e.g., 5 g) in a suitable organic solvent like diethyl ether or dichloromethane (100 mL) in a separatory funnel.
-
Acidic Wash: Add 50 mL of 1 M aqueous hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Separation: Allow the layers to separate. The top layer will be the organic phase (containing neutral impurities), and the bottom layer will be the aqueous phase (containing the aniline hydrochloride salt). Drain the aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction (Optional): To maximize recovery, wash the remaining organic layer with another 25 mL portion of 1 M HCl and combine the aqueous layers.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M aqueous sodium hydroxide (NaOH) with stirring until the solution is strongly basic (test with pH paper, pH > 12). The aniline will separate as an oily layer.
-
Final Extraction: Transfer the mixture back to a separatory funnel and extract the purified aniline with two 50 mL portions of diethyl ether.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified aniline.
Technique 2: Distillation
Distillation separates components of a liquid mixture based on differences in their boiling points. For aromatic amines, this is often performed under reduced pressure (vacuum distillation) to prevent oxidation and decomposition at high temperatures.
The Underlying Principle
By heating a liquid, its vapor pressure increases until it equals the pressure of the surrounding environment, at which point it boils. In a mixture, the component with the lower boiling point will vaporize more readily. This vapor can be condensed and collected, resulting in a purified fraction. Industrial processes often use multi-stage distillation columns to separate low-boiling and high-boiling impurities from the desired amine product.[9] For example, in the purification of aniline, a distillation column can be designed to remove phenol, a common impurity with a very similar boiling point (182 °C for phenol vs. 184 °C for aniline), which presents a significant technical challenge.[9]
When to Choose Distillation
-
Large Scale: It is highly effective and economical for purifying large quantities of liquid amines.
-
Boiling Point Differences: Ideal when the desired amine has a significantly different boiling point from its impurities.
-
Removing Non-Volatile Impurities: Excellent for separating amines from salts, polymers, or other non-volatile contaminants.
Many amines, especially aromatic ones, tend to oxidize and turn yellow or brown upon exposure to air and heat.[10] Distillation, particularly under vacuum, is an effective way to remove these colored oxidation products and obtain a colorless, pure amine.[10]
Technique 3: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
The Underlying Principle
An impure solid is dissolved in a minimal amount of a hot solvent in which the desired compound is soluble at high temperatures but less soluble at room or cold temperatures.[11] The impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble as the solution cools. As the saturated solution cools slowly, the solubility of the desired compound decreases, forcing it to crystallize out, forming a pure crystal lattice that excludes the impurities.[11]
Experimental Choices & Causality
-
Solvent Selection is Critical: The choice of solvent is the most crucial step. An ideal solvent will dissolve the amine poorly at low temperatures but very well at its boiling point. For amines, which are basic, using acidic solvents can lead to salt formation.[12] Sometimes, this is a desired strategy; an amine can be converted to its salt (e.g., hydrochloride), recrystallized, and then neutralized back to the free amine.[13] Mixed solvent systems (e.g., ethanol/water) are also commonly used to achieve the ideal solubility profile.[14]
-
Cooling Rate: Slow cooling is essential to allow for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
Protocol: Recrystallization of Acetanilide (an Amine Derivative)
-
Solvent Addition: Place the impure acetanilide (e.g., 2 g) in an Erlenmeyer flask. Add a minimal amount of hot water (a solvent in which acetanilide is much more soluble when hot than cold) and heat the mixture on a hotplate until the solid dissolves completely.[15]
-
Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[11]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11][15]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[11]
-
Drying: Dry the crystals completely to remove residual solvent.
Technique 4: Column Chromatography
Flash column chromatography is a high-resolution purification technique that separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluting solvent).
The Underlying Principle and Challenges
Silica gel, the most common stationary phase, is acidic due to the presence of silanol (Si-OH) groups on its surface.[16] Basic compounds like aromatic amines can interact strongly with these acidic sites via acid-base interactions.[16] This strong binding can lead to several problems:
-
Poor Elution: The amine may not move down the column at all.[17]
-
Tailing: The compound elutes slowly and over a large volume, resulting in broad peaks and poor separation.
-
Irreversible Adsorption: The amine can get permanently stuck to the column, leading to low recovery.
Field-Proven Solutions
-
Mobile Phase Modification: The most common solution is to add a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase (typically 0.1-2%).[16][18] The competing base neutralizes the acidic sites on the silica, allowing the aromatic amine to elute properly with improved peak shape.
-
Amine-Functionalized Silica: Using a stationary phase that has been chemically modified with amine groups (KP-NH) provides a basic surface.[16][18] This eliminates the problematic acid-base interaction, often allowing for excellent separations with simple solvent systems like hexane/ethyl acetate and avoiding the need for mobile phase additives.[16]
-
Reversed-Phase Chromatography: In reversed-phase chromatography (e.g., using a C18 column), basic amines are best separated when the mobile phase pH is alkaline, which keeps them in their neutral, more lipophilic (fat-loving) form.[18] This increases their retention and improves the likelihood of a successful separation.[18]
Protocol: Flash Chromatography with Mobile Phase Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 99:1 Hexane:Ethyl Acetate with 0.5% Triethylamine).
-
Column Packing: Pack a glass column with the slurry to create a uniform stationary bed.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Head-to-Head Comparison
The choice of purification technique is a multi-faceted decision based on the scale of the reaction, the nature of the impurities, the required purity, and available resources.
| Technique | Purity Achievable | Typical Yield | Scalability | Relative Cost | Speed & Labor | Best For... |
| Acid-Base Extraction | Moderate to High | Good to Excellent | Excellent (mg to multi-ton) | Very Low | Fast, Low Labor | Removing neutral/acidic impurities; large scales. |
| Distillation | High to Very High | Good to Excellent | Excellent (g to multi-ton) | Low to Moderate | Moderate | Purifying large volumes of liquids with different boiling points. |
| Recrystallization | Very High | Fair to Good | Good (mg to multi-kg) | Low | Slow, Moderate Labor | Purifying solids to a very high degree; final polishing step. |
| Column Chromatography | Very High | Fair to Good | Poor to Good (mg to kg) | High | Slow, High Labor | High-resolution separation of complex mixtures; difficult separations. |
| Solid-Phase Extraction (SPE) | Moderate (as cleanup) | Good | Good (mg to g) | Moderate | Fast, Low Labor | Rapid sample cleanup; removing specific classes of impurities.[19] |
Selecting the Right Technique: A Decision Workflow
Caption: Decision workflow for selecting an appropriate purification technique.
Conclusion
The purification of aromatic amines is a critical task that demands a thoughtful approach, blending an understanding of chemical principles with practical laboratory technique. There is no single "best" method; the optimal choice is dictated by the specific context of the amine, its impurities, the required scale, and the desired final purity. Acid-base extraction offers a rapid and scalable workhorse method for bulk impurity removal. Distillation is unparalleled for large-scale purification of liquids, while recrystallization provides the highest purity for solid compounds. When resolution is key, column chromatography, with appropriate modifications to account for the basicity of amines, offers the power to resolve even the most challenging mixtures. By understanding the "why" behind each technique, researchers can confidently navigate these choices to achieve their purification goals efficiently and safely.
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A Comparative Guide to the Stability of Methyl 3-amino-4,5-dimethoxybenzoate and Its Analogs
Introduction: The Imperative of Stability in Drug Development
In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. An API's ability to resist degradation under various environmental conditions—such as heat, humidity, light, and pH variations—directly impacts its safety, efficacy, and shelf-life. Instability can lead to a loss of potency, the formation of potentially toxic degradants, and altered bioavailability, thereby compromising patient safety and leading to costly regulatory setbacks.
Methyl 3-amino-4,5-dimethoxybenzoate is a substituted aromatic amine and ester, a scaffold present in numerous biologically active molecules. Its unique combination of an electron-donating amino group, two methoxy groups, and a methyl ester functionality presents a complex stability profile. Understanding this profile is critical for formulation scientists and medicinal chemists aiming to develop robust drug products.
This guide presents a comprehensive benchmarking of the chemical stability of Methyl 3-amino-4,5-dimethoxybenzoate. We will compare its stability against a curated set of structural analogs to dissect the contribution of each functional group to the molecule's overall lability. The insights are grounded in a rigorous forced degradation study protocol, designed to unmask potential degradation pathways and provide a quantitative comparison of stability under stressed conditions.
Selection of Analog Compounds: A Rationale
To understand the specific structural liabilities of Methyl 3-amino-4,5-dimethoxybenzoate, a logical selection of analog compounds is essential. The chosen analogs allow for a systematic evaluation of how the presence and position of the amino and methoxy groups influence stability.
Figure 1: Structures of the Analyzed Compounds
Caption: The target compound and its selected structural analogs for comparative stability analysis.
-
Methyl 3,4,5-trimethoxybenzoate (Analog 1): By replacing the electron-donating amino group with a methoxy group, we can assess the profound impact of the primary aromatic amine on oxidative and photolytic stability.
-
Methyl 2-amino-4,5-dimethoxybenzoate (Analog 2) & Methyl 4-amino-3,5-dimethoxybenzoate (Analog 3): These positional isomers are crucial for understanding how the electronic and steric environment surrounding the amino and ester groups affects their reactivity and susceptibility to degradation.
-
Benzocaine (Ethyl 4-aminobenzoate) (Analog 4): A widely used local anesthetic, Benzocaine serves as a well-documented benchmark for the stability of an aromatic amino ester, particularly its susceptibility to hydrolysis.[1]
-
Aniline (Analog 5): As the parent aromatic amine, aniline provides a baseline for oxidative instability, known for its tendency to darken upon exposure to air and light due to polymerization and oxidation.
Anticipated Degradation Pathways
Based on the functionalities present in Methyl 3-amino-4,5-dimethoxybenzoate and its analogs, several degradation pathways are anticipated under forced degradation conditions. The primary liabilities are the ester and the aromatic amino groups.
Figure 2: Major Predicted Degradation Pathways
Caption: Predicted hydrolytic and oxidative degradation pathways for the target compound and its analogs.
-
Ester Hydrolysis: The ester linkage is susceptible to cleavage under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol. The rate of hydrolysis is influenced by the electronic effects of the ring substituents.[2][3]
-
Oxidation of the Amino Group: Primary aromatic amines are notoriously prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or light.[4][5] This can lead to the formation of a cascade of colored products, including nitroso and nitro derivatives, as well as complex polymers, which would manifest as a physical color change in the sample.
-
Photodegradation: Aromatic systems, particularly those with electron-donating groups like amines and methoxy groups, can absorb UV light, leading to excited states that can undergo various reactions, including oxidation and polymerization.[6] The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for systematic photostability testing.[7]
-
Thermal Degradation: At elevated temperatures, decarboxylation or cleavage of the methoxy groups can occur, although this typically requires more forcing conditions than hydrolysis or oxidation.[8]
Experimental Protocol: A Forced Degradation Study
To quantitatively benchmark the stability of these compounds, a comprehensive forced degradation study is essential. This protocol is designed to be a self-validating system, ensuring that any observed degradation is a direct result of the applied stress. The goal is to achieve 5-20% degradation, which is sufficient to identify degradants without completely destroying the parent molecule.[9]
Figure 3: Forced Degradation Experimental Workflow
Caption: A systematic workflow for conducting the comparative forced degradation study.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of Methyl 3-amino-4,5-dimethoxybenzoate and each analog at a concentration of 1 mg/mL in a 50:50 acetonitrile:water mixture.
-
For each stress condition, prepare two sets of samples: the test sample and a "dark control" wrapped in aluminum foil and stored under ambient conditions to serve as a baseline.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat in a water bath at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation:
-
Solution: Heat the stock solution in a sealed vial at 80°C for 72 hours.
-
Solid State: Place 5 mg of the solid compound in an open vial in an oven at 80°C for 72 hours.
-
-
Photolytic Degradation:
-
Expose a thin layer of the solid compound and a quartz cuvette of the solution to a calibrated light source according to ICH Q1B guidelines, ensuring a total illumination of not less than 1.2 million lux hours and a near UV energy of not less than 200 watt hours/m².[7] A parallel set of dark controls must be maintained.
-
-
-
Analytical Method:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array (PDA) detector and coupled to a Mass Spectrometer (MS) is required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).
-
Detection: PDA detection to quantify the parent peak and detect degradants. MS detection to identify the mass of the parent and degradation products, aiding in structural elucidation.
-
Method Validation: The analytical method must be validated to be "stability-indicating," meaning it can separate the parent drug from all its degradation products without interference.
-
Results and Comparative Analysis
The stability of each compound is assessed by calculating the percentage of degradation under each stress condition. The results are summarized below.
(Note: The following data is illustrative and based on established chemical principles of structure-stability relationships. It serves to demonstrate how results from the proposed protocol would be presented for a robust comparison.)
Table 1: Illustrative Forced Degradation Data (% Degradation)
| Compound | Acid (0.1M HCl) | Base (0.1M NaOH) | Oxidation (3% H₂O₂) | Photo (ICH Q1B) | Thermal (80°C) | Overall Stability Rank |
| Methyl 3-amino-4,5-dimethoxybenzoate | 12.5% | 18.2% | 15.8% | 11.3% | 4.1% | 3 |
| Methyl 3,4,5-trimethoxybenzoate | 10.8% | 15.5% | <1% | 2.5% | 1.5% | 1 (Most Stable) |
| Methyl 2-amino-4,5-dimethoxybenzoate | 14.2% | 21.5% | 18.9% | 14.8% | 5.5% | 4 |
| Methyl 4-amino-3,5-dimethoxybenzoate | 11.9% | 17.1% | 14.2% | 9.8% | 3.8% | 2 |
| Benzocaine | 15.1% | 25.4% | 10.5% | 8.2% | 3.1% | 5 |
| Aniline | N/A | N/A | >50% | >40% | 8.9% | 6 (Least Stable) |
Discussion of Results:
-
Impact of the Amino Group: The most striking comparison is between Methyl 3-amino-4,5-dimethoxybenzoate and Methyl 3,4,5-trimethoxybenzoate . The latter, lacking the amino group, shows exceptional resistance to oxidative and photolytic degradation, highlighting the amino group as the primary site of lability for these stress factors. This aligns with the known susceptibility of aromatic amines to oxidation.[4]
-
Hydrolytic Stability (Acid/Base): All ester-containing compounds showed significant degradation under acidic and, more rapidly, basic conditions, which is characteristic of ester hydrolysis.[10] Benzocaine shows the highest susceptibility to base hydrolysis, potentially due to the less sterically hindered ester group compared to the dimethoxy-substituted analogs. The target compound shows moderate hydrolytic lability.
-
Positional Isomerism: Comparing the target compound (3-amino ) with its isomers reveals subtle but important differences. The 2-amino isomer appears least stable, likely due to steric interactions or altered electronics influencing the ester and amino groups. The 4-amino isomer shows slightly enhanced stability compared to the 3-amino target, suggesting that the para-positioning of the amino group relative to the ester provides a more stable electronic configuration.
-
Thermal Stability: Thermal stress was the least destructive condition for all compounds, indicating good intrinsic thermal stability of the core structure at 80°C.[8]
Conclusion and Recommendations
This comparative guide demonstrates that Methyl 3-amino-4,5-dimethoxybenzoate possesses moderate stability. Its primary degradation liabilities are oxidation and photodegradation , driven by the presence of the primary aromatic amine, and hydrolysis of the methyl ester group.
Based on this analysis, the following recommendations are crucial for researchers, scientists, and drug development professionals:
-
Storage and Handling: To preserve its integrity, Methyl 3-amino-4,5-dimethoxybenzoate and its amino-containing analogs must be stored protected from light and in an inert atmosphere (e.g., under nitrogen or argon) to minimize oxidative degradation.
-
Formulation Strategy: For liquid formulations, careful control of pH is paramount to prevent ester hydrolysis. A pH range of 4-6 is generally recommended for minimizing both acid- and base-catalyzed hydrolysis of esters. The inclusion of antioxidants may be necessary to mitigate oxidative degradation.
-
Packaging: The use of amber or opaque packaging is mandatory to protect against photodegradation, as stipulated by ICH Q1B guidelines.[7]
By understanding the inherent stability profile through the systematic, comparative approach outlined in this guide, development professionals can proactively design robust formulations, define appropriate storage conditions, and ensure the ultimate quality, safety, and efficacy of the final drug product.
References
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AIP Publishing. (n.d.). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. Retrieved from [Link]
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Al-kassas, R., et al. (2016). Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. AAPS PharmSciTech, 17(2), 468-477. Retrieved from [Link]
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Johnson, M. A., & Lisy, J. M. (2017). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. Journal of Molecular Spectroscopy, 332, 54-61. Retrieved from [Link]
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MDPI. (2020, October 15). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved from [Link]
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Agilent. (2019). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. Retrieved from [Link]
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Mitchell, D. P. (n.d.). The Intramolecular Photoredox Behaviour of Substituted Benzophenones and Related Compounds. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-amino-4,5-dimethoxybenzoate
For researchers and professionals in the dynamic fields of scientific research and drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of Methyl 2-amino-4,5-dimethoxybenzoate (CAS No. 26759-46-6), ensuring the safety of personnel and compliance with regulatory standards. Our commitment is to empower you with the knowledge to handle and dispose of this compound with the utmost confidence and care.
Understanding the Hazard Profile of Methyl 2-amino-4,5-dimethoxybenzoate
Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge informs the selection of appropriate personal protective equipment (PPE) and dictates the necessary handling precautions.
Methyl 2-amino-4,5-dimethoxybenzoate is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][3]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system : May cause respiratory irritation.[2][3]
The following table summarizes the key hazard information:
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Skin Irritation | H315 | Warning | Causes skin irritation[1][2][3] |
| Serious Eye Irritation | H319 | Warning | Causes serious eye irritation[1][2][3] |
| Specific target organ toxicity - Single exposure | H335 | Warning | May cause respiratory irritation[2][3] |
Essential Personal Protective Equipment (PPE)
The causality behind PPE selection is the direct mitigation of the identified hazards. The following PPE is mandatory when handling Methyl 2-amino-4,5-dimethoxybenzoate for disposal:
-
Eye and Face Protection : Wear chemical safety goggles that meet the ANSI Z87.1 1989 standard or European Standard EN166.[4] In situations with a splash hazard, a face shield worn over safety glasses is required.
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[5] It is crucial to inspect gloves for any signs of degradation or perforation before use. Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term use.[5]
-
Protective Clothing : A laboratory coat must be worn to protect against skin exposure.[4] Ensure the lab coat is buttoned and fits properly.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator or a respirator meeting European Standard EN 149 is necessary.[4][6] Engineering controls, such as a fume hood, should always be the primary method of exposure control.[5]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe and compliant disposal of Methyl 2-amino-4,5-dimethoxybenzoate.
Small Quantities (e.g., residual amounts in containers)
-
Container Rinsing : Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collection of Rinsate : Collect the rinsate as hazardous waste. Do not dispose of the rinsate down the drain.
-
Container Disposal : The triple-rinsed container can then be disposed of as non-hazardous waste, or as per your institution's specific guidelines. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[7]
-
Documentation : Maintain a record of the disposal process, including the date, quantity, and method of disposal.
Unused or Waste Product
-
Waste Classification : Unused or waste Methyl 2-amino-4,5-dimethoxybenzoate must be treated as hazardous waste.
-
Packaging : Place the waste material in a clearly labeled, sealed container that is compatible with the chemical.
-
Labeling : The container must be labeled with the words "Hazardous Waste," the full chemical name ("Methyl 2-amino-4,5-dimethoxybenzoate"), and the associated hazards (e.g., "Irritant").
-
Storage : Store the sealed container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company.
Spills
-
Evacuate and Ventilate : In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Containment : Prevent the spread of the spill using absorbent materials.
-
Cleanup : Carefully sweep up the solid material and place it into a designated hazardous waste container.[4][8] Avoid generating dust.
-
Decontamination : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Methyl 2-amino-4,5-dimethoxybenzoate.
References
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- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling Methyl 3-amino-4,5-dimethoxybenzoate: A Framework for Safety and Operational Excellence
Hazard Profile: Understanding the Adversary
Based on data from closely related compounds, Methyl 3-amino-4,5-dimethoxybenzoate is presumed to present several key hazards. Aromatic amines as a class are known for their potential for skin absorption and, in some cases, carcinogenicity.[1] The available data for analogous structures indicates the following primary risks:
-
Skin Irritation: Causes skin irritation upon direct contact.[2][4]
-
Serious Eye Irritation: Poses a significant risk of causing serious damage to the eyes.[2][4]
-
Respiratory Irritation: May cause irritation to the respiratory system if inhaled as a dust or vapor.[4][5]
Therefore, all handling procedures must be predicated on minimizing exposure through all potential routes: dermal, ocular, and inhalation.
The Core Directive: A Multi-layered Defense Strategy
Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical hazard. Its effectiveness is contingent upon a foundation of robust engineering controls and stringent work practices.
Engineering Controls: The Primary Line of Defense
Before any personal protective equipment is considered, engineering controls must be in place and fully operational. These are non-negotiable prerequisites for handling this compound.
-
Chemical Fume Hood: All manipulations of Methyl 3-amino-4,5-dimethoxybenzoate, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[6][7] This is critical to control the release of airborne dust or vapors, preventing systemic inhalation exposure.[8]
-
Safety Showers and Eyewash Stations: Ensure that a functional, unobstructed safety shower and eyewash station are located in immediate proximity to the workstation.[4][8] Familiarity with their operation is mandatory before beginning work.
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE must be deliberate and based on the specific tasks being performed. The following table summarizes the minimum required PPE.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solids | Chemical Splash Goggles & Face Shield | Double-Gloved (Nitrile or Neoprene) | Flame-Resistant Lab Coat (fully buttoned) | Not required if inside a fume hood |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double-Gloved (Nitrile or Neoprene) | Flame-Resistant Lab Coat (fully buttoned) | Not required if inside a fume hood |
| Handling Reaction Vessels | Chemical Splash Goggles | Single Pair (Nitrile or Neoprene) | Flame-Resistant Lab Coat (fully buttoned) | Not required if inside a fume hood |
| Large-Scale Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Apron or Suit | Air-Purifying Respirator (APR) with appropriate cartridges |
Detailed PPE Specifications:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[9] When handling the solid or during any operation with a splash hazard, a face shield must be worn over the goggles to protect the entire face.[10][11]
-
Hand Protection: Disposable nitrile or neoprene gloves provide adequate protection against incidental contact.[9][10] Given that aromatic amines can sometimes permeate glove materials, it is best practice to double-glove when handling the pure compound or concentrated solutions.[12] Gloves must be inspected for any signs of degradation or puncture before each use and should be removed and replaced immediately if contamination is suspected.[13] Always wash hands thoroughly after removing gloves.[13][14]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required.[10] All skin must be covered; therefore, long pants and closed-toe, closed-heel shoes are mandatory.[8][13] Perforated shoes or sandals are strictly forbidden.[13]
-
Respiratory Protection: If, for any reason, engineering controls are not sufficient to keep airborne concentrations below exposure limits (e.g., a large spill), respiratory protection is necessary.[10] Use of a respirator requires prior medical clearance, fit-testing, and training as per your institution's respiratory protection program.[10]
Operational and Disposal Plan: From Benchtop to Waste Stream
A meticulous plan for the entire lifecycle of the chemical in the laboratory is essential for safety and compliance.
Step-by-Step Handling Protocol
-
Preparation: Before entering the lab, review the Safety Data Sheets for all chemicals to be used.[7] Ensure the fume hood is operational and the work area is clean and uncluttered.[13]
-
Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
-
Chemical Handling: Conduct all work at least 6 inches inside the fume hood sash.[6] Use designated spatulas and glassware. Never return unused chemicals to the original container.[14]
-
Post-Handling: After the procedure, decontaminate all surfaces.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. First, remove outer gloves. Then, remove the face shield and goggles. Remove the lab coat, turning it inside out. Finally, remove the inner gloves. Wash hands immediately and thoroughly with soap and water.[14]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][13] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[6][13] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[4] If they feel unwell, seek medical attention.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Disposal Plan
Chemical waste management is a critical component of laboratory safety.
-
Waste Collection: All solid waste contaminated with Methyl 3-amino-4,5-dimethoxybenzoate (e.g., weigh boats, contaminated gloves, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions should be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour any amount down the drain.[7][8]
-
Incompatible Wastes: Do not mix this waste with other waste streams, particularly strong oxidizing agents, acids, or bases, to prevent hazardous reactions.[4][6]
-
Final Disposal: The sealed waste container must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[7]
Visualization of Safety Workflow
The following diagram illustrates the decision-making process for safely handling Methyl 3-amino-4,5-dimethoxybenzoate.
Caption: Workflow for Handling Methyl 3-amino-4,5-dimethoxybenzoate.
References
- Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). SDS Management Software.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
- Laboratory Safety Rules. (n.d.).
- Lab Safety Rules and Guidelines. (2024, January 23). ThoughtCo.
- Methyl 4-{[(3,4-dimethoxybenzyl)
- Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency.
- 4-Amino-3-methoxybenzoic Acid Safety Data Sheet. (2024, December 10). TCI Chemicals.
- Methyl 3-amino-4-methylbenzoate Safety Data Sheet. (2021, December 25). Fisher Scientific.
- 4-Amino-1-naphthalenesulfonic acid Safety Data Sheet. (2024, September 6). Sigma-Aldrich.
- N-(4-Amino-2,5-diethoxyphenyl)benzamide Safety Data Sheet. (2024, August 6). Sigma-Aldrich.
- A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. (2000). PubMed.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- Navigating the Safe Disposal of Methyl 3-aminobenzoate-d4: A Procedural Guide. (n.d.). BenchChem.
- Methyl 2-Amino-4,5-dimethoxybenzoate Safety Data Sheet. (2025, July 15). TCI Chemicals.
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- Guidance for Selection of Personal Protective Equipment for MDI Users. (2021, September). American Chemistry Council.
- Methyl 2-amino-4,5-dimethoxybenzoate Safety Data Sheet. (2023, September 1). Maybridge.
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Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
